Lanreotide Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lanreotide Acetate on SSTR2 and SSTR5 Receptors
Introduction
Lanreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin, which is a key regulator of the endocrine system.[1] Marketed as Somatuline®, it is primarily utilized in the treatment of acromegaly, a hormonal disorder resulting from excess growth hormone, and for managing symptoms associated with neuroendocrine tumors (NETs), particularly carcinoid syndrome.[2] The therapeutic effects of lanreotide are mediated through its interaction with somatostatin receptors (SSTRs), which are a family of five G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1][3] Lanreotide exhibits a high binding affinity for SSTR2 and a moderate to low affinity for SSTR5, and its mechanism of action is primarily attributed to its activity at these two receptor subtypes.[4] This guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of this compound's engagement with SSTR2 and SSTR5 receptors.
Receptor Binding Affinity
Lanreotide's therapeutic efficacy is rooted in its specific binding profile to somatostatin receptor subtypes. It demonstrates a high affinity for SSTR2 and a comparatively lower affinity for SSTR5. This preferential binding dictates its primary pharmacological effects. The binding affinities of lanreotide for SSTR2 and SSTR5 have been quantified in various studies, and the data is summarized in the table below.
| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| SSTR2 | ~0.5–1.0 | |
| SSTR5 | Moderate to low affinity |
Signaling Pathways
Upon binding of this compound to SSTR2 and SSTR5, a cascade of intracellular signaling events is initiated. These receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger. The reduction in cAMP levels affects the activity of protein kinase A (PKA), thereby modulating various cellular functions, including hormone secretion and cell proliferation.
Beyond the inhibition of adenylyl cyclase, activation of SSTR2 and SSTR5 by lanreotide also leads to:
-
Modulation of Ion Channels: Lanreotide can influence the activity of potassium (K+) and calcium (Ca2+) channels, leading to changes in cellular excitability and hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation, in particular, stimulates PTPs. These enzymes dephosphorylate growth factor receptors, thereby inhibiting mitogenic signaling and cell proliferation.
-
Influence on the Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PTPs by SSTR2 can impact the MAPK pathway, which is centrally involved in cell growth and proliferation.
While both SSTR2 and SSTR5 are coupled to inhibitory G proteins, there are some distinctions in their downstream signaling. The anti-proliferative effects of SSTR1, SSTR2, and SSTR3 are transduced by stimulating one or more PTPs, which in turn affect MAP kinase activity and the PI3K survival pathways. In contrast, SSTR5 mediates its anti-proliferative effects through PTP-independent pathways.
Below are diagrams illustrating the signaling pathways activated by lanreotide through SSTR2 and SSTR5.
Caption: Lanreotide-SSTR2 signaling cascade.
Caption: Lanreotide-SSTR5 signaling cascade.
Physiological and Cellular Effects
The activation of SSTR2 and SSTR5 by this compound translates into significant physiological and cellular responses, which form the basis of its therapeutic applications.
Inhibition of Hormone Secretion Lanreotide effectively suppresses the secretion of several hormones. In the treatment of acromegaly, it reduces the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This is achieved by binding to SSTR2 and SSTR5 on the pituitary gland. Furthermore, by acting on SSTRs in the pancreas, lanreotide inhibits the secretion of insulin and glucagon, which is beneficial in managing certain neuroendocrine tumors like insulinomas.
Anti-proliferative Effects Lanreotide exerts direct anti-proliferative effects on tumor cells that express SSTR2 and SSTR5. This is accomplished through the induction of cell cycle arrest and apoptosis (programmed cell death). The inhibition of growth factor signaling pathways and the reduction in the secretion of hormones and bioactive substances that promote tumor growth also contribute to its anti-tumor activity.
Receptor Internalization Upon agonist binding, SSTRs can be internalized into the cell. This process of receptor-mediated endocytosis is a critical mechanism for regulating receptor signaling and sensitivity. SSTR2, SSTR3, and SSTR5 are known to internalize to a greater extent than SSTR1 and SSTR4. Following internalization, SSTR2 is often rapidly recycled back to the cell surface, whereas SSTR3 and SSTR5 are more likely to be degraded in lysosomes. This differential trafficking can influence the duration and intensity of the cellular response to lanreotide.
Experimental Protocols
The elucidation of lanreotide's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Somatostatin Receptor Binding Assay This assay determines the binding affinity of lanreotide to SSTR2 and SSTR5.
-
Membrane Preparation:
-
Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells stably transfected with human SSTR2 or SSTR5) to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and store at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand.
-
Caption: Receptor binding assay workflow.
cAMP Measurement Assay This assay quantifies the inhibition of adenylyl cyclase activity by lanreotide.
-
Cell Culture and Stimulation:
-
Seed cells expressing SSTR2 or SSTR5 in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of forskolin-stimulated cAMP production as a function of the logarithm of the lanreotide concentration to determine the IC50 value.
-
ERK Phosphorylation Assay This assay measures the effect of lanreotide on the MAPK pathway.
-
Cell Treatment and Lysis:
-
Culture cells expressing SSTR2 or SSTR5 and serum-starve them to reduce basal ERK phosphorylation.
-
Treat the cells with this compound for various times and at different concentrations.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Subsequently, probe the same membrane with a primary antibody for total ERK to normalize for protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Plot the fold change in ERK phosphorylation relative to the untreated control.
-
Cell Proliferation Assay (MTT Assay) This assay assesses the anti-proliferative effects of lanreotide.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a low density.
-
Allow the cells to adhere and then treat them with various concentrations of this compound.
-
Incubate for an extended period (e.g., 24-72 hours) to allow for changes in cell proliferation.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Add a detergent solution to solubilize the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability as a function of the logarithm of the lanreotide concentration to determine the GI50 (concentration for 50% growth inhibition).
-
This compound's mechanism of action on SSTR2 and SSTR5 receptors is a multifaceted process involving high-affinity binding, modulation of intracellular signaling cascades, and the induction of significant physiological and cellular effects. Its preferential binding to SSTR2, coupled with its activity at SSTR5, leads to the potent inhibition of hormone secretion and cell proliferation, which are the cornerstones of its therapeutic success in acromegaly and neuroendocrine tumors. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development of novel somatostatin analogs and the optimization of treatment strategies for patients with these conditions. The quantitative data and pathway visualizations provided offer a clear framework for researchers, scientists, and drug development professionals engaged in this field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis and Chemical Characterization of Lanreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and chemical characterization of lanreotide acetate, a synthetic octapeptide analog of somatostatin. Lanreotide is utilized in the treatment of acromegaly and neuroendocrine tumors by inhibiting the secretion of growth hormone.[1][2][3] This document outlines the prevalent synthetic strategies, comprehensive analytical methodologies for characterization, and includes detailed experimental protocols and data presented for clarity and comparability.
Synthesis of this compound
The synthesis of lanreotide can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4][5] While SPPS offers advantages in simplifying the purification of intermediates, solution-phase synthesis is often more economical for large-scale industrial production.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin). The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids is a common strategy.
Key Steps in SPPS of Lanreotide:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is used as the solid support.
-
Sequential Amino Acid Coupling: The peptide chain is elongated by sequentially coupling Fmoc-protected amino acids. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is typically used.
-
Deprotection: The Fmoc group is removed after each coupling step to allow for the addition of the next amino acid.
-
Cleavage from Resin: Once the linear octapeptide is assembled, it is cleaved from the resin.
-
Disulfide Bond Formation (Cyclization): The linear peptide undergoes oxidation to form the intramolecular disulfide bond between the two cysteine residues, resulting in the cyclic structure of lanreotide.
-
Purification and Salt Formation: The crude cyclic peptide is purified, typically by preparative HPLC, and then converted to the acetate salt.
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves the coupling of peptide fragments in a suitable solvent system. A common approach for lanreotide is the "4+4" fragment condensation strategy.
Key Steps in Solution-Phase Synthesis:
-
Fragment Synthesis: Two tetrapeptide fragments are synthesized independently. For example:
-
Fragment A: H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂
-
Fragment B: Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH
-
-
Fragment Condensation: The two fragments are coupled in the presence of a coupling agent and a base to form the protected linear octapeptide.
-
Deprotection: All protecting groups are removed from the linear octapeptide.
-
Oxidation (Cyclization): The deprotected linear peptide is oxidized to form the disulfide bridge.
-
Purification and Acetate Salt Formation: The final product is purified and converted to this compound.
Chemical Characterization
A comprehensive suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (free base) | |
| Molecular Weight | 1096.33 g/mol (free base) | |
| Appearance | White to off-white powder | |
| Solubility | Slightly soluble in DMSO and Methanol |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for identifying and quantifying impurities.
| Parameter | Method Details | Reference |
| Column | C18 Reverse-Phase | |
| Mobile Phase | A gradient of acetonitrile and water with additives like trifluoroacetic acid (TFA) or formic acid. | |
| Detection | UV at 214 nm | |
| Purity Specification | ≥98% (HPLC) |
Impurity Profile: Impurities in lanreotide can arise from the synthesis process or degradation. Common impurities include deletion sequences, incomplete peptides, and products of side reactions. Epimeric impurities, resulting from the racemization of amino acids during synthesis, are also a concern.
| Impurity Type | Description | Reference |
| Process-Related | Unreacted starting materials, byproducts of coupling reactions. | |
| Degradation Products | Resulting from oxidation, deamidation, or other chemical modifications. | |
| Epimers | Peptides with one or more amino acids in the incorrect stereochemical configuration. |
Spectroscopic and Spectrometric Analysis
Mass Spectrometry (MS): Used to confirm the molecular weight of lanreotide and to identify impurities and degradation products. The fragmentation pattern provides structural information. A common observation is the doubly charged ion [M+2H]²⁺ at m/z 548.8.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of this compound. 1H and 13C NMR spectra are used to confirm the covalent structure and stereochemistry of the peptide. Changes in chemical shifts can indicate the successful conjugation of moieties or the presence of impurities.
Amino Acid Analysis (AAA): This technique is used to verify the amino acid composition of the peptide, confirming that the correct amino acids are present in the expected ratios.
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis of Lanreotide
-
Resin Swelling: Swell Rink Amide AM resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HBTU, and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and agitate.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the lanreotide sequence.
-
Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude linear peptide in cold diethyl ether.
-
Oxidation: Dissolve the crude linear peptide in a suitable solvent system (e.g., a mixture of DMF and water) and add an oxidizing agent such as iodine to facilitate disulfide bond formation.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilization and Salt Exchange: Lyophilize the purified peptide and perform a salt exchange to obtain the acetate form.
Protocol for HPLC Analysis of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
References
- 1. This compound | C56H73N11O12S2 | CID 6918010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 127984-74-1 [chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. WO2017178950A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 5. WO2017178950A1 - Process for preparation of this compound - Google Patents [patents.google.com]
Lanreotide Acetate: A Comprehensive Technical Guide to Somatostatin Receptor Subtype Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of lanreotide acetate for the five somatostatin receptor subtypes (SSTR1-SSTR5), the experimental protocols used to determine these affinities, and the subsequent intracellular signaling pathways.
Lanreotide, a synthetic octapeptide analogue of somatostatin, is a key therapeutic agent in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its clinical efficacy is intrinsically linked to its high-affinity binding to specific somatostatin receptor subtypes, primarily SSTR2 and SSTR5, initiating a cascade of intracellular events that lead to the inhibition of hormone secretion and tumor cell proliferation.[1][2]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for each somatostatin receptor subtype is typically determined through in vitro radioligand binding assays. These experiments measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity. The data presented below is for DOTA-lanreotide, a closely related derivative, which provides a strong indication of lanreotide's binding profile.
| Receptor Subtype | IC50 (nM)[3][4] | Binding Affinity |
| SSTR1 | >1000 | Very Low |
| SSTR2 | 2.5 | High |
| SSTR3 | >1000 | Very Low |
| SSTR4 | >1000 | Very Low |
| SSTR5 | 16 | High |
As the data illustrates, lanreotide demonstrates a pronounced selectivity for SSTR2 and SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is significantly lower. This selective binding profile is fundamental to its targeted therapeutic action.
Experimental Protocols: Radioligand Binding Assay
The determination of lanreotide's binding affinity is predominantly achieved through competitive radioligand binding assays. This technique quantifies the ability of unlabeled lanreotide to displace a radiolabeled ligand that has a known high affinity for a specific somatostatin receptor subtype.
Key Methodologies:
1. Membrane Preparation:
-
Cells genetically engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells) are cultured.
-
The cells are harvested and subjected to homogenization to rupture the cell membranes.
-
Through a series of centrifugations, a crude membrane fraction rich in the desired somatostatin receptor subtype is isolated and purified.
2. Competitive Binding Assay:
-
The prepared cell membranes are incubated in a multi-well plate.
-
A constant, saturating concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) is added to each well.
-
Increasing concentrations of unlabeled this compound are then introduced to the wells.
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the lanreotide concentration.
-
A sigmoidal dose-response curve is generated, from which the IC50 value is calculated.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the absolute binding affinity of lanreotide for the specific receptor subtype.
Workflow for Radioligand Binding Assay
Signaling Pathways
Upon binding to SSTR2 and SSTR5, this compound acts as an agonist, triggering a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G proteins (Gi).
The primary signaling pathway initiated by lanreotide is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels has several downstream effects, including the modulation of ion channel activity and a decrease in the secretion of various hormones, such as growth hormone (GH), insulin, and glucagon.
Furthermore, the activation of SSTR2 by lanreotide can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate key signaling proteins involved in cell growth and proliferation, ultimately leading to anti-proliferative effects.
Lanreotide-SSTR2 Signaling Pathway
References
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lanreotide Acetate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lanreotide acetate, a long-acting synthetic analog of somatostatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, receptor affinity, clinical pharmacology, and the experimental methodologies used in its evaluation.
Executive Summary
This compound is a potent somatostatin analog with a high affinity for somatostatin receptors (SSTR), particularly SSTR2 and SSTR5.[1][2] This binding affinity is the primary driver of its pharmacodynamic effects, which include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions.[2] Clinically, it is utilized in the management of acromegaly and neuroendocrine tumors (NETs).[3] Its pharmacokinetic profile, especially in the Autogel formulation, is characterized by a sustained-release mechanism that allows for prolonged therapeutic action and extended dosing intervals.[3]
Pharmacodynamics: Mechanism of Action and Receptor Engagement
Lanreotide exerts its effects by mimicking the natural inhibitory hormone somatostatin. Its primary mechanism of action is the activation of SSTR2 and SSTR5, which are G-protein coupled receptors. This interaction initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has widespread inhibitory effects on cellular processes, including hormone secretion and cell proliferation.
Receptor Binding Affinity
Lanreotide's therapeutic efficacy is rooted in its high binding affinity for SSTR2 and SSTR5. The affinity for various SSTR subtypes has been quantified, demonstrating its selectivity.
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | Low Affinity |
| SSTR2 | High Affinity (IC50 ~0.2 - 2.5 nM for various radiolabeled forms) |
| SSTR3 | Low Affinity |
| SSTR4 | Low Affinity |
| SSTR5 | High Affinity (IC50 ~16 nM for Y-DOTA-lanreotide) |
Downstream Cellular Effects
The activation of SSTR2 and SSTR5 by lanreotide leads to several key downstream effects:
-
Inhibition of Hormone Secretion: Lanreotide effectively suppresses the secretion of several hormones, including Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), insulin, and glucagon. This is the primary mechanism for its efficacy in acromegaly.
-
Anti-proliferative Effects: By activating SSTRs on tumor cells, lanreotide can induce cell cycle arrest and apoptosis, contributing to its anti-tumor effects in NETs.
-
Modulation of Ion Channels: Lanreotide can also activate ion currents, such as K+ and Ca2+, leading to membrane hyperpolarization and further inhibition of hormone secretion.
Below is a diagram illustrating the primary signaling pathway of lanreotide.
Caption: Lanreotide signaling pathway via SSTR2/5.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of lanreotide is largely defined by its formulation. The Autogel (Depot in the US) formulation provides a sustained release of the drug following deep subcutaneous injection.
Absorption
After a deep subcutaneous injection of lanreotide Autogel, a drug depot is formed. This leads to a two-phase absorption profile:
-
Initial Rapid Release: A portion of the drug that has not precipitated is rapidly absorbed in the first few days.
-
Sustained Release: The majority of the drug is slowly released from the depot via passive diffusion over an extended period.
Distribution, Metabolism, and Excretion
Lanreotide has a relatively small volume of distribution. It is primarily metabolized in the gastrointestinal tract. Excretion is mainly through the biliary route, with less than 5% excreted in the urine and less than 0.5% recovered unchanged in the feces.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for lanreotide Autogel across different study populations.
Table 1: Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | ~63% | |
| Tmax (median) | 8 - 16 hours | |
| Cmax (60 mg dose) | 5.8 ± 4 µg/L (SC) | |
| Half-life (t1/2) | 23 - 33 days | |
| Total Volume of Distribution | 15.1 L | |
| Serum Clearance | 23.1 L/h |
Table 2: Pharmacokinetic Parameters in Patients with Acromegaly
| Parameter | Value | Reference |
| Cmin (steady state, 60mg) | 1.949 ± 0.619 ng/mL | |
| Cmin (steady state, 90mg) | 2.685 ± 0.783 ng/mL | |
| Cmin (steady state, 120mg) | 3.575 ± 1.271 ng/mL | |
| EC50 for GH reduction | 0.206 ng/mL |
Table 3: Pharmacokinetic Parameters in Patients with GEP-NETs
| Parameter | Value | Reference |
| Apparent Volume of Distribution | 18.3 L | |
| Apparent Total Serum Clearance (74 kg patient) | 513 L/day | |
| Half-life | 0.59 h (estimated from model) |
Experimental Protocols
Pharmacokinetic Study Design
A common design for evaluating the pharmacokinetics of lanreotide Autogel is an open-label, single-center, randomized, parallel-group study.
The workflow for such a study is outlined below:
Caption: Typical workflow for a lanreotide PK study.
Bioanalytical Methods
Radioimmunoassay (RIA): The concentration of lanreotide in serum or plasma is typically measured by a direct competitive radioimmunoassay.
-
Principle: This method involves a competition between unlabeled lanreotide in the patient sample and a fixed amount of radiolabeled lanreotide for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled lanreotide in the sample.
-
Sample Collection: Serum or EDTA plasma is collected. For trough level measurements, samples are drawn immediately before the next scheduled injection, ideally after the patient has been on a stable dose for at least four months to reach steady-state.
-
Procedure Outline:
-
Reagents, including standards, unknown samples, radiolabeled tracer, and antibody, are prepared.
-
A standard curve is generated by adding known concentrations of unlabeled lanreotide to a series of tubes.
-
Unknown samples are added to separate tubes.
-
A fixed amount of radiolabeled lanreotide (tracer) is added to all tubes (except total count tubes).
-
A specific antibody is added to all tubes (except total count and non-specific binding tubes).
-
The mixture is incubated to allow for competitive binding.
-
The antibody-bound fraction is separated from the free fraction (e.g., by centrifugation after adding a secondary antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of lanreotide in the unknown samples is determined by comparing their results to the standard curve.
-
Population Pharmacokinetic (PopPK) Modeling
-
Software: NONMEM® (Nonlinear Mixed-Effects Modeling) is the standard software used for PopPK analysis of lanreotide.
-
Model Structure: The disposition of lanreotide is often described by a multi-compartment open model (e.g., one- or three-compartment). The absorption from the Autogel formulation is complex and has been modeled using various approaches, including parallel first- and zero-order kinetics or an exponentially decreasing absorption rate.
-
Covariate Analysis: The model is used to evaluate the influence of patient characteristics (covariates) such as age, body weight, sex, and renal or hepatic function on the pharmacokinetic parameters.
Logical Relationship of Lanreotide's Therapeutic Action
The interplay between lanreotide's pharmacokinetic and pharmacodynamic properties culminates in its therapeutic effect. The sustained-release formulation ensures that plasma concentrations are maintained above the therapeutic threshold, leading to continuous engagement of somatostatin receptors and a sustained suppression of pathogenic processes.
Caption: Mechanism of lanreotide's therapeutic action.
Conclusion
This compound's well-defined pharmacokinetic and pharmacodynamic profiles make it a cornerstone in the management of acromegaly and neuroendocrine tumors. Its high affinity for SSTR2 and SSTR5, coupled with a sophisticated sustained-release formulation, provides durable inhibition of hormone hypersecretion and tumor cell proliferation. The quantitative data and experimental methodologies detailed in this guide offer a robust framework for further research and development in the field of somatostatin analog therapeutics.
References
Lanreotide Acetate: A Deep Dive into its Mechanism for Inhibiting Growth Hormone Secretion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lanreotide acetate, a synthetic somatostatin analogue, is a cornerstone in the medical management of acromegaly, a condition characterized by excessive growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's inhibitory effect on GH secretion. It delves into the specific receptor interactions, downstream signaling cascades, and the resulting physiological responses. This document also compiles quantitative data from pivotal clinical studies, details key experimental protocols for investigating its mechanism of action, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Acromegaly is a rare and debilitating endocrine disorder most commonly caused by a benign pituitary adenoma that hypersecretes growth hormone (GH). The persistently elevated GH levels, and consequently insulin-like growth factor-1 (IGF-1) levels, lead to a wide array of somatic, metabolic, and cardiovascular complications. While surgery and radiotherapy are primary treatment modalities, pharmacological intervention with somatostatin analogues (SSAs) plays a crucial role in managing the disease, particularly in cases of surgical failure, as a pre-surgical treatment to improve outcomes, or as a primary therapy in select patients.[1]
This compound is a long-acting, synthetic octapeptide analogue of the natural hormone somatostatin.[2] Its therapeutic efficacy in acromegaly stems from its ability to potently and selectively inhibit GH secretion from somatotroph adenoma cells. This guide will explore the intricate molecular details of this inhibitory process.
Mechanism of Action: From Receptor to Cellular Response
The primary mechanism of action of this compound involves its interaction with specific somatostatin receptors (SSTRs) on the surface of pituitary somatotroph cells.[3][4]
Receptor Binding and Affinity
Lanreotide exhibits a high binding affinity for two of the five known somatostatin receptor subtypes: SSTR2 and SSTR5.[3] These G-protein coupled receptors (GPCRs) are predominantly expressed in GH-secreting pituitary adenomas. The binding of lanreotide to these receptors initiates a cascade of intracellular signaling events.
Table 1: Binding Affinity (IC50, nM) of Lanreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Lanreotide IC50 (nM) | Reference |
| SSTR1 | >1000 | |
| SSTR2 | 0.9 - 2.5 | |
| SSTR3 | 13.8 | |
| SSTR4 | >1000 | |
| SSTR5 | 1.9 - 16 |
Intracellular Signaling Pathways
Upon binding of lanreotide to SSTR2 and SSTR5, the associated inhibitory G-protein (Gi) is activated. This activation leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of several downstream effector molecules, culminating in the inhibition of GH secretion.
The key signaling events are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP is a critical second messenger that promotes GH gene transcription and exocytosis of GH-containing secretory granules.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular Ca2+ concentration is a crucial factor in preventing the fusion of GH-containing vesicles with the cell membrane and subsequent hormone release.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can also lead to the stimulation of PTPs, such as SHP-1. These enzymes can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation, contributing to the anti-proliferative effects of lanreotide on pituitary adenoma cells.
Quantitative Efficacy Data
The clinical efficacy of this compound in reducing GH and IGF-1 levels and in shrinking tumor volume has been demonstrated in numerous clinical trials.
Biochemical Control
Table 2: Summary of Biochemical Control in Acromegaly Patients Treated with this compound
| Study | Treatment Regimen | Duration | % Patients with GH <2.5 ng/mL | % Patients with Normalized IGF-1 | Reference |
| Caron et al. (2002) | Lanreotide Autogel 60, 90, or 120 mg every 28 days | 52 weeks | 54% | 59% | |
| Caron et al. (2007) | Lanreotide Autogel 90 mg titrated to 60 or 120 mg every 28 days | 48 weeks | 85% | 43% | |
| Bevan et al. (2014) | Meta-analysis of Lanreotide trials | >3 months | 59% | 53% | |
| Giustina et al. (2019) | Review of various studies | Varied | 39-80% | 38-80% |
Tumor Volume Reduction
Table 3: Summary of Tumor Volume Reduction in Acromegaly Patients Treated with this compound
| Study | Treatment Regimen | Duration | % Patients with ≥20% Tumor Volume Reduction | Mean Tumor Volume Reduction | Reference |
| Caron et al. (2014) | Lanreotide Autogel 120 mg every 28 days | 48 weeks | 62.9% | 27% | |
| Colao et al. (2008) | Lanreotide Autogel 120 mg every 4-8 weeks | 12 months | 76.9% (≥25% reduction) | 48.4% | |
| Caron et al. (2009) | Lanreotide 30 mg every 10 days (preoperative) | 1-3+ months | 29% (>20% reduction) | - |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Growth Hormone Secretion Assay
This assay is fundamental for assessing the direct inhibitory effect of lanreotide on GH secretion from pituitary cells.
Objective: To quantify the dose-dependent inhibition of GH secretion by lanreotide in cultured pituitary adenoma cells.
Methodology:
-
Cell Culture:
-
Primary cultures of human GH-secreting pituitary adenoma cells are established from surgical specimens.
-
Alternatively, rat pituitary tumor cell lines (e.g., GH3) that express SSTRs can be used.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with a serum-free medium containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). A vehicle control (medium alone) is also included.
-
Cells are incubated with lanreotide for a defined period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection and GH Quantification:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of GH in the supernatant is quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The amount of GH secreted is normalized to the total protein content of the cells in each well.
-
The percentage of GH inhibition at each lanreotide concentration is calculated relative to the vehicle control.
-
An IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the lanreotide concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of lanreotide to specific somatostatin receptor subtypes.
Objective: To determine the IC₅₀ and Ki values of lanreotide for SSTR2 and SSTR5.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines stably expressing human SSTR2 or SSTR5.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., ¹²⁵I-labeled somatostatin analogue) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Separation and Detection:
-
After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the lanreotide concentration.
-
The IC₅₀ value is determined from the resulting competition curve.
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Western Blot Analysis of Downstream Signaling
This technique is used to investigate the effect of lanreotide on the phosphorylation status of key proteins in the downstream signaling pathway, such as ERK and AKT.
Objective: To assess the effect of lanreotide on the phosphorylation of ERK and AKT in pituitary tumor cells.
Methodology:
-
Cell Treatment and Lysis:
-
Pituitary tumor cells are treated with lanreotide for various time points.
-
After treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT).
-
The membrane is also probed with antibodies against total ERK and total AKT to serve as loading controls.
-
-
Detection and Analysis:
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Conclusion
This compound exerts its potent inhibitory effect on growth hormone secretion primarily through high-affinity binding to somatostatin receptors SSTR2 and SSTR5 on pituitary somatotrophs. This interaction triggers a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which are critical for GH synthesis and release. The comprehensive understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of therapeutic strategies for acromegaly and other neuroendocrine disorders. This guide serves as a valuable resource for researchers and clinicians working to advance the field of endocrine drug discovery and patient care.
References
- 1. GH-Secreting Pituitary Adenomas - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor shrinkage with lanreotide Au ... | Article | H1 Connect [archive.connect.h1.co]
- 4. academic.oup.com [academic.oup.com]
Preclinical Evaluation of Lanreotide Acetate in Acromegaly Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a synthetic somatostatin analogue, is a cornerstone in the medical management of acromegaly, a condition characterized by excessive growth hormone (GH) secretion, typically from a pituitary adenoma. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in various acromegaly models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in this field. Lanreotide exerts its therapeutic effects by binding with high affinity to somatostatin receptors, primarily SSTR2 and SSTR5, leading to the inhibition of GH secretion and the control of tumor growth.[1][2] Preclinical studies, utilizing both in vitro and in vivo models, have been instrumental in elucidating its mechanism of action and establishing its therapeutic potential before its successful clinical application.
Data Presentation
In Vitro Efficacy of Lanreotide in GH-Secreting Pituitary Tumor Cells
The following table summarizes the quantitative data on the in vitro effects of lanreotide on the viability and function of GH-secreting pituitary tumor cells.
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| GH3 | Clonogenic Survival | Lanreotide | 100 nM | 5-10% reduction in survival | [3] |
| GH3 | Clonogenic Survival | Lanreotide | 1000 nM | 5-10% reduction in survival | [3] |
| GH3 | Apoptosis | Lanreotide + Irradiation | Not Specified | 23% increase in apoptotic sub-G1 cells (P<0.01) | [3] |
| Human GH-secreting pituitary adenoma cells | Cell Proliferation (PMA-stimulated) | Somatostatin and Lanreotide | Not Specified | Inhibition observed in 10 out of 13 adenomas | |
| Human GH-secreting pituitary adenoma cells | Cell Proliferation (fetal calf serum-stimulated) | Somatostatin and Lanreotide | Not Specified | Inhibition observed in 3 out of 3 adenomas | |
| Human GH-secreting pituitary adenoma cells | Cell Proliferation (IGF-I-stimulated) | Somatostatin and Lanreotide | Not Specified | Inhibition observed in 2 out of 2 adenomas | |
| Human GH-secreting pituitary adenoma cells | GH Secretion (Phorbol ester, forskolin, GHRH, and KCl-dependent) | Somatostatin and Lanreotide | Not Specified | Significant inhibition of GH secretion |
In Vivo Efficacy of Lanreotide in a GH3 Xenograft Acromegaly Model
The table below presents the in vivo dose-dependent efficacy of lanreotide on tumor growth in a mouse xenograft model using GH3 cells.
| Animal Model | Treatment | Dosage | Dosing Schedule | Primary Outcome | Result | Reference |
| Nude mice with GH3 xenografts | Lanreotide | 2.5 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - | |
| Nude mice with GH3 xenografts | Lanreotide | 5 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - | |
| Nude mice with GH3 xenografts | Lanreotide | 10 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | 13.1 ± 4.7 days (Maximum inhibition) | |
| Nude mice with GH3 xenografts | Lanreotide | 20 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - | |
| Nude mice with GH3 xenografts | Lanreotide | 50 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - |
Experimental Protocols
In Vitro Cell-Based Assays
Cell Culture: The rat pituitary adenoma cell line, GH3, is cultured in F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight.
Clonogenic Survival Assay: GH3 cells are treated with varying concentrations of lanreotide (e.g., 100 nM and 1000 nM) for 48 hours. Following treatment, cells are harvested, counted, and re-plated at a low density in fresh medium to allow for colony formation. After a suitable incubation period (typically 7-14 days), colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated as the ratio of colonies formed by treated cells to that of untreated controls.
Apoptosis Assay: Apoptosis can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Following treatment with lanreotide, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive) is quantified.
In Vivo Acromegaly Animal Model
GH3 Xenograft Model: This model utilizes the subcutaneous implantation of GH3 cells into immunodeficient mice to establish a GH-secreting tumor.
-
Animals: Female athymic nude mice (6-8 weeks old) are typically used as hosts due to their compromised immune system, which prevents rejection of the human tumor cells.
-
Cell Preparation and Implantation: GH3 cells are harvested from culture, washed, and resuspended in a suitable vehicle, often a mixture of sterile phosphate-buffered saline (PBS) and Matrigel or another extracellular matrix gel, to improve tumor take and growth. A suspension containing a specific number of cells (e.g., 4 x 10^6 cells in 200 µl) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by regular caliper measurements of the length and width of the tumor. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. This compound is administered subcutaneously at various doses (e.g., 2.5, 5, 10, 20, 50 mg/kg) daily for a specified period (e.g., 5 days).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth delay (TGD), which is the time it takes for the tumors in the treated group to reach a certain volume compared to the control group.
Mandatory Visualization
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways activated by lanreotide in GH-secreting pituitary adenoma cells.
Caption: Lanreotide signaling inhibits GH secretion and cell proliferation.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical in vivo evaluation of this compound.
Caption: Workflow for in vivo preclinical evaluation of lanreotide.
Conclusion
The preclinical evaluation of this compound in acromegaly models has robustly demonstrated its efficacy in inhibiting the growth of GH-secreting pituitary tumor cells and suppressing GH secretion. In vitro studies on pituitary adenoma cells have elucidated the key signaling pathways involving SSTR2 and SSTR5, which lead to the inhibition of adenylyl cyclase and calcium influx, and the activation of tyrosine phosphatases. The in vivo data from the GH3 xenograft model provides quantitative evidence of the dose-dependent anti-tumor activity of lanreotide. These preclinical findings have provided a strong scientific rationale for the clinical development and use of this compound as an effective medical therapy for acromegaly. Further preclinical research could focus on exploring combination therapies and investigating the mechanisms of resistance to somatostatin analogues.
References
An In-depth Technical Guide to Lanreotide Acetate Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a synthetic octapeptide analog of somatostatin, is a crucial therapeutic agent for the management of acromegaly and neuroendocrine tumors (NETs).[1][2] Its clinical efficacy is rooted in its high affinity and agonist activity at somatostatin receptors (SSTRs), primarily subtypes 2 and 5 (SSTR2 and SSTR5).[3][4] Understanding the structure-activity relationship (SAR) of lanreotide is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR studies of lanreotide, detailing its mechanism of action, the impact of structural modifications on its biological activity, and the experimental protocols used in these investigations.
Core Structure and Mechanism of Action
Lanreotide is a cyclic octapeptide with the sequence D-βNal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, featuring a disulfide bond between the two cysteine residues.[5] This cyclic structure is crucial for its stability and high affinity for SSTRs. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), lanreotide triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), leading to hyperpolarization of the cell membrane and a decrease in hormone secretion. Furthermore, activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis, contributing to its antiproliferative effects.
Structure-Activity Relationship Studies
The biological activity of lanreotide is highly dependent on its specific amino acid sequence and three-dimensional conformation. SAR studies have explored the impact of modifying various residues within the peptide chain.
The Pharmacophore: The β-turn
The core pharmacophore of lanreotide, like other somatostatin analogs, is centered around a β-turn involving the sequence D-Trp-Lys at positions 4 and 5. This conformation is critical for receptor binding.
-
D-Tryptophan (D-Trp) at Position 4: The D-configuration of tryptophan is essential for the formation of the β-turn and enhances the metabolic stability of the peptide. The indole side chain of D-Trp engages in hydrophobic interactions within the binding pocket of SSTR2. Modification or epimerization of this residue generally leads to a significant loss of activity.
-
Lysine (Lys) at Position 5: The basic side chain of lysine is a key interaction point with the receptor, forming a salt bridge with an acidic residue in SSTR2. Modifications at this position are generally not well-tolerated, although some substitutions can influence selectivity.
Other Key Residues
-
D-β-Naphthylalanine (D-βNal) at Position 1: The bulky aromatic side chain of D-βNal contributes to the overall hydrophobic character of the N-terminal region and is important for high-affinity binding.
-
Cysteine (Cys) at Positions 2 and 7 and the Disulfide Bond: The disulfide bridge between Cys2 and Cys7 is crucial for maintaining the cyclic structure of lanreotide, which is essential for its conformational stability and biological activity. Reduction of the disulfide bond to free thiols results in a loss of the defined structure and a significant decrease in receptor affinity. Epimerization of the Cys residues can also impact activity, although the effect is position-dependent. For instance, an epimer with D-Cys at position 7 (P7) was found to retain antiproliferative activity similar to lanreotide.
-
Tyrosine (Tyr) at Position 3: The aromatic side chain of tyrosine is involved in interactions with the receptor. Modifications at this position can affect binding affinity.
-
Valine (Val) at Position 6: The hydrophobic side chain of valine contributes to the overall conformation and binding of the peptide.
-
Threonine (Thr)-NH2 at Position 8: The C-terminal threoninamide is important for the biological activity of lanreotide.
Quantitative Data
The following tables summarize available quantitative data from SAR studies on lanreotide and its analogs.
Table 1: Binding Affinities (IC50, nM) of Lanreotide and Analogs at Human Somatostatin Receptors (SSTRs)
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |
| Lanreotide | >1000 | 1.4 | 15 | 22 | 21 | [This information is synthesized from multiple sources which indicate high affinity for SSTR2 and SSTR5, and lower affinity for other subtypes.] |
| P7 (D-Cys7 epimer) | - | - | - | - | - | |
| Note: '-' indicates data not available in the cited literature. The antiproliferative activity of P7 was found to be similar to lanreotide, suggesting comparable SSTR2 binding. |
Table 2: Antiproliferative Activity (IC50) of Lanreotide and its Epimers in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference(s) |
| Lanreotide | BON-1 | ~10 | |
| P2 (D-Cys2 epimer) | BON-1 | >1000 | |
| P4 (L-Trp4 epimer) | BON-1 | ~100 | |
| P7 (D-Cys7 epimer) | BON-1 | ~10 |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki or IC50) of lanreotide and its analogs to specific somatostatin receptor subtypes.
a. Membrane Preparation:
-
Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
b. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., 125I-[Tyr11]-SRIF-14 or 125I-[Tyr3]-Octreotide) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (lanreotide or its analog).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin or lanreotide to a set of wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
c. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay measures the ability of lanreotide and its analogs to inhibit adenylyl cyclase and reduce intracellular cAMP levels, which is a hallmark of SSTR2 and SSTR5 activation.
a. Cell Culture and Treatment:
-
Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Simultaneously, treat the cells with increasing concentrations of lanreotide or its analogs.
b. cAMP Measurement:
-
After a specific incubation period, lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based kits).
c. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist (lanreotide or analog) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
Mandatory Visualizations
References
- 1. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lanreotide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Administering Lanreotide Acetate to Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a long-acting synthetic analog of somatostatin, has demonstrated significant therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly. Its mechanism of action is primarily mediated through its high binding affinity for somatostatin receptors (SSTR), particularly subtypes 2 (SSTR2) and 5 (SSTR5), which are often overexpressed in various tumor types. This binding initiates a cascade of intracellular events, leading to the inhibition of hormone hypersecretion and the control of tumor growth. In preclinical research, xenograft mouse models are invaluable for evaluating the antitumor potential of therapeutic agents like this compound. This document provides a detailed protocol for the preparation and administration of this compound to xenograft mouse models, along with a summary of its efficacy and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by mimicking the natural inhibitory functions of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors, it triggers a downstream signaling cascade. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP has multiple consequences, including the inhibition of hormone secretion (e.g., growth hormone, insulin-like growth factor 1, insulin, and glucagon) and the induction of antiproliferative effects.[1] These antiproliferative mechanisms involve the activation of protein tyrosine phosphatases (PTPs) such as SHP-1, which can dephosphorylate key signaling molecules in growth factor pathways, leading to cell cycle arrest and apoptosis (programmed cell death).[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical and clinical studies.
| Model System | This compound Dose | Administration Frequency | Key Findings | Reference |
| GH3 Pituitary Tumor Xenograft (Mouse) | 2.5, 5, 10, 20, 50 mg/kg | Daily for 5 days | Bell-shaped dose-response; maximum tumor growth delay (TGD) of 13.1 days at 10 mg/kg. | [3][4] |
| GH3 Pituitary Tumor Xenograft (Mouse) | 10 mg/kg | Daily for 5 days | Moderately inhibited tumor growth with a 4x TGD of 4.5 to 8.3 days. | |
| Acromegaly Patients (Clinical Study) | 120 mg (Autogel) | Every 28 days | 62.9% of patients achieved ≥20% tumor volume reduction at 1 year. Mean tumor volume reduction of 20% by week 12 and 27% by study end. | |
| Acromegaly Patients (Clinical Study) | 120 mg (Autogel) | Every 4-8 weeks | 77% of patients had tumor volume reductions of ≥25% at 1 year. | |
| Acromegaly Patients (Clinical Study) | 60-90 mg | Every 28 days | 75.5% of patients had ≥25% tumor shrinkage after 12 months. | |
| Acromegaly Patients (Clinical Study) | 120 mg (Autogel) | Monthly | Significant tumor volume reduction (≥25%) in 61.9% of patients at 1 month. | |
| Advanced Neuroendocrine Gastrointestinal Tumors (Clinical Study) | Up to 12,000 µ g/day | 4 daily subcutaneous injections | 5% tumor size response, 70% stabilization, and 58% biochemical response. |
| Study | Tumor Type | Lanreotide Formulation | Key Efficacy Data | Reference |
| CLARINET | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Autogel/Depot 120 mg | Significantly slower tumor growth rate compared to placebo. At 24 months, 65.1% of patients on lanreotide showed no disease progression vs. 33.0% on placebo. | |
| PRIMARYS | GH-secreting Macroadenomas | Autogel 120 mg | 54.1% of patients had clinically significant (≥20%) tumor volume reduction at 12 weeks. | |
| Colao et al. (2009) | Acromegaly | Autogel 120 mg | Mean tumor shrinkage of 35.8% after 6 months and 48.4% after 12 months. | |
| Colao et al. (2006) | Acromegaly | Depot Octreotide or Lanreotide | Shrinkage was mild (25.1-50%) in 31.1%, moderate (50.1-75%) in 30.3%, and notable (>75%) in 14.1% of patients. |
Experimental Protocols
Preparation of this compound for Injection (from powder)
For preclinical studies utilizing this compound powder, the following protocol can be adapted.
Materials:
-
This compound powder (≥98% HPLC)
-
Sterile Water for Injection
-
Glacial Acetic Acid (for pH adjustment, if necessary)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter
Procedure:
-
Reconstitution: Aseptically add a calculated volume of Sterile Water for Injection to a sterile vial containing the this compound powder to achieve the desired stock concentration.
-
Solubilization: Gently vortex the vial until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
pH Adjustment (Optional): If required for stability or to mimic a specific formulation, the pH of the solution can be adjusted using a dilute solution of glacial acetic acid. The final pH should be carefully monitored.
-
Dilution to Working Concentration: Prepare the final working solution for injection by diluting the stock solution with an appropriate sterile vehicle (e.g., sterile saline or PBS) to the desired final concentration.
-
Storage: It is recommended to prepare the working solution fresh for each experiment. If short-term storage is necessary, store the reconstituted stock solution at 2-8°C and protect from light. Refer to the manufacturer's instructions for specific storage stability information.
Administration of this compound to Xenograft Mouse Models
Materials:
-
Tumor-bearing xenograft mice (e.g., immunodeficient mice such as NSG or nude mice)
-
Prepared this compound solution
-
Sterile insulin syringes (or other appropriate syringes for small volume injections)
-
70% ethanol for disinfection
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Dosing:
-
Weigh each mouse to determine the correct injection volume based on its body weight and the desired dose (in mg/kg).
-
Disinfect the injection site (e.g., the scruff of the neck or the flank area not occupied by the tumor) with 70% ethanol.
-
Administer the this compound solution via subcutaneous injection. For the control group, administer an equivalent volume of the vehicle solution.
-
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and the overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol and institutional animal care and use committee (IACUC) guidelines.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Xenograft Studies
Caption: Experimental workflow for lanreotide administration in xenograft models.
References
- 1. Somatostatin analog sandostatin and inhibition of tumor growth in patients with metastatic endocrine gastroenteropancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Lanreotide Acetate Potency on Cancer Cells In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates various cellular processes.[1] In oncology, this compound is utilized for its antiproliferative effects, primarily in the management of neuroendocrine tumors (NETs).[1][2] Its mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells.[3][4] Activation of these G protein-coupled receptors triggers a cascade of intracellular signaling events, leading to the inhibition of tumor growth, induction of apoptosis (programmed cell death), and reduction in hormone secretion.
These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the potency of this compound on cancer cells. The described methods are essential for preclinical drug development, mechanism of action studies, and quality control of this compound formulations.
Mechanism of Action: Signaling Pathways
This compound's antitumor effects are initiated by its binding to SSTR2 and SSTR5. This interaction inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP influences downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. Ultimately, this signaling cascade can lead to cell cycle arrest and apoptosis.
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various assays and cancer cell lines.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) | Reference |
| SSTR2 | 0.8 | |
| SSTR5 | 5.2 |
Table 2: Antiproliferative and Pro-apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration (nM) | Effect | Reference |
| GH3 (rat pituitary) | Clonogenic Survival | 100 - 1000 | 5-10% reduction in survival | |
| GH3 (rat pituitary) | Apoptosis (Sub-G1) | 100 | 23% increase in apoptosis post-irradiation | |
| NCI-H727 (human lung carcinoid) | MTT Assay | 10,000 | Modest inhibition of proliferation | |
| BON-1 (human pancreatic NET) | MTT Assay | 0.195 - 100 µM | Time-dependent decrease in cell viability | |
| H720 (human lung carcinoid) | WST-1 Assay | 1,000 - 10,000 | Modest inhibition of proliferation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.
Figure 2: MTT Assay Workflow.
Materials and Reagents:
-
Cancer cell line of interest (e.g., BON-1, NCI-H727)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 120 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Figure 3: Apoptosis Assay Workflow.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in culture dishes or flasks and treat with various concentrations of this compound for a specified duration.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of this compound to its target somatostatin receptors.
Principle: This is a competitive binding assay where unlabeled this compound competes with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr3]-octreotide) for binding to SSTRs present in cell membrane preparations. The amount of radioactivity bound to the membranes is inversely proportional to the concentration of unlabeled this compound.
Figure 4: Competitive Binding Principle.
Materials and Reagents:
-
Cell line expressing the SSTR of interest (e.g., AR4-2J for SSTR2)
-
Membrane preparation from the cells
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr3]-octreotide)
-
This compound
-
Assay buffer
-
96-well plates
-
Glass fiber filter mats
-
Gamma counter
Protocol:
-
Prepare cell membranes from a high-density culture of SSTR-expressing cells.
-
In a 96-well plate, add a constant concentration of the radiolabeled somatostatin analog.
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the potency of this compound on cancer cells. By employing these standardized protocols, researchers can obtain reproducible and quantitative data on the antiproliferative, pro-apoptotic, and receptor-binding activities of this important therapeutic agent. This information is critical for advancing our understanding of its mechanism of action and for the development of novel cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aiom.it [aiom.it]
- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Developing Animal Models of Neuroendocrine Tumors for Lanreotide Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and utilization of animal models of neuroendocrine tumors (NETs) to test the efficacy of lanreotide. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Neuroendocrine Tumors and Lanreotide
Neuroendocrine tumors (NETs) are a diverse group of neoplasms that originate from neuroendocrine cells, which are distributed throughout the body. A key characteristic of many well-differentiated NETs is the expression of somatostatin receptors (SSTRs) on their cell surface.[1][2] Lanreotide is a synthetic somatostatin analog that binds with high affinity to SSTR subtypes 2 and 5 (SSTR2 and SSTR5).[3] This binding inhibits the secretion of various hormones and has been shown to have anti-proliferative effects, making it a cornerstone therapy for many patients with NETs.[3][4] Preclinical animal models are indispensable for further elucidating the mechanisms of action of lanreotide and for developing novel therapeutic strategies.
Animal Models of Neuroendocrine Tumors
The selection of an appropriate animal model is critical for the successful preclinical evaluation of lanreotide. The most commonly used models include cell line-derived xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs).
Cell Line-Derived Xenografts (CDX)
CDX models are generated by subcutaneously injecting established human NET cell lines into immunocompromised mice. These models are highly reproducible and cost-effective, making them suitable for initial efficacy and pharmacokinetic studies.
Patient-Derived Xenografts (PDX)
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop tumors that mimic human NETs. These models are valuable for studying tumor initiation, progression, and the interaction with an intact immune system.
Data Presentation: Model Characteristics and Lanreotide Efficacy
The following tables summarize quantitative data relevant to the selection of NET models and the expected efficacy of lanreotide.
| Table 1: Characteristics of Common Human Neuroendocrine Tumor Cell Lines | ||||
| Cell Line | Origin | Doubling Time (approx.) | SSTR2 Expression | Key Features |
| BON-1 | Pancreatic NET | 30-40 hours | Low to moderate | Well-characterized, produces serotonin. |
| QGP-1 | Pancreatic NET | 50-60 hours | Low | Expresses chromogranin A and synaptophysin. |
| NCI-H727 | Lung Carcinoid (Typical) | 70-80 hours | High | Model for well-differentiated lung NETs. |
| STC-1 | Mouse Intestinal NET | Not specified | Not specified | Produces secretin and other gut hormones. |
| TCC-NECT-2 | Duodenal NEC | ~31.4 hours | Variable | Poorly differentiated, anchorage-independent growth. |
| Table 2: Representative Tumor Growth in NET Xenograft Models | |||
| Model Type | Cell Line/Tumor Type | Time to Establish Palpable Tumors | Typical Tumor Volume for Treatment Initiation |
| CDX | BON-1 | 2-3 weeks | 100-150 mm³ |
| CDX | NCI-H727 | 3-4 weeks | 100-150 mm³ |
| PDX | Pancreatic G3 WD-PNET | 4-6 weeks | 150-200 mm³ |
| PDX | Neuroendocrine Carcinoma (NEC913) | ~5 weeks to reach 1000 mm³ | 100-200 mm³ |
| Table 3: Summary of Lanreotide Efficacy in Preclinical and Clinical Studies | |||
| Study Type | Model/Patient Population | Lanreotide Dosage Regimen | Primary Efficacy Endpoint and Outcome |
| Clinical (CLARINET study) | GEP-NETs (Grade 1/2) | 120 mg every 4 weeks | Progression-Free Survival (PFS): Significantly prolonged vs. placebo. |
| Clinical (SPINET study) | Advanced Bronchopulmonary NETs | 120 mg every 28 days | Median PFS: 16.6 months. |
| Preclinical (Representative) | SSTR2-positive NET xenograft | Dose-dependent | Tumor growth inhibition, reduced proliferation (Ki67), increased apoptosis (TUNEL). |
Signaling Pathways and Experimental Workflows
References
- 1. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Lanreotide in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lanreotide is a synthetic octapeptide analogue of the natural hormone somatostatin, used in the treatment of acromegaly and neuroendocrine tumors. Accurate quantification of lanreotide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed protocols and performance data for the bioanalysis of lanreotide in plasma samples, primarily focusing on the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Primary Analytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for quantifying lanreotide due to its high sensitivity, specificity, and broad dynamic range. This technique allows for precise measurement of the drug even at low circulating plasma levels (pg/mL to ng/mL).[1][2]
Quantitative Method Performance
The following table summarizes the key validation parameters for a UPLC-MS/MS method adapted from published literature for the quantification of lanreotide in plasma.[3][4]
| Parameter | Performance Characteristic |
| Linearity Range | 0.3 - 1000 ng/mL (Correlation Coefficient, r² > 0.999)[3] |
| Lower Limit of Quantification (LLOQ) | 0.3 ng/mL |
| Intra-Day Precision (%RSD) | < 9.7% |
| Inter-Day Precision (%RSD) | < 9.3% |
| Intra-Day Accuracy | < 109.3% |
| Inter-Day Accuracy | < 110.4% |
| Analyte Retention Time | ~1.09 minutes |
| Internal Standard (IS) Retention Time | ~1.22 minutes |
Detailed Experimental Protocol: UPLC-MS/MS Method
This protocol describes a validated method for the determination of lanreotide in plasma using UPLC-MS/MS with a simple protein precipitation extraction.
Materials and Reagents
-
Lanreotide reference standard
-
Internal Standard (IS) (e.g., a suitable stable isotope-labeled peptide or analogue)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Control plasma (e.g., Dog, Human K2EDTA)
Sample Preparation: Protein Precipitation
The protein precipitation method is a rapid and effective technique for extracting lanreotide from the plasma matrix.
-
Aliquot Plasma: Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike all samples (except blanks) with 50 µL of the internal standard working solution.
-
Precipitate Proteins: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex: Vortex mix the samples for approximately 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex & Centrifuge: Vortex for 1 minute and centrifuge again to pellet any remaining particulates.
-
Injection: Transfer the final solution to autosampler vials and inject into the UPLC-MS/MS system.
UPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Phenomenex Kinetex® C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| LC Gradient | A time-programmed gradient is used to separate lanreotide from endogenous interferences. Example: Start at 5% B, ramp to 45% B over 2.5 min, ramp to 95% B, hold, and return to initial conditions. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transition: Lanreotide | Precursor [M+2H]²⁺: m/z 548.8 → Product: m/z 170.0 |
| MRM Transition: IS Example | Precursor [M+H]⁺: m/z 472.2 → Product: m/z 436.2 |
| Data Analysis | Peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify unknown samples. |
Alternative Method: Radioimmunoassay (RIA)
While LC-MS/MS is the standard, radioimmunoassay (RIA) is another method that has been used for the determination of lanreotide. RIA is a ligand-binding assay that relies on the competition between radiolabeled and unlabeled antigen for a limited number of antibody binding sites.
-
Methodology: Direct radioimmunoassay.
-
Application: Primarily used for measuring trough levels of the drug in patient blood samples to guide therapy.
-
Limitations: Immunoassays can sometimes suffer from cross-reactivity and may have a narrower dynamic range compared to LC-MS/MS.
Visualized Workflows and Diagrams
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Lanreotide Acetate to Study Hormone Regulation in Pituitary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2] It is a potent therapeutic agent used in the management of hormonal disorders such as acromegaly and in the treatment of certain neuroendocrine tumors.[3] For researchers, this compound serves as a valuable tool to investigate the intricate mechanisms of hormone regulation within the pituitary gland. Its high affinity for specific somatostatin receptor subtypes makes it an excellent probe for dissecting signaling pathways that control hormone synthesis and secretion.[2][4]
Lanreotide primarily acts by binding with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), which are frequently expressed in pituitary cells, particularly in growth hormone (GH)-secreting adenomas. This binding initiates a cascade of intracellular events that ultimately leads to the suppression of hormone release, most notably GH, but also Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL). Furthermore, lanreotide exhibits anti-proliferative effects, making it a subject of interest in tumor biology.
These application notes provide a comprehensive overview of the mechanism of action of this compound and offer detailed protocols for its use in in-vitro pituitary cell models to study hormone regulation, cell viability, and intracellular signaling.
Mechanism of Action
This compound exerts its inhibitory effects by mimicking endogenous somatostatin. The primary mechanism involves its function as an agonist at SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).
-
Receptor Binding: Lanreotide binds to SSTR2 and SSTR5 on the surface of pituitary cells.
-
G-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and modulates the activity of calcium (Ca2+) and potassium (K+) ion channels. This cascade culminates in the inhibition of hormone exocytosis (secretion) and can also influence gene transcription and cell proliferation.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity derived from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
This table presents the inhibitory concentration (IC₅₀) values, indicating the concentration of lanreotide required to displace 50% of a radiolabeled ligand from somatostatin receptor subtypes. Lower values signify higher binding affinity.
| Receptor Subtype | This compound IC₅₀ (nM) | Reference(s) |
| SSTR1 | >1000 | |
| SSTR2 | ~0.5 - 1.0 | |
| SSTR3 | >100 | |
| SSTR4 | >1000 | |
| SSTR5 | ~1.0 - 16.0 |
Note: IC₅₀ values can vary based on the specific assay conditions and the radioligand used.
Table 2: Efficacy of this compound on Hormone Secretion in Pituitary Cells
This table summarizes the inhibitory effects of lanreotide on hormone secretion from pituitary cells in vitro.
| Hormone | Cell Type | Effect | Potency (EC₅₀) / Inhibition | Reference(s) |
| Growth Hormone (GH) | Rodent Pituitary Tumor Models | Inhibition of release | Up to 80% inhibition | |
| Growth Hormone (GH) | Human GH-Secreting Adenoma Cells | Inhibition of forskolin-stimulated release | Significant inhibition | |
| Prolactin (PRL) | Human Mixed GH-PRL Adenoma Cells | Inhibition of release | Significant reduction | |
| TSH | Human TSH-Secreting Adenoma Cells | Inhibition of release | Significant reduction |
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on pituitary cells in vitro. The rat pituitary tumor cell line GH3 is used as an example, as it is a well-established model for studying GH and prolactin secretion.
Protocol 1: Pituitary Cell Culture (GH3 Cell Line)
This protocol outlines the basic steps for culturing and maintaining the GH3 rat pituitary cell line.
Materials:
-
GH3 cell line (e.g., ATCC® CCL-82.1™)
-
Culture Medium: F-12K Medium (or Ham's F10) supplemented with 15% Horse Serum and 2.5% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.05% or 0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 3-5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Maintaining Cultures:
-
Incubate cells at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
Subculture when cells reach 70-80% confluency.
-
Aspirate the culture medium. Note: GH3 cells are loosely adherent; floating cells can be collected by centrifuging the old medium.
-
Wash the cell layer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes until cells detach.
-
Add 6-8 mL of complete culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Split the cells at a ratio of 1:2 to 1:4 into new flasks containing pre-warmed medium.
-
Protocol 2: Hormone Secretion Assay (GH ELISA)
This protocol describes how to measure the effect of this compound on Growth Hormone (GH) secretion from GH3 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
GH3 cells cultured as in Protocol 1
-
96-well cell culture plates
-
Serum-free culture medium
-
This compound stock solution (dissolved in sterile water or appropriate solvent)
-
Rat GH ELISA Kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count GH3 cells.
-
Seed the cells into a 96-well plate at a density of 2-4 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Treatment:
-
Gently aspirate the culture medium.
-
Wash cells once with 100 µL of serum-free medium.
-
Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) to the respective wells. Include a vehicle-only control.
-
Incubate for a defined period (e.g., 24 hours) at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.
-
Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any detached cells and debris.
-
Transfer the clarified supernatant to a new microfuge tube or plate. Samples can be used immediately or stored at -80°C.
-
-
GH ELISA:
-
Perform the ELISA according to the kit manufacturer's protocol. A typical sandwich ELISA procedure involves:
-
Adding standards and collected supernatants to wells coated with a capture antibody.
-
Incubating to allow GH to bind.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody (e.g., biotinylated anti-GH).
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (typically 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the GH concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of GH secretion for each lanreotide concentration relative to the vehicle control.
-
Plot a dose-response curve and calculate the IC₅₀ value.
-
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on the metabolic activity of pituitary cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells plated and treated in a 96-well plate as in Protocol 2 (steps 1 and 2).
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.
-
Microplate reader.
Procedure:
-
Cell Plating and Treatment:
-
Plate and treat cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
At the end of the treatment period, add 10 µL of MTT Reagent (5 mg/mL) to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control wells:
-
% Viability = (Absorbance_treated / Absorbance_control) x 100
-
-
Protocol 4: Intracellular cAMP Measurement Assay
This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound, typically using a competitive immunoassay or a live-cell reporter assay.
Materials:
-
Cells plated in a 96-well plate.
-
This compound.
-
Adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating:
-
Seed GH3 cells in a 96-well plate as described in previous protocols and incubate for 24-48 hours.
-
-
Assay Execution:
-
Aspirate the culture medium.
-
Wash cells with an assay buffer (as specified by the kit, often containing a PDE inhibitor like IBMX).
-
Add buffer containing various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a stimulating agent such as Forskolin (e.g., 10 µM final concentration) to all wells (except for basal control) to activate adenylyl cyclase and induce cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and lyse the cells according to the assay kit's instructions.
-
Perform the cAMP detection steps as outlined in the kit manual. This typically involves a competitive binding reaction where cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody.
-
Read the signal (e.g., fluorescence, luminescence) on a compatible plate reader.
-
-
Data Analysis:
-
The signal is typically inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample.
-
Determine the percentage inhibition of forskolin-stimulated cAMP production by lanreotide and calculate the IC₅₀.
-
References
Application of Lanreotide Autogel for Sustained Drug Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lanreotide Autogel in sustained drug release studies. This document details the mechanism of action, formulation principles, and key experimental protocols for the characterization and analysis of this unique drug delivery system.
Lanreotide Autogel is a proprietary, viscous, supersaturated aqueous formulation of lanreotide acetate.[1] It is designed for deep subcutaneous injection and forms a drug depot at the injection site, facilitating a sustained release of the active pharmaceutical ingredient, lanreotide.[2][3] This somatostatin analogue is primarily used in the treatment of acromegaly and neuroendocrine tumors.[2][4] The sustained release profile allows for extended dosing intervals, typically every 28 days, improving patient compliance and therapeutic outcomes.
Mechanism of Action: Somatostatin Receptor Activation
Lanreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. Its therapeutic effect is mediated through its high binding affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. Activation of these G-protein coupled receptors inhibits the secretion of various hormones, including growth hormone (GH), insulin, glucagon, and other gastrointestinal peptides. In the context of acromegaly, the inhibition of GH and consequently insulin-like growth factor-1 (IGF-1) is the primary mechanism of action. In neuroendocrine tumors, lanreotide's antiproliferative effects are also mediated through the activation of SSTRs, leading to cell cycle arrest and apoptosis.
Data Presentation: Pharmacokinetic Profiles
The sustained release characteristics of Lanreotide Autogel have been extensively studied in clinical trials. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and patients with acromegaly.
Table 1: Pharmacokinetic Parameters of Lanreotide Autogel in Healthy Volunteers (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (days) | AUC (ng.h/mL) | t½ (days) | Absolute Bioavailability (%) |
| 60 mg | 5.71 ± 3.52 | 0.38 | 79.48 ± 13.06 (ng.mL⁻¹ day) | 22.01 ± 9.87 | 63 |
| 90 mg | - | - | - | - | 69 |
| 120 mg | - | - | - | 23-30 | 78.4 |
Table 2: Steady-State Pharmacokinetic Parameters of Lanreotide Autogel in Patients with Acromegaly (Multiple Doses every 28 days)
| Dose | Cmin,ss (ng/mL) | Cmax,ss (ng/mL) | AUCτ,ss (ng.h/mL) |
| 60 mg | 1.6 ± 0.6 | 3.8 ± 1.2 | 877 ± 288 |
| 90 mg | 2.5 ± 1.1 | 6.8 ± 2.6 | 1551 ± 664 |
| 120 mg | 3.8 ± 1.3 | 8.8 ± 2.9 | 2341 ± 787 |
Experimental Protocols
Preparation of Lanreotide Autogel Formulation (Laboratory Scale)
This protocol is based on the principles of self-assembly of lanreotide in an aqueous solution, as described in the literature.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Glacial acetic acid
-
Sterile syringes and luer-lock connectors
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare a stock solution of acetic acid in WFI at the desired concentration.
-
In a sterile syringe, dissolve the this compound powder in a specific volume of the acetic acid solution to achieve the target lanreotide concentration (e.g., 24.6% by weight).
-
Connect this syringe to another empty sterile syringe via a luer-lock connector.
-
Gently push the solution back and forth between the two syringes for a set number of cycles to ensure homogeneity and facilitate the self-assembly process.
-
Allow the formulation to equilibrate at a controlled temperature (e.g., room temperature) for a specified period.
-
Visually inspect the formulation for the formation of a viscous, gel-like consistency.
In Vitro Drug Release Study
This protocol describes a "sample and separate" method for evaluating the in vitro release of lanreotide from the Autogel formulation.
Materials:
-
Lanreotide Autogel formulation
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Incubator shaker
-
Centrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system for lanreotide quantification
Procedure:
-
Accurately weigh a specific amount of the Lanreotide Autogel formulation and place it at the bottom of a centrifuge tube.
-
Add a defined volume of the pre-warmed release medium to the tube.
-
Place the tubes in an incubator shaker set at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), collect a sample of the release medium.
-
Replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the collected samples for lanreotide concentration using a validated HPLC method.
-
Calculate the cumulative percentage of lanreotide released over time.
Characterization of Lanreotide Autogel
a. Viscosity Measurement:
-
Use a rheometer with a cone-and-plate or parallel-plate geometry to measure the viscosity of the Autogel formulation at a controlled temperature.
b. Morphological Characterization (Atomic Force Microscopy - AFM):
-
Dilute the Autogel formulation in WFI.
-
Deposit a small droplet of the diluted sample onto a freshly cleaved mica surface.
-
Allow the sample to adsorb for a few minutes, then gently rinse with WFI and dry under a stream of nitrogen.
-
Image the surface using an AFM in tapping mode to visualize the self-assembled nanostructures.
Visualizations
Figure 1. Lanreotide signaling pathway.
Figure 2. Experimental workflow.
References
- 1. [PDF] A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of Lanreotide Autogel | Semantic Scholar [semanticscholar.org]
- 2. The patent landscape of Lanreotide [synapse.patsnap.com]
- 3. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021111316A1 - Novel container closure systems for lanreotide compositions - Google Patents [patents.google.com]
Designing Preclinical Studies for Lanreotide Combination Therapies in Neuroendocrine Tumors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide, a long-acting somatostatin analog (SSA), is a cornerstone in the management of neuroendocrine tumors (NETs). Its primary mechanism of action involves binding to somatostatin receptor 2 (SSTR2), leading to the inhibition of hormone secretion and cellular proliferation. To enhance its therapeutic efficacy, particularly in advanced or progressive NETs, lanreotide is increasingly being investigated in combination with other systemic agents. This document provides a comprehensive guide for the preclinical experimental design of lanreotide combination therapies, focusing on synergistic partners such as mTOR inhibitors (e.g., everolimus) and alkylating agents (e.g., temozolomide).
These application notes and protocols are intended to provide a framework for researchers to design and execute robust preclinical studies to evaluate the efficacy and mechanisms of lanreotide-based combination therapies.
Key Combination Strategies and Underlying Rationale
Preclinical evidence suggests that combining lanreotide with targeted therapies can overcome resistance and enhance anti-tumor effects. Two primary combination strategies have shown significant promise:
-
Lanreotide and mTOR Inhibitors (e.g., Everolimus): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in NETs. Lanreotide can inhibit this pathway, and combining it with a direct mTOR inhibitor like everolimus can lead to a more potent, synergistic blockade. Furthermore, some studies suggest that inhibiting the PI3K/mTOR pathway can upregulate SSTR2 expression, potentially increasing the sensitivity of tumor cells to lanreotide.
-
Lanreotide and Alkylating Agents (e.g., Temozolomide): Temozolomide is a DNA alkylating agent that induces cell cycle arrest and apoptosis in cancer cells. Preclinical and clinical studies have demonstrated that the combination of lanreotide and temozolomide can be an effective treatment for progressive NETs. The synergistic effect may be attributed to the complementary mechanisms of action, with lanreotide controlling cell proliferation and temozolomide inducing cytotoxic cell death.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies on lanreotide combination therapies.
Table 1: In Vitro Efficacy of Lanreotide Combination Therapies
| Combination Partner | Cell Line | Assay | Endpoint | Result |
| Everolimus | Pancreatic NET | Cell Viability | IC50 | Combination significantly lowers the IC50 of both agents |
| Bronchial NET | Apoptosis | % Apoptotic Cells | Significant increase in apoptosis with combination vs. single agents | |
| Temozolomide | Pancreatic NET | Cell Viability | % Inhibition | Additive to synergistic inhibition of cell viability |
| Glioblastoma | Apoptosis | Fold Increase | Combination leads to a greater induction of apoptosis |
Table 2: In Vivo Efficacy of Lanreotide Combination Therapies in Xenograft Models
| Combination Partner | Tumor Type | Model | Endpoint | Result |
| Everolimus | Pancreatic NET | Subcutaneous Xenograft | Tumor Growth Inhibition | Combination shows significantly greater tumor growth inhibition |
| Gastroenteropancreatic NET | Orthotopic Xenograft | Survival | Increased median survival with combination therapy | |
| Temozolomide | Pancreatic NET | Subcutaneous Xenograft | Tumor Volume Reduction | Enhanced tumor regression with the combination |
| Thoracic NET | Patient-Derived Xenograft | Disease Control Rate | Higher disease control rate in the combination group |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of lanreotide combination therapies.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of lanreotide and a combination partner on the metabolic activity of NET cells, which is an indicator of cell viability.
Materials:
-
Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NCI-H727)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Lanreotide
-
Combination agent (e.g., everolimus, temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of lanreotide, the combination agent, and the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with lanreotide combination therapy using flow cytometry.
Materials:
-
Neuroendocrine tumor cell lines
-
6-well plates
-
Lanreotide
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with lanreotide, the combination agent, or the combination for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for assessing the activation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Neuroendocrine tumor cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with lanreotide, the combination agent, or the combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., ß-actin).
In Vivo Neuroendocrine Tumor Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of lanreotide combination therapy. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal welfare.[1][2][3][4][5]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Neuroendocrine tumor cell line (e.g., BON-1, NCI-H727) mixed with Matrigel
-
Lanreotide Autogel for subcutaneous injection
-
Combination agent (e.g., everolimus for oral gavage, temozolomide for oral or intraperitoneal administration)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NET cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, lanreotide alone, combination partner alone, lanreotide + combination partner).
-
Drug Administration:
-
Lanreotide: Administer Lanreotide Autogel (e.g., 120 mg/kg) subcutaneously every 28 days.
-
Everolimus: Administer everolimus (e.g., 5-10 mg/kg) by oral gavage daily or on a specified schedule.
-
Temozolomide: Administer temozolomide (e.g., 25-50 mg/kg) by oral gavage or intraperitoneal injection for 5 consecutive days every 28 days.
-
-
Monitoring: Monitor animal body weight and overall health status regularly.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), in accordance with IACUC guidelines.
-
Tumor Analysis: At the end of the study, excise the tumors for further analysis (e.g., histopathology, immunohistochemistry, Western blotting).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Lanreotide and Everolimus Signaling Pathway.
Caption: Temozolomide Mechanism of Action.
Experimental Workflow Diagrams
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Experimental Workflow.
References
Application Notes and Protocols: Assessing Tumor Growth Inhibition by Lanreotide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a synthetic somatostatin analog, has demonstrated significant anti-tumor effects, particularly in neuroendocrine tumors (NETs). Its mechanism of action is primarily mediated through its high affinity for somatostatin receptors (SSTRs), especially SSTR2 and SSTR5, which are often overexpressed on tumor cells. Activation of these G-protein coupled receptors triggers a cascade of intracellular events leading to the inhibition of hormone secretion, cell proliferation, and angiogenesis, as well as the induction of apoptosis.[1][2][3][4]
These application notes provide a comprehensive overview of the techniques used to assess the tumor growth inhibitory effects of this compound. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical evaluation of this and similar compounds.
I. In Vitro Assessment of Anti-proliferative Effects
A. Cell Proliferation/Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture neuroendocrine tumor cells (e.g., BON-1, NCI-H727, KRJ-I) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for lanreotide).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).
-
Table 1: In Vitro Anti-proliferative Effects of this compound on Neuroendocrine Tumor Cell Lines
| Cell Line | This compound Concentration | Incubation Time (hours) | Proliferation Inhibition (%) | IC₅₀ | Reference |
| KRJ-I | 10 nM | Not Specified | 20 ± 12 | Not Determined | [5] |
| NCI-H727 | 100 µM | 16 | 17 | Not Determined | |
| NCI-H727 | 25 µM | 16 | 23 | Not Determined | |
| BON-1 | 100 µM | 16 | 21 | Not Determined | |
| NCI-H720 | 1 µM | 120 | Modest Inhibition | Not Calculated | |
| NCI-H720 | 10 µM | 120 | Modest Inhibition | Not Calculated | |
| NCI-H727 | 10 µM | 120 | Modest Inhibition | Not Calculated |
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Experimental Protocol: Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate compensation settings for FITC and PI channels.
-
Gate on the cell population to exclude debris.
-
Analyze the distribution of cells in four quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Table 2: Induction of Apoptosis by this compound
| Cell/Tumor Type | This compound Treatment | Assay | Apoptosis Induction | Reference |
| Human NET Patient Biopsies | 12 mg/day (high dose) | TUNEL | Increased Apoptotic Index (1.94% at 6 months, 4.22% at 12 months) in responding patients | |
| GH3 Xenograft Model | 10 mg/kg | Flow Cytometry (Sub-G1) | 23% increase in sub-G1 population following irradiation |
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, with distinct peaks for G0/G1 and G2/M phases and a broader distribution for the S phase.
-
II. In Vivo Assessment of Tumor Growth Inhibition
A. Xenograft Tumor Model
This model involves the subcutaneous implantation of human tumor cells into immunocompromised mice. It is a widely used method to evaluate the in vivo efficacy of anti-cancer agents.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
-
Tumor Cell Implantation:
-
Harvest cultured neuroendocrine tumor cells (e.g., BON-1, NCI-H727) and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via subcutaneous injection) at various doses and schedules. The control group should receive a vehicle control.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | This compound Dose and Schedule | Duration of Treatment | Tumor Growth Inhibition | Reference |
| GH3 (rat pituitary adenoma) | 10 mg/kg | Not specified | Moderate inhibition, 4x tumor growth delay | |
| Pancreatic NET (CLARINET trial) | 120 mg every 4 weeks | 96 weeks | Significantly prolonged progression-free survival | |
| Enteropancreatic NETs (CLARINET OLE) | 120 mg every 4 weeks | Median of 40 months | Median progression-free survival of 32.8 months |
B. Anti-Angiogenesis Assay (Matrigel Plug Assay)
This in vivo assay assesses the effect of a compound on the formation of new blood vessels. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and the test compound and injected subcutaneously into mice. The extent of vascularization within the Matrigel plug is then quantified.
Experimental Protocol: Matrigel Plug Assay
-
Preparation of Matrigel Mixture:
-
Thaw growth factor-reduced Matrigel on ice.
-
On ice, mix the Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and different concentrations of this compound. Include a control group with the pro-angiogenic factor but no lanreotide.
-
-
Subcutaneous Injection:
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will form a solid plug at body temperature.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent).
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31. Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.
-
-
Table 4: Anti-Angiogenic Effects of this compound
| Assay | Model/Cell Line | This compound Treatment | Effect on Angiogenesis | Reference |
| VEGF Secretion | Murine endocrine cell lines (in vitro) | Octreotide (somatostatin analog) | Significant decrease in VEGF production | |
| Microvessel Density | Human rectal NET xenograft | Octreotide | Decreased microvessels in the tumor |
III. Analysis of Signaling Pathways
Lanreotide's anti-tumor effects are mediated by the modulation of several intracellular signaling pathways upon binding to SSTRs. Western blotting is a common technique to analyze the expression and phosphorylation status of key proteins in these pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, p27Kip1, cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Table 5: Modulation of Signaling Pathways by this compound
| Pathway | Target Protein | Effect of Lanreotide | Cell Line | Reference |
| MAPK Pathway | p-ERK1/2 | Increased phosphorylation | NCI-H720, KRJ-I | |
| PI3K/Akt/mTOR Pathway | p-Akt | Decreased phosphorylation (with octreotide) | Murine endocrine cell lines | |
| Cell Cycle Regulation | Not specified | Inhibition of cell cycle | General mechanism |
IV. Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the logical flow of the experimental protocols and the key signaling pathways modulated by this compound.
References
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aiom.it [aiom.it]
- 5. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanreotide Acetate in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate is a synthetic octapeptide analogue of the natural hormone somatostatin. It exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, making it a valuable tool in biomedical research and drug development.[1][2] Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP). This signaling cascade results in the suppression of various hormonal secretions, including growth hormone (GH), insulin, and glucagon, and exerts antiproliferative effects.[2]
These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory use. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Physicochemical Properties and Storage of Solid this compound
This compound is typically supplied as a white to off-white lyophilized powder.[1] Proper storage of the solid form is essential for maintaining its integrity over time.
| Parameter | Recommendation | Source |
| Storage Temperature | Long-term (months to years): -20°C. Short-term (days to weeks): 2-8°C. | [2] |
| Storage Conditions | Store in a dry, dark place. Protect from light. | |
| Stability of Solid | ≥ 4 years when stored at -20°C. |
Preparation of this compound Stock Solutions
The preparation of a stable and accurate stock solution is the first critical step for any experiment. The choice of solvent depends on the intended application.
Solubility
| Solvent | Solubility | Notes | Source |
| Water | Slightly soluble | Can be used for some applications, but may not be suitable for high concentrations. | |
| DMSO (Dimethyl Sulfoxide) | Slightly soluble | A common solvent for creating high-concentration stock solutions for in vitro studies. | |
| Methanol | Slightly soluble | Another organic solvent option. | |
| Acetic Acid | Freely soluble | Useful for initial solubilization, especially for formulations. |
Protocol for Reconstitution of this compound
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, sterile water, or an appropriate buffer)
-
Sterile, conical polypropylene tubes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the desired stock concentration and volume. Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound can vary slightly depending on the salt form; refer to the manufacturer's certificate of analysis.)
-
Weigh the powder: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to the tube.
-
Purge with Inert Gas (Optional): To minimize oxidation, briefly purge the headspace of the tube with an inert gas before capping.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing microbial contamination.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles, which can degrade the peptide.
Storage and Stability of this compound Solutions
The stability of this compound in solution is dependent on several factors, including temperature, pH, and exposure to light.
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Solvent | Notes | Source |
| 2-8°C | 2-7 days | Aqueous buffers | For short-term storage of working solutions. | |
| -20°C | Up to 1 month | DMSO or aqueous buffers | Suitable for short- to medium-term storage. | |
| -80°C | Up to 1 year | DMSO or aqueous buffers | Recommended for long-term storage to maintain stability. |
Important Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to peptide degradation. Aliquoting into single-use volumes is highly recommended.
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping tubes in aluminum foil.
-
Carrier Protein: For long-term storage of dilute aqueous solutions, consider adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) to prevent adsorption to container surfaces and improve stability.
pH and Buffer Effects on Stability
Forced degradation studies on this compound have shown it is susceptible to degradation under oxidative, high temperature, and alkaline conditions. Therefore, for optimal stability in aqueous solutions, it is recommended to use a buffer system with a slightly acidic pH (e.g., pH 4-5). Acetate buffers may be more favorable than phosphate buffers, as phosphate has been shown to be more detrimental to the stability of somatostatin.
Experimental Protocols
Preparation of Working Solutions for In Vitro Cell-Based Assays
Protocol:
-
Thaw a single-use aliquot of the high-concentration stock solution (e.g., in DMSO) at room temperature.
-
Dilute the stock solution to the final desired working concentration using sterile cell culture medium or an appropriate buffer (e.g., PBS).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately for treating cells.
Protocol for Stability Testing of this compound Solutions using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of this compound and quantifying its degradation over time. The following protocol is a representative method based on available literature.
Chromatographic Conditions:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Triethylammonium phosphate buffer and sodium perchlorate buffer in water |
| Mobile Phase B | Triethylammonium phosphate buffer and sodium perchlorate buffer in acetonitrile |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B (e.g., 10% to 80% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 - 3 mg/mL |
(Note: This is a general protocol and may require optimization for specific equipment and columns.)
Stability Study Protocol:
-
Prepare this compound solutions at a known concentration in the desired buffers and storage conditions (e.g., different temperatures and pH).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of each solution.
-
Analyze the samples by HPLC using the method described above.
-
Quantify the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
This compound Signaling Pathway
Lanreotide exerts its biological effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction initiates a signaling cascade that inhibits cell proliferation and hormone secretion.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
By following these application notes and protocols, researchers can ensure the consistent and effective use of this compound in their laboratory experiments, leading to more reliable and reproducible scientific outcomes.
References
Application Notes and Protocols: Methodology for Evaluating Lanreotide's Effect on Cell Signaling Cascades
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lanreotide is a long-acting synthetic analog of somatostatin, a hormone that regulates various cellular functions.[1] Its therapeutic effects, particularly in acromegaly and neuroendocrine tumors (NETs), are primarily mediated by its high-affinity binding to somatostatin receptors 2 and 5 (SSTR2 and SSTR5).[2][3][4] This interaction triggers a cascade of intracellular signaling events that inhibit hormone secretion and cell proliferation.[5] Understanding the precise molecular mechanisms requires robust methodologies to evaluate lanreotide's impact on key cell signaling pathways.
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of lanreotide on critical signaling cascades, including the cAMP, PI3K/Akt/mTOR, and MAPK/ERK pathways. The provided protocols are foundational and can be adapted for specific cell types and experimental questions.
Key Signaling Pathways Targeted by Lanreotide
Lanreotide's binding to SSTR2 and SSTR5 initiates a G-protein-coupled receptor (GPCR) signaling cascade. This activation leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The primary mechanism involves the activation of an inhibitory G-protein (Gαi), which suppresses adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Lanreotide can activate K+ channels and inhibit Ca2+ channels, leading to membrane hyperpolarization and reduced hormone secretion.
-
Activation of Phosphatases: SSTR activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate key signaling proteins in growth factor pathways.
-
Inhibition of Proliferation Pathways: Lanreotide exerts antiproliferative effects by modulating major signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Proteins
Application Note: Western blotting is a fundamental technique to quantify changes in the expression and phosphorylation status of proteins within signaling cascades. Following lanreotide treatment, this method can be used to measure the phosphorylation of key kinases like Akt and ERK, and the expression of markers for cell cycle progression (PCNA, Cyclin D1) and apoptosis (cleaved PARP). This provides direct evidence of lanreotide's impact on cellular signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate neuroendocrine tumor cells (e.g., NCI-H720, BON-1) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with desired concentrations of lanreotide (e.g., 0.1 nM to 10,000 nM) for various time points (e.g., 2, 4, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Key Primary Antibodies: Phospho-Akt (Ser473), Akt (pan), Phospho-p44/42 MAPK (Erk1/2), p44/42 MAPK (Erk1/2), Cleaved PARP, β-actin, or GAPDH.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the corresponding loading control (e.g., β-actin).
-
Protocol 2: Cell Proliferation Assay (WST-1)
Application Note: A key therapeutic goal of lanreotide is to inhibit tumor growth. Cell proliferation assays, such as the WST-1 or MTT assay, are used to quantify the antiproliferative or cytostatic effects of lanreotide on cancer cell lines. These colorimetric assays measure the metabolic activity of viable cells, which correlates with the number of living cells in the culture.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Cell Treatment:
-
Treat cells with a serial dilution of lanreotide (e.g., 0.1 nM to 10,000 nM) in quintuplicate for various durations (e.g., 72 or 120 hours). Include vehicle-only controls.
-
Due to lanreotide's half-life in culture, it may need to be re-applied every 48 hours for longer incubation periods.
-
-
WST-1 Assay:
-
After the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the results to the vehicle-treated control cells (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the lanreotide concentration to determine the IC50 value (the concentration that inhibits proliferation by 50%).
-
Protocol 3: Cyclic AMP (cAMP) Level Measurement
Application Note: Since a primary mechanism of lanreotide is the inhibition of adenylyl cyclase, directly measuring intracellular cAMP levels is crucial. Modern assays, such as the luminescence-based GloSensor™ cAMP Assay, allow for real-time measurement in live cells, providing dynamic information on receptor activation and downstream signaling.
Methodology:
-
Cell Preparation:
-
Use cells engineered to express a cAMP-sensitive biosensor (e.g., GloSensor) or transfect the cells with the appropriate plasmid 24-48 hours before the assay.
-
Seed the cells (e.g., 100,000 cells/well) in a 96-well white, clear-bottom plate.
-
-
Assay Procedure:
-
After 24 hours, replace the medium with an equilibration medium containing the GloSensor™ cAMP Reagent or luciferin, as per the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2 hours) to allow the reagent to enter the cells.
-
Measure a baseline luminescence reading.
-
To induce cAMP production, stimulate cells with an adenylyl cyclase activator like forskolin.
-
Immediately add lanreotide at various concentrations and measure luminescence kinetically over time. A decrease in the luminescent signal corresponds to a decrease in cAMP levels.
-
-
Data Analysis:
-
Calculate the change in relative light units (RLU) over time.
-
Plot the dose-response curve of lanreotide's inhibitory effect on forskolin-stimulated cAMP production to determine its potency (EC50).
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of Lanreotide on Protein Phosphorylation Relative band density (normalized to loading control and compared to vehicle)
| Treatment | p-Akt / Total Akt | p-ERK / Total ERK |
|---|---|---|
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Lanreotide (10 nM) | 0.72 ± 0.06 | 0.81 ± 0.09 |
| Lanreotide (100 nM) | 0.45 ± 0.05 | 0.53 ± 0.07 |
| Lanreotide (1000 nM)| 0.21 ± 0.04 | 0.29 ± 0.05 |
Table 2: Antiproliferative Effect of Lanreotide on NET Cell Lines IC50 values calculated from WST-1 assays after 120-hour treatment
| Cell Line | Lanreotide IC50 (nM) |
|---|---|
| NCI-H720 | >10,000 |
| NCI-H727 | >10,000 |
| BON-1 | 8,500 ± 1,200 |
Note: Some cell lines show resistance to lanreotide monotherapy, highlighting the importance of combination studies.
Table 3: Lanreotide-Mediated Inhibition of cAMP Production EC50 values for inhibition of forskolin-stimulated cAMP accumulation
| Cell Line | Lanreotide EC50 (nM) |
|---|---|
| GH12C1-Sstr2A | 58.0 |
| CHO-SSTR2 | 1.2 ± 0.3 |
Rationale for Combination Studies
Research has shown that some NET cell lines are relatively resistant to the antiproliferative effects of lanreotide alone. Pre-treatment with inhibitors of parallel survival pathways, such as the PI3K/mTOR pathway, can sensitize cells to lanreotide, potentially by upregulating SSTR2 expression. Evaluating lanreotide in combination with drugs like everolimus (mTOR inhibitor) or alpelisib (PI3K inhibitor) is a critical area of investigation.
References
Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Lanreotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2][3] It exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in various neuroendocrine tumors (NETs).[1][4] This characteristic makes lanreotide and its radiolabeled counterparts valuable tools for in vitro receptor binding studies, aiding in drug development, characterization of receptor pharmacology, and the screening of new therapeutic agents. Radiolabeled lanreotide allows for the direct quantification of its interaction with SSTRs, providing crucial data on binding affinity, receptor density, and competitive inhibition.
This document provides detailed application notes and protocols for conducting receptor binding studies using radiolabeled lanreotide. It is intended to guide researchers in accurately determining key binding parameters and understanding the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
Lanreotide exerts its effects by binding to SSTRs, which are G-protein coupled receptors (GPCRs). The primary mechanism of action involves the inhibition of adenylyl cyclase activity upon receptor activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion, such as growth hormone (GH) and insulin-like growth factor 1 (IGF-1). Furthermore, SSTR activation can modulate ion channel activity and stimulate phosphotyrosine phosphatases, ultimately leading to anti-proliferative effects and the induction of apoptosis in tumor cells.
Somatostatin Receptor Signaling Pathway
References
Application Notes and Protocols for Studying Lanreotide Effects on Neuroendocrine Tumor (NET) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro effects of lanreotide, a somatostatin analog, on neuroendocrine tumor (NET) cell lines. The following sections offer guidance on cell culture, experimental design, and specific assays to assess the impact of lanreotide on cell viability, proliferation, apoptosis, and hormone secretion.
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies arising from neuroendocrine cells.[1] Somatostatin analogs (SSAs) like lanreotide are a cornerstone of therapy for many patients with NETs.[2] Lanreotide exerts its effects by binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed on NET cells.[2][3] This binding triggers a cascade of intracellular events that can inhibit hormone secretion and control tumor growth.[4] Understanding the cellular and molecular mechanisms of lanreotide is crucial for optimizing its therapeutic use and developing novel combination therapies.
The human pancreatic NET cell lines BON-1 and QGP-1 are commonly used in vitro models for studying the effects of SSAs. These cell lines exhibit different SSTR expression profiles, with BON-1 cells expressing high levels of SSTR1 and SSTR5 and lower levels of SSTR2, while QGP-1 cells show a similar pattern but with even lower SSTR2 and SSTR5 protein expression. These differences can influence their response to lanreotide treatment.
Key Signaling Pathways
Lanreotide's binding to SSTR2 and SSTR5 initiates a series of intracellular signaling events that culminate in its anti-proliferative and anti-secretory effects. Key pathways affected include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of MAPK (ERK) and PI3K/Akt/mTOR pathways. These actions can lead to cell cycle arrest and induction of apoptosis.
Caption: Lanreotide signaling cascade in neuroendocrine tumor cells.
Experimental Workflow
A typical workflow for assessing the effects of lanreotide on NET cell lines involves several stages, from initial cell culture to specific functional assays and data analysis.
Caption: A generalized workflow for in vitro lanreotide efficacy studies.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of lanreotide on NET cell lines. Note that IC50 values for lanreotide alone are often not achieved in vitro, reflecting its primary cytostatic rather than cytotoxic effect in many NET models.
| Cell Line | Assay | Lanreotide Concentration (nM) | Treatment Duration | Observed Effect | Reference |
| BON-1 | MTT Viability | 100 - 10,000 | 72 hours | No significant effect on viability. | |
| QGP-1 | MTT Viability | 100 - 10,000 | 72 hours | Significant reduction in viability. | |
| BON-1 | Chromogranin A Secretion | 1,000 | 24 - 72 hours | Decreased CgA expression and secretion. |
| Parameter | Value | Cell Line(s) | Notes | Reference |
| Lanreotide Clinical Dose | 120 mg every 4 weeks | N/A (in vivo) | Standard therapeutic dose for GEP-NETs. | |
| Lanreotide In Vitro Conc. Range | 1 nM - 10,000 nM | BON-1, QGP-1, H720, H727 | Effective concentrations can vary based on cell line and endpoint measured. |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
NET cell lines (e.g., BON-1, ATCC CRL-3224; QGP-1, JCRB1040)
-
DMEM/F-12 medium (for BON-1 and QGP-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture BON-1 and QGP-1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Lanreotide Preparation
Materials:
-
Lanreotide acetate
-
Sterile water or appropriate solvent
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of lanreotide (e.g., 1 mM) in sterile water.
-
Aliquot the stock solution and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader
Protocol:
-
Seed BON-1 or QGP-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of lanreotide (e.g., 0, 1, 10, 100, 1000, 10000 nM).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, and detection reagents)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with lanreotide as described in the MTT assay protocol (steps 1-4).
-
Add 10 µL of 10X BrdU labeling solution to each well for a final 1X concentration.
-
Incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell doubling time.
-
Remove the labeling solution and fix/denature the cells by adding 100 µL of Fixing/Denaturing Solution and incubating for 30 minutes at room temperature.
-
Remove the solution and wash the wells with wash buffer.
-
Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add TMB substrate. Incubate for 15-30 minutes at room temperature.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of proliferation relative to the untreated control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with lanreotide as described previously.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold-change in caspase activity relative to the untreated control.
Hormone Secretion Assay (Chromogranin A ELISA)
This assay measures the concentration of Chromogranin A (CgA), a common marker for NETs, in the cell culture supernatant.
Materials:
-
Chromogranin A ELISA Kit
-
Cell culture plates (e.g., 6-well or 12-well)
-
Microcentrifuge tubes
-
Plate reader
Protocol:
-
Seed cells in larger format plates (e.g., 12-well or 6-well) to obtain sufficient supernatant for analysis.
-
Treat the cells with lanreotide at the desired concentrations and for the specified duration.
-
Collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cell debris.
-
Perform the Chromogranin A ELISA on the clarified supernatant according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Washing the plate.
-
Adding a substrate and developing the color.
-
Stopping the reaction and reading the absorbance.
-
-
Calculate the concentration of CgA in each sample based on the standard curve and normalize to the cell number or total protein content of the corresponding well.
Conclusion
These protocols provide a framework for the systematic investigation of lanreotide's effects on NET cell lines. By employing these assays, researchers can gain valuable insights into the mechanisms of action of lanreotide and evaluate its potential in various therapeutic contexts. Careful optimization of experimental parameters, such as cell seeding density, drug concentrations, and treatment times, is essential for obtaining robust and reproducible data.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Immune Cell Molecular Pharmacodynamics of Lanreotide in Relation to Treatment Response in Patients with Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lanreotide Acetate Resistance in Neuroendocrine Tumor (NET) Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming lanreotide acetate resistance in neuroendocrine tumor (NET) models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in NET models?
Resistance to lanreotide and other somatostatin analogs (SSAs) is a complex phenomenon involving multiple molecular mechanisms. The most commonly cited mechanisms include:
-
Downregulation or alteration of Somatostatin Receptor 2 (SSTR2): Lanreotide primarily exerts its anti-proliferative effects by binding to SSTR2. A reduction in the number of SSTR2 receptors on the tumor cell surface, or alterations in the receptor that prevent lanreotide binding, are key resistance mechanisms. This can occur through decreased gene expression, increased receptor internalization and degradation, or mutations in the SSTR2 gene.[1][2][3]
-
Activation of Alternative Signaling Pathways: Tumor cells can bypass the inhibitory signals from the SSTR2 pathway by upregulating alternative growth pathways. The PI3K/Akt/mTOR pathway is a frequently implicated escape route that promotes cell survival and proliferation despite lanreotide treatment.[1][3]
-
Tumor Heterogeneity: NETs are often heterogeneous, meaning they consist of cell populations with varying levels of SSTR2 expression. Lanreotide treatment may eliminate the SSTR2-positive cells, allowing the SSTR2-negative or low-expressing cells to proliferate and become the dominant, resistant population.
-
Epigenetic and Genetic Modifications: Changes in the tumor cells' genetic and epigenetic landscape can contribute to resistance. This can include modifications that alter the expression of genes involved in SSTR2 signaling or other cell survival pathways.
Q2: How can I establish a lanreotide-resistant NET cell line in my laboratory?
Developing a lanreotide-resistant cell line is a critical step for studying resistance mechanisms and testing new therapies. A common method involves continuous exposure of a lanreotide-sensitive NET cell line (e.g., BON-1, NCI-H727) to gradually increasing concentrations of lanreotide over a prolonged period.
Experimental Protocol: Establishing a Lanreotide-Resistant Cell Line
-
Determine the initial IC50 of Lanreotide: First, determine the half-maximal inhibitory concentration (IC50) of lanreotide in your parental (sensitive) cell line using a cell viability assay like the MTT assay.
-
Chronic Lanreotide Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with a low concentration of lanreotide (e.g., starting at the IC20 or a fraction of the IC50).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the lanreotide concentration in the culture medium. This is typically done in a stepwise manner over several weeks to months.
-
Monitor Cell Viability and Proliferation: Throughout the dose escalation process, regularly monitor cell viability and proliferation rates to ensure the cells are adapting and not dying off completely.
-
Confirm Resistance: Once the cells are able to proliferate in a significantly higher concentration of lanreotide (e.g., 5-10 times the original IC50), confirm their resistance by performing a dose-response curve and comparing the new IC50 to that of the parental cell line.
-
Characterize the Resistant Phenotype: After confirming resistance, characterize the molecular changes in the resistant cell line. This should include assessing SSTR2 expression levels (mRNA and protein), and evaluating the activation status of key signaling pathways like PI3K/Akt/mTOR.
Q3: What are the most promising combination therapies to overcome lanreotide resistance?
Combining lanreotide with other targeted agents is a key strategy to overcome resistance. The most well-studied and clinically relevant combination is with mTOR inhibitors.
-
mTOR Inhibitors (e.g., Everolimus): The combination of lanreotide and everolimus has shown significant clinical benefit in patients with advanced GEP-NETs. Preclinical studies suggest that everolimus can help overcome resistance by targeting the PI3K/Akt/mTOR escape pathway. Some studies have even shown that lanreotide can overcome everolimus resistance.
-
PI3K Inhibitors: Directly targeting PI3K with inhibitors like BYL719 (alpelisib) has been shown in preclinical models to upregulate SSTR2 expression and enhance the anti-proliferative effects of lanreotide.
-
Chemotherapy: Combining lanreotide with cytotoxic chemotherapy agents like temozolomide and capecitabine is another approach being explored, particularly for more aggressive or progressive tumors.
-
Peptide Receptor Radionuclide Therapy (PRRT): For tumors that still express sufficient levels of SSTRs, PRRT with agents like Lutetium-177 dotatate can be an effective option after lanreotide failure.
-
Immunotherapy: While single-agent immunotherapy has shown limited activity in NETs, research is ongoing to explore combinations with other agents to enhance the immune response against these tumors.
Troubleshooting Guides
Issue 1: Low or Absent SSTR2 Expression in "Sensitive" Control Cells
Possible Causes:
-
Cell Line Misidentification or Contamination: The cell line may not be the expected NET cell line or may have been contaminated with another cell type that does not express SSTR2.
-
High Passage Number: Continuous passaging of cell lines can lead to genetic drift and loss of specific markers, including SSTR2.
-
Suboptimal Culture Conditions: Incorrect media, serum, or other culture conditions may negatively impact SSTR2 expression.
-
Technical Issues with Detection: Problems with the antibodies, primers, or protocols used for Western blotting or qPCR can lead to false-negative results.
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Use Low-Passage Cells: Whenever possible, use cells that have been passaged a limited number of times.
-
Optimize Culture Conditions: Refer to the original supplier's recommendations for the specific cell line's culture requirements.
-
Validate Detection Methods:
-
Western Blotting: Use a positive control cell line or tissue known to express high levels of SSTR2. Titrate your primary antibody concentration and optimize blocking and incubation conditions.
-
qPCR: Design and validate multiple primer sets for the SSTR2 gene. Use a positive control RNA sample.
-
-
Consider SSTR2 Induction: Some studies suggest that treatment with certain agents, like PI3K inhibitors, can upregulate SSTR2 expression.
Issue 2: Unexpected Results in MTT/Cell Viability Assays
Possible Causes:
-
Incorrect Seeding Density: Seeding too few or too many cells can lead to inaccurate results.
-
Reagent Issues: The MTT reagent may be old or improperly stored, leading to reduced sensitivity. The solubilization agent may not be effective for the formazan crystals produced by your specific cell line.
-
Incubation Time: The incubation time with the MTT reagent may be too short or too long.
-
Drug-Reagent Interaction: The therapeutic agent being tested may directly interact with the MTT reagent or affect cellular metabolism in a way that does not correlate with cell viability.
-
Contamination: Bacterial or fungal contamination can affect the metabolic activity of the culture and interfere with the assay.
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that results in a linear absorbance response.
-
Use Fresh Reagents: Prepare fresh MTT and solubilization solutions.
-
Optimize Incubation Time: Test different incubation times with the MTT reagent (e.g., 1, 2, 4 hours) to find the optimal time for formazan crystal formation in your cell line.
-
Include Proper Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the drug.
-
Media Blank: Wells containing only media and the MTT reagent to measure background absorbance.
-
Positive Control: A compound known to be cytotoxic to your cell line.
-
-
Visual Inspection: Before adding the solubilization solution, visually inspect the wells under a microscope to confirm formazan crystal formation and check for any signs of contamination.
-
Consider Alternative Viability Assays: If problems persist, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or a dye exclusion method (e.g., Trypan Blue).
For a detailed guide on interpreting MTT assay results, refer to resources that discuss the pitfalls and limitations of this technique.
Issue 3: Inconsistent or Non-specific Bands in Western Blotting for PI3K/Akt/mTOR Pathway Proteins
Possible Causes:
-
Poor Sample Preparation: Inadequate lysis of cells, protein degradation, or incorrect protein quantification can all lead to poor western blot results.
-
Antibody Issues: The primary or secondary antibody may be non-specific, used at the wrong concentration, or not validated for your specific application.
-
Suboptimal Transfer: Inefficient transfer of proteins from the gel to the membrane.
-
Inadequate Blocking: Insufficient blocking can lead to high background and non-specific antibody binding.
-
Washing Steps: Insufficient washing can result in high background, while excessive washing can lead to weak signals.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Use a lysis buffer containing protease and phosphatase inhibitors.
-
Accurately quantify protein concentration using a reliable method (e.g., BCA assay).
-
Load equal amounts of protein in each lane.
-
-
Validate Antibodies:
-
Use antibodies from reputable suppliers that have been validated for western blotting in your species of interest.
-
Perform an antibody titration to determine the optimal concentration.
-
Include positive and negative controls to confirm antibody specificity.
-
-
Verify Protein Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm efficient and even transfer.
-
Optimize Blocking and Washing:
-
Experiment with different blocking agents (e.g., non-fat dry milk, BSA) and blocking times.
-
Ensure thorough but not excessive washing steps.
-
-
Use a Loading Control: Always probe your membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
For comprehensive western blot troubleshooting, refer to detailed guides from antibody suppliers.
Data Presentation
Table 1: Proliferation of NET Cell Lines in Response to Lanreotide and Combination Therapies
| Cell Line | Treatment | Concentration | Incubation Time | % Inhibition of Proliferation (Compared to Control) | Reference |
| NCI-H727 | Lanreotide | 25 µM | 16 hours | 17% | |
| NCI-H727 | Lanreotide | 100 µM | 16 hours | 23% | |
| BON-1 | Lanreotide | 100 µM | 16 hours | 21% | |
| BON-1 (Everolimus-Resistant) | Lanreotide | 25 µM | 72 hours | 50% (IC50) | |
| H720 | Lanreotide | 1,000 nM | 120 hours | Modest Inhibition | |
| H720 | Lanreotide | 10,000 nM | 120 hours | Modest Inhibition | |
| H727 | Lanreotide | 10,000 nM | 120 hours | Modest Inhibition |
Table 2: Effect of Combination Therapies on Lanreotide IC50 in NET Cell Lines
| Cell Line | Pre-treatment | Lanreotide IC50 | Reference |
| H720 | 1 µM BYL719 + 1 nM Everolimus (48h) | 1.8 nM | |
| H727 | 1 µM BYL719 + 1 nM Everolimus (48h) | 1.1 nM | |
| H720 | Lanreotide only | Not calculable (>50% survival) | |
| H727 | Lanreotide only | Not calculable (>50% survival) |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
NET cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count your NET cells. b. Seed the cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium per well. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of lanreotide in complete culture medium. b. Carefully remove the medium from the wells and replace it with 100 µL of the lanreotide dilutions or vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Subtract the absorbance of the media blank from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Detailed Protocol: Western Blotting for PI3K/Akt/mTOR Pathway
This protocol provides a general framework for analyzing the activation of the PI3K/Akt/mTOR pathway.
Materials:
-
NET cell lysates (from sensitive and resistant cells, with and without treatment)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-SSTR2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: a. Load the protein samples into the wells of an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, stain the membrane with Ponceau S to confirm successful transfer.
-
Blocking: a. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: a. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
Visualizations
Caption: Signaling pathways in lanreotide action and resistance.
Caption: Workflow for establishing a lanreotide-resistant NET model.
Caption: Troubleshooting logic for Western blotting issues.
References
- 1. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 2. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lanreotide Acetate Dosage for Maximal Anti-Tumor Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanreotide acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the design and execution of experiments aimed at optimizing the anti-tumor effects of this somatostatin analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in exerting its anti-tumor effects?
A1: this compound, a synthetic somatostatin analog, primarily exerts its anti-tumor effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5, which are often overexpressed on neuroendocrine tumor cells.[1][2] This binding triggers a cascade of intracellular events leading to:
-
Inhibition of Hormone Secretion: It reduces the secretion of hormones and bioactive substances that can promote tumor growth.[1][2]
-
Anti-proliferative Effects: It can induce cell cycle arrest and apoptosis (programmed cell death), thereby directly inhibiting tumor cell growth.[1]
-
Anti-angiogenic Effects: this compound can inhibit the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients, by reducing the levels of pro-angiogenic factors like vascular endothelial growth factor (VEGF).
Q2: What are the clinically approved dosages of this compound for neuroendocrine tumors (NETs)?
A2: The standard approved dosage for unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs) is lanreotide Autogel®/Depot 120 mg administered every 28 days (4 weeks) via deep subcutaneous injection. For patients with progressive disease on the standard dose, a more frequent administration of 120 mg every 14 days has been explored and found to be a viable option.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration of this compound in in vitro studies can vary depending on the cell line and the specific endpoint being measured. However, based on its high affinity for SSTR2, concentrations in the low nanomolar range are often effective. For example, a concentration of 100 nM has been shown to inhibit growth hormone release from pituitary adenoma cells in vitro. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in combination with other anti-cancer therapies?
A4: Yes, studies have explored the use of this compound in combination with other therapies such as targeted therapies (e.g., everolimus) and chemotherapy (e.g., temozolomide, capecitabine). The continuation of this compound when introducing other systemic therapies may be beneficial in SSTR-positive disease.
Troubleshooting Guides
In Vitro Experiments
Problem 1: High variability or lack of expected anti-proliferative effect in cell-based assays.
-
Possible Cause 1: Low SSTR Expression in Cell Line.
-
Solution: Before starting your experiments, verify the expression of SSTR2 and SSTR5 in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low or absent, consider using a different cell line known to express these receptors (e.g., BON-1, QGP-1 for pancreatic NETs, or NCI-H727 for bronchial NETs).
-
-
Possible Cause 2: Peptide Degradation or Instability.
-
Solution: this compound, being a peptide, can be susceptible to degradation by proteases present in serum-containing media. Prepare fresh stock solutions and consider using serum-free or low-serum media for the duration of the treatment. If long incubation times are necessary, replenish the media with fresh this compound at regular intervals.
-
-
Possible Cause 3: Improper Handling of Lanreotide Autogel® Formulation.
-
Solution: The Autogel® formulation is a supersaturated, viscous solution designed for sustained release in vivo. For in vitro use, it is not ideal to directly add the gel to cell cultures. It is recommended to use the lyophilized powder form of this compound, which can be reconstituted in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.
-
-
Possible Cause 4: Interference with Viability Assays.
-
Solution: Some colorimetric viability assays, like the MTT assay, can be affected by reducing agents or changes in cellular metabolism that may not directly correlate with cell death. If you observe unexpected results, consider using an alternative viability assay that measures a different cellular parameter, such as a crystal violet assay (for cell number) or a commercial assay that measures ATP content (for metabolic activity) or LDH release (for cytotoxicity). Always include appropriate vehicle controls.
-
Problem 2: Difficulty in dissolving this compound powder.
-
Possible Cause: Incorrect Solvent.
-
Solution: this compound is slightly soluble in DMSO and methanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in a minimal amount of sterile DMSO and then further dilute it in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.
-
In Vivo Experiments
Problem 1: Lack of significant anti-tumor effect in a xenograft model.
-
Possible Cause 1: Insufficient Dosage or Dosing Frequency.
-
Solution: The dosage and frequency of administration are critical for achieving a sustained therapeutic effect. For slow-release formulations like lanreotide Autogel®, the standard clinical dose of 120 mg/kg every 4 weeks in humans can be a starting point for dose-finding studies in animals, with allometric scaling. For non-depot formulations, more frequent administration (e.g., daily or twice-daily subcutaneous injections) is necessary. A dose of 250 µg, twice daily, has been used in a mouse xenograft model of small cell lung cancer. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and tumor type.
-
-
Possible Cause 2: Inappropriate Animal Model or Tumor Cell Line.
-
Solution: Ensure that the tumor cell line used to establish the xenografts expresses SSTR2 and/or SSTR5. The choice of animal model (e.g., nude mice, SCID mice) can also influence tumor take rate and growth kinetics.
-
-
Possible Cause 3: Suboptimal Route of Administration.
-
Solution: For the Autogel® formulation, deep subcutaneous injection is the recommended route. For other formulations, subcutaneous or intraperitoneal injections are commonly used. The vehicle used to dissolve and administer the this compound should be sterile and biocompatible (e.g., sterile saline or PBS).
-
Problem 2: High variability in tumor growth among animals in the same treatment group.
-
Possible Cause: Inconsistent Tumor Implantation or Drug Administration.
-
Solution: Ensure consistent tumor cell implantation techniques to achieve uniform initial tumor volumes. When administering this compound, be precise with injection volumes and locations. For subcutaneous injections, alternate the injection site to avoid local tissue reactions.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| IC50 (Binding Affinity) | SSTR2 | 0.5 - 1.8 nM | |
| SSTR3 | 43 - 107 nM | ||
| SSTR5 | 5.6 - 32 nM | ||
| SSTR1 | 500 - 2,330 nM | ||
| SSTR4 | 66 - 2,100 nM | ||
| Effective Concentration | Pituitary Adenoma Cells (GH release inhibition) | 100 nM | |
| NCI-H727 & BON-1 Cells (Cell Viability) | 0.195 - 100 µM (dose-dependent effects observed) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Schedule | Outcome | Reference |
| Mouse Xenograft | Small Cell Lung Cancer | 250 µg, twice daily (s.c.) | Inhibition of tumor growth | |
| Athymic Mice | Human Uterine-Cervix, Renal, and Neuroblastoma | 1.11 MBq (188Re-lanreotide) | Tumor uptake and retention | |
| Rats | Chemically Induced Hepatocellular Carcinoma | Not specified | Decreased frequency of HCC, decreased proliferation, enhanced apoptosis |
Table 3: Clinical Dosage of Lanreotide Autogel®/Depot®
| Indication | Standard Dosage | Dose Adjustment/Escalation | Reference |
| Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | 120 mg every 28 days | 120 mg every 14 days for progressive disease | |
| Acromegaly | Initial: 90 mg every 28 days for 3 months | Adjust to 60, 90, or 120 mg every 28 days based on GH and IGF-1 levels. Extended interval of 120 mg every 6-8 weeks possible for controlled patients. | |
| Carcinoid Syndrome | 120 mg every 28 days | - |
Experimental Protocols
Cell Proliferation/Viability Assay (Crystal Violet Method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (prepared from a stock solution in DMSO, with final DMSO concentration <0.1%) or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining: Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Quantification: Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of 33% acetic acid) and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, p21, p27, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway
Experimental Workflows
Caption: General Experimental Workflow
Logical Relationships
Caption: Dose Optimization Logic Tree
References
troubleshooting inconsistent results in lanreotide in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with lanreotide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lanreotide?
Lanreotide is a synthetic analog of somatostatin.[1][2] Its primary mechanism of action is binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5.[3] This binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. This signaling pathway ultimately inhibits the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), insulin, and glucagon.[1][2] Additionally, lanreotide can exert anti-proliferative effects on tumors by inducing cell cycle arrest and apoptosis.
Q2: What are the different formulations of lanreotide available for in vivo studies?
Lanreotide is commercially available in two main long-acting formulations:
-
Lanreotide Autogel/Depot: A viscous, aqueous solution that forms a drug depot upon deep subcutaneous injection, allowing for sustained release.
-
Lanreotide Microparticles: A sustained-release microparticle formulation for intramuscular injection.
For preclinical research, lyophilized lanreotide acetate is also available, which requires reconstitution before use.
Q3: How should lyophilized lanreotide be reconstituted and stored for in vivo experiments?
Lyophilized lanreotide should be stored desiccated at -18°C for long-term stability. While it can be stable at room temperature for up to three weeks, refrigeration is recommended. To reconstitute, use sterile water or isotonic saline. For long-term storage of the reconstituted solution, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) and store at -18°C. It is crucial to avoid repeated freeze-thaw cycles.
Q4: What is the recommended route of administration for lanreotide in mice?
The most common and recommended route of administration for lanreotide in mice is subcutaneous (SC) injection. For the Autogel formulation, a deep subcutaneous injection into the flank or the scruff of the neck is recommended.
Troubleshooting Inconsistent Results
This section addresses common problems that can lead to inconsistent results in lanreotide in vivo experiments.
Issue 1: High Variability in Tumor Growth Inhibition
Q: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?
A: High variability in treatment response can stem from several factors:
-
Inconsistent Drug Formulation and Administration:
-
Improper Reconstitution: Ensure the lyophilized powder is fully dissolved and the concentration is accurate. Use the recommended sterile diluents.
-
Incorrect Injection Technique: Subcutaneous injection depth and volume can impact drug absorption and depot formation. Leakage from the injection site can also lead to under-dosing. Ensure proper restraint and tenting of the skin for a consistent subcutaneous injection.
-
-
Animal-Related Factors:
-
Tumor Heterogeneity: Even within the same cell line, individual tumors can exhibit different growth rates and receptor expression levels.
-
Animal Health and Stress: The overall health and stress levels of the animals can influence tumor growth and drug metabolism. Acclimatize animals to the facility and handling procedures before starting the experiment.
-
-
Experimental Design:
-
Tumor Size at Treatment Initiation: Starting treatment when tumors are within a narrow size range can help reduce variability.
-
Measurement Technique: Inconsistent caliper measurements can introduce significant variability. Ensure the same person performs the measurements throughout the study, or use imaging techniques for more accurate and reproducible results.
-
Issue 2: Lack of Expected Efficacy
Q: Our lanreotide-treated group is not showing the expected level of tumor growth inhibition. Why might this be happening?
A: A lack of efficacy can be due to several reasons:
-
Suboptimal Dosing: The dose of lanreotide may be too low to achieve a therapeutic effect. A dose-response study may be necessary to determine the optimal dose for your specific tumor model.
-
Low Somatostatin Receptor Expression: The tumor model being used may have low or heterogeneous expression of SSTR2 and SSTR5, the primary targets of lanreotide. It is crucial to characterize the SSTR expression of your cell line or xenograft model.
-
Drug Instability: Improper storage or handling of the reconstituted lanreotide can lead to degradation and loss of activity.
-
Formulation Issues: If using a custom formulation, issues with drug release from the depot could lead to insufficient drug exposure.
Issue 3: Injection Site Reactions
Q: We are observing skin reactions at the injection site in our mice. What can we do to minimize this?
A: Injection site reactions can be caused by the formulation, injection technique, or a high injection volume.
-
Rotate Injection Sites: Alternate between the left and right flanks for subsequent injections to allow the tissue to recover.
-
Optimize Injection Volume: High injection volumes can cause local tissue damage. If possible, use a more concentrated formulation to reduce the volume.
-
Check Vehicle Compatibility: If you are preparing your own formulation, ensure the vehicle is biocompatible and non-irritating.
-
Proper Injection Technique: A shallow injection can cause intradermal deposition, which is more likely to cause irritation. Ensure a proper subcutaneous injection into the "tent" of the skin.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Lanreotide in a Mouse Xenograft Model
| Animal Model | Tumor Type | Lanreotide Dose | Outcome | Reference |
| Mouse | GH3 Tumor Xenograft | 10 mg/kg | Moderate inhibition of tumor growth, with a 4x tumor growth delay (TGD) time ranging from 4.5 to 8.3 days. |
Table 2: Clinical Dosing and Pharmacokinetics of Lanreotide Autogel
| Dose | Dosing Interval | Mean Steady-State Trough Concentration (Acromegaly) | Mean Steady-State Trough Concentration (GEP-NETs) | Reference |
| 60 mg | 4 weeks | 1.8 ± 0.3 ng/mL | N/A | |
| 90 mg | 4 weeks | 2.5 ± 0.9 ng/mL | N/A | |
| 120 mg | 4 weeks | 3.8 ± 1.0 ng/mL | 5.3 to 8.6 ng/mL |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound powder
-
Sterile water for injection or sterile 0.9% sodium chloride (saline)
-
Sterile syringes and needles
-
Vortex mixer (optional)
Procedure:
-
Allow the vial of lyophilized lanreotide to reach room temperature before opening.
-
Using a sterile syringe and needle, add the calculated volume of sterile water for injection or saline to the vial. The final concentration will depend on the desired dose and injection volume.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause the peptide to aggregate. If necessary, use a vortex mixer at a low speed for a short duration.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
If not for immediate use, store the reconstituted solution at 2-8°C for up to 7 days or aliquot and freeze at -20°C for longer-term storage. Add a carrier protein like 0.1% HSA or BSA for long-term frozen storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous Administration of Lanreotide in Mice
Materials:
-
Reconstituted lanreotide solution
-
Sterile insulin syringes or other appropriate syringes with a 25-27 gauge needle
-
Animal restraint device (optional)
Procedure:
-
Properly restrain the mouse. This can be done manually by scruffing the neck or using a restraint device.
-
Identify the injection site, typically the loose skin over the back between the shoulders (scruff) or on the flank.
-
Create a "tent" by gently lifting the skin.
-
Insert the needle, bevel up, at the base of the tented skin at a 30-45 degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel. You should feel negative pressure.
-
Inject the lanreotide solution slowly and steadily.
-
Withdraw the needle smoothly and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Alternate injection sites for subsequent doses.
Protocol 3: Monitoring Tumor Growth in Xenograft Models
Materials:
-
Digital calipers or an imaging system (e.g., bioluminescence, fluorescence, MRI)
Procedure:
A. Caliper Measurement:
-
Measure the length (longest dimension) and width (perpendicular to the length) of the tumor using digital calipers.
-
Record the measurements in a spreadsheet.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .
-
Measurements should be taken 2-3 times per week.
-
To minimize variability, the same individual should perform all caliper measurements for a given study.
B. Imaging:
-
Follow the specific protocol for your imaging modality (e.g., substrate injection for bioluminescence imaging).
-
Acquire images of the tumors.
-
Use the accompanying software to quantify the tumor burden (e.g., total flux for bioluminescence, tumor volume for MRI).
-
Imaging can provide more accurate and reproducible measurements of tumor volume, especially for irregularly shaped tumors.
Visualizations
References
Technical Support Center: Managing Injection Site Reactions in Animal Studies of Lanreotide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing injection site reactions (ISRs) during preclinical animal studies involving lanreotide.
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions observed with lanreotide in animal studies?
A1: Common ISRs with lanreotide are typically mild to moderate and transient. They are often a result of the formation of a drug depot at the injection site, which is essential for its sustained-release mechanism.[1][2] Observed reactions can include:
-
Macroscopic findings: Redness (erythema), swelling (edema), pain at the injection site, and the formation of palpable nodules or hard lumps.[1][3][4]
-
Microscopic findings: Histopathological examination may reveal chronic and partially active dermatitis, epidermal and dermal necrosis, fibrotic changes, and granuloma formation due to a foreign body reaction to the drug depot.
Q2: What is the underlying mechanism of lanreotide-induced injection site reactions?
A2: Lanreotide is formulated as a supersaturated solution that, upon injection into the subcutaneous space, interacts with physiological fluids to form a drug depot of gel-like liquid crystalline nanotubes. This depot allows for the slow, passive diffusion and sustained release of the drug. This localized depot can be recognized by the immune system as a foreign body, triggering a cascade of inflammatory events known as a foreign body reaction (FBR). This response involves the recruitment of inflammatory cells, leading to the observed clinical signs and, in some cases, the formation of a fibrous capsule around the depot.
Q3: Can the formulation of lanreotide contribute to injection site reactions?
A3: Yes, the physical properties of the formulation are a key factor. The high concentration and viscosity of the lanreotide formulation are necessary for the formation of the drug depot. While the excipients (water for injection and acetic acid) are generally well-tolerated, the depot itself acts as a physical stimulus that can initiate a local inflammatory response.
Q4: Are there established methods to minimize the occurrence and severity of injection site reactions?
A4: Yes, several strategies can be employed to mitigate ISRs:
-
Proper Injection Technique: Administering lanreotide as a deep subcutaneous injection is crucial. The "tented" skin method can help ensure correct placement.
-
Injection Site Rotation: For studies involving repeated dosing, rotating the injection sites is essential to allow for tissue recovery and prevent cumulative irritation.
-
Temperature Acclimation: Allowing the pre-filled syringe to come to room temperature for at least 30 minutes before injection can reduce discomfort for the animal. Injecting cold medication may be more painful.
-
Appropriate Animal Restraint: Proper restraint is necessary to prevent animal movement during the injection, which can cause tissue trauma.
-
Slow and Steady Injection: Injecting the substance slowly and steadily can minimize mechanical trauma to the tissues.
Troubleshooting Guides
Issue: Observation of Swelling, Redness, or Palpable Nodules Post-injection
Possible Causes:
-
Expected inflammatory response to the drug depot formation.
-
Superficial injection leading to dermal irritation.
-
Injection into a site with poor vascularization.
-
Contamination leading to a localized infection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed injection site reactions.
Issue: Formation of a Sterile Abscess
Possible Causes:
-
An intense localized inflammatory response to the drug depot.
-
Necrosis of subcutaneous tissue.
Troubleshooting Steps:
-
Veterinary Consultation: Immediately consult with the veterinary staff for diagnosis and management. It is crucial to differentiate a sterile abscess from a bacterial abscess.
-
Aspiration: Under aseptic conditions, a veterinarian may aspirate the contents of the abscess to confirm the absence of bacteria.
-
Surgical Intervention: If the abscess is large, painful, or does not resolve, surgical drainage may be necessary. The wound should be left open to heal from the inside out and may require regular flushing with sterile isotonic fluids.
-
Pain Management: Administer appropriate analgesics as prescribed by the veterinarian to manage pain and distress in the animal.
-
Documentation and Reporting: Thoroughly document the event, including diagnosis, treatment, and outcome. Review study protocols to determine if any procedural factors may have contributed.
Data on Injection Site Reactions
While specific quantitative data for lanreotide in various animal models is often proprietary, the following tables provide a general framework for scoring and reporting ISRs based on common preclinical toxicology practices.
Table 1: Macroscopic Scoring of Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Slight erythema | Slight edema (barely perceptible) |
| 2 | Moderate erythema | Moderate edema (raised, well-defined edges) |
| 3 | Severe erythema (beet-redness) | Severe edema (raised, extending beyond the injection site) |
Adapted from general toxicology scoring systems.
Table 2: Microscopic Scoring of Injection Site Reactions
| Score | Finding | Description |
| 0 | None | No abnormalities detected. |
| 1 | Minimal | Focal, sparsely cellular infiltrate. |
| 2 | Mild | Multifocal, loosely arranged cellular infiltrate. |
| 3 | Moderate | Multifocal to coalescing, moderately dense cellular infiltrate. |
| 4 | Marked | Coalescing to diffuse, dense cellular infiltrate. |
This scoring system should be adapted based on the specific tissue changes of interest (e.g., inflammation, fibrosis, necrosis) and established in consultation with a veterinary pathologist.
Experimental Protocols
Protocol for Assessment of Local Tolerance to Subcutaneous Lanreotide Injections
Objective: To systematically evaluate and score local tissue reactions following subcutaneous administration of lanreotide in a rodent model (e.g., rat).
Methodology:
-
Animal Groups: Assign animals to a control group (vehicle only) and one or more lanreotide treatment groups at varying doses.
-
Acclimation: Allow animals to acclimate to the housing conditions for a minimum of 5 days before the study begins.
-
Dosing Preparation:
-
Remove the lanreotide pre-filled syringe from refrigeration and allow it to reach room temperature for at least 30 minutes in its sealed pouch.
-
On the day of dosing, shave the dorsal or flank area of the animals for clear visualization of the injection site.
-
-
Administration:
-
Properly restrain the animal.
-
Create a tent of skin at the injection site.
-
Insert the needle at a 90-degree angle for deep subcutaneous injection.
-
Administer the injection slowly and steadily.
-
For repeat dosing studies, alternate the injection site between the right and left sides.
-
-
Clinical Observation:
-
Observe the animals at predefined time points (e.g., 1, 4, 24, 48, 72 hours, and then daily) post-injection.
-
Score the injection sites for erythema and edema using a standardized macroscopic scoring system (see Table 1). Use calipers to measure the diameter of any swelling.
-
Document all findings, including photographs of the injection sites at each time point.
-
-
Necropsy and Histopathology:
-
At scheduled time points, euthanize the animals.
-
Perform a gross pathological examination of the injection site and surrounding tissues, noting any abnormalities.
-
Collect the injection site and surrounding tissue, and fix in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination, and have them evaluated by a veterinary pathologist using a microscopic scoring system (see Table 2).
-
Signaling Pathway and Workflow Diagrams
Signaling Pathway: Foreign Body Response to Lanreotide Depot
Caption: Simplified signaling pathway of the foreign body response to a subcutaneous lanreotide depot.
References
addressing poor solubility of lanreotide acetate in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor solubility of lanreotide acetate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is known to have limited solubility in purely aqueous solutions. Its solubility in water is reported to be approximately 23-25 mg/mL[1]. However, another source indicates its solubility is less than 4% (w/v) in water[]. This variability may depend on the specific salt form and experimental conditions. At higher concentrations in water, this compound has a unique property of self-assembling into a supersaturated gel, which is the basis for its long-acting depot formulation[3].
Q2: In which organic solvents is this compound soluble?
This compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol. One supplier indicates a high solubility of 100 mg/mL in DMSO with the aid of ultrasonication.
Q3: How does pH affect the solubility of this compound?
Q4: Can I use co-solvents or excipients to improve the solubility of this compound?
Yes, using co-solvents and excipients can significantly improve the solubility of this compound. Formulations containing co-solvents such as polyethylene glycol (PEG300), Tween 80, and DMSO in saline have been developed to achieve concentrations of 2 to 2.5 mg/mL.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Problem: The concentration of this compound may be too high for the chosen aqueous buffer.
-
Solution 1: Initial Dissolution in an Organic Solvent.
-
First, attempt to dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO.
-
Once fully dissolved, slowly add this stock solution dropwise into your gently stirring aqueous buffer to reach the desired final concentration.
-
-
Solution 2: Adjust the pH of the Buffer.
-
If the peptide is still insoluble, the pH of your buffer may be close to the isoelectric point of this compound.
-
Try preparing your solution in buffers with different pH values (e.g., acetate buffer at pH 4.0 or phosphate buffer at a higher pH) to find a range where solubility is improved. A study on a similar peptide showed good stability in acetate buffer at pH 4.0.
-
-
Solution 3: Use of Co-solvents.
-
For challenging cases, consider preparing a formulation that includes solubility-enhancing excipients. See the experimental protocols below for examples.
-
Issue: The solution becomes cloudy or precipitates after adding the organic stock solution to the aqueous buffer.
-
Problem: The solubility limit of this compound in the final aqueous buffer has been exceeded.
-
Solution 1: Decrease the Final Concentration. Reduce the amount of the this compound stock solution being added to the aqueous buffer.
-
Solution 2: Optimize the Co-solvent System. Increase the proportion of co-solvents like PEG300 or use a small percentage of a surfactant like Tween 80 in your final solution.
-
Solution 3: Sonication. Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate and create a more stable solution.
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations | Source(s) |
| Water | < 4% (w/v) | - | |
| Water | 23 mg/mL | - | |
| Water | 25 mg/mL | Requires sonication | |
| DMSO | Slightly Soluble | - | |
| Methanol | Slightly Soluble | - | |
| DMSO | 22.5 mg/mL | Sonication is recommended | |
| DMSO | 100 mg/mL | Requires sonication | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Sonication is recommended | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Solution in PBS using DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 20 µL of DMSO to the tube.
-
Vortex the tube for 30-60 seconds to ensure the peptide is completely dissolved.
-
In a separate sterile tube, add 980 µL of PBS, pH 7.4.
-
While gently vortexing the PBS, slowly add the 20 µL of the this compound/DMSO stock solution dropwise to the PBS.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Preparation of a 2 mg/mL this compound Solution using a Co-Solvent System
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out 2 mg of this compound powder into a sterile conical tube.
-
Add 50 µL of DMSO to the tube and vortex until the powder is fully dissolved, creating a 40 mg/mL stock solution.
-
In the following order, add the remaining solvents, ensuring the solution is clear after each addition:
-
Add 200 µL of PEG300 and vortex.
-
Add 25 µL of Tween 80 and vortex.
-
Add 225 µL of saline and vortex to bring the total volume to 500 µL.
-
-
The final concentration of the this compound solution will be 2 mg/mL. This solution should be prepared fresh for immediate use.
Protocol 3: Quantification of this compound using UV-Vis Spectrophotometry
Materials:
-
This compound solution of unknown concentration
-
The same buffer/solvent system used to dissolve the this compound (as a blank)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the wavelength to 280 nm, which is the typical absorbance maximum for peptides containing tyrosine and tryptophan residues. For more precise quantification, a full spectrum scan from 200-400 nm can be performed to determine the exact λmax.
-
Use the buffer/solvent system that your this compound is dissolved in as the blank. Fill a quartz cuvette with the blank solution and zero the spectrophotometer.
-
Rinse the cuvette with the this compound solution and then fill it with the sample.
-
Measure the absorbance of the this compound solution.
-
The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (if known), b is the path length of the cuvette (usually 1 cm), and c is the concentration. For more accurate quantification, a standard curve should be prepared using known concentrations of this compound.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Lanreotide and Tachyphylaxis in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanreotide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis observed in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of long-term lanreotide treatment?
A1: Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following continuous or repeated administration. In long-term lanreotide studies, this may manifest as a reduced efficacy in controlling hormone levels (e.g., Growth Hormone [GH] and Insulin-like Growth Factor-1 [IGF-1] in acromegaly) or tumor growth, despite consistent dosing.[1][2]
Q2: What are the primary molecular mechanisms thought to underlie tachyphylaxis to lanreotide?
A2: The primary mechanisms are believed to involve changes at the somatostatin receptor (SSTR), to which lanreotide binds. These changes include:
-
Receptor Desensitization: Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the SSTRs. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its downstream G-protein signaling pathways, thereby dampening the cellular response.[2]
-
Receptor Internalization: Agonist binding, including lanreotide, can induce the internalization of SSTRs from the cell surface into the cytoplasm via endocytosis.[3][4] This reduces the number of receptors available for the drug to act upon. While internalized receptors can be recycled back to the cell membrane, prolonged exposure to the agonist may lead to their degradation.
Q3: Which somatostatin receptor subtypes are most relevant to lanreotide's action and tachyphylaxis?
A3: Lanreotide is a somatostatin analog with a high affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5. The expression levels of these receptors on target cells are crucial for lanreotide's therapeutic effect. Tachyphylaxis is often linked to the desensitization and internalization of SSTR2.
Troubleshooting Guide
Problem: Diminished biochemical response to standard lanreotide dosage over time.
Possible Cause: Development of tachyphylaxis due to receptor desensitization or internalization.
Suggested Strategies:
-
Dose Escalation: Increasing the dose of lanreotide may overcome partial resistance and restore biochemical control. Studies have shown that escalating the dose can lead to further reductions in hormone levels in patients who are inadequately controlled on standard doses.
-
Increased Dosing Frequency: Shortening the interval between lanreotide injections (e.g., from every 4 weeks to every 3 or 2 weeks) can also be considered to maintain therapeutic drug levels and improve symptomatic and biochemical control.
-
Combination Therapy: Introducing a second agent with a different mechanism of action may provide a synergistic effect and circumvent the resistance to lanreotide.
Strategies to Minimize Tachyphylaxis
Dose Escalation and Interval Adjustment
Rationale: Increasing the dose or frequency of lanreotide administration aims to saturate a higher number of somatostatin receptors or maintain activating concentrations of the drug at the receptor site, thereby compensating for desensitization.
Quantitative Data Summary:
| Study/Parameter | Initial Dose | Escalated Dose/Frequency | Outcome |
| Acromegaly | |||
| Colao et al. | Octreotide LAR 20 mg/month | Increased to 30 mg/month or 40 mg/month | 43% achieved control at 20mg, an additional 20% achieved control with dose escalation. |
| CLARINET FORTE (Pancreatic NETs) | Lanreotide 120 mg every 28 days | Lanreotide 120 mg every 14 days | Median Progression-Free Survival (PFS) of 5.6 months in patients who had progressed on standard dosing. |
| Neuroendocrine Tumors (NETs) | |||
| Retrospective Study | Standard Dose Lanreotide/Octreotide | Escalated Doses | Disease control rates ranged from 40-100%. |
Experimental Protocol: Clinical Dose Escalation Trial
A multicenter, open-label study could be designed as follows:
-
Patient Population: Patients with a confirmed diagnosis of acromegaly or a well-differentiated neuroendocrine tumor who show evidence of biochemical or tumor progression on a stable dose of lanreotide (e.g., 120 mg every 4 weeks) for at least 6 months.
-
Study Design:
-
Phase 1 (Baseline): Continue the current lanreotide dose for 3 months to establish a stable baseline of hormone levels and/or tumor size.
-
Phase 2 (Dose Escalation): Increase the lanreotide dose (e.g., to 120 mg every 3 weeks or 180 mg every 4 weeks) for 6 months.
-
-
Endpoints:
-
Primary: Percentage of patients achieving a predefined biochemical response (e.g., normalization of IGF-1 in acromegaly) or stable disease based on RECIST criteria for NETs.
-
Secondary: Changes in hormone levels from baseline, tumor marker levels, and safety and tolerability of the escalated dose.
-
Extended Dosing Intervals
Rationale: For patients who are well-controlled on standard dosing, extending the interval between injections may reduce the continuous agonist stimulation of the SSTRs, potentially minimizing the risk of desensitization and internalization over the long term.
Quantitative Data Summary:
| Study/Parameter | Standard Dosing Interval | Extended Dosing Interval | Outcome |
| Acromegaly | |||
| LEAD Study | Octreotide LAR 10 or 20 mg every 4 weeks | Lanreotide Autogel 120 mg every 6 or 8 weeks | 75.8% of patients maintained normal IGF-1 levels at 48 weeks with the extended interval. |
| Schopohl et al. | Lanreotide Autogel 120 mg every 4 weeks | Lanreotide Autogel 120 mg every 6-8 weeks in controlled patients | A significant proportion of patients maintained biochemical control with extended intervals. |
Combination Therapies
Rationale: Combining lanreotide with a drug that has a different mechanism of action can target alternative signaling pathways involved in cell growth and secretion, potentially overcoming resistance to somatostatin analog monotherapy.
Quantitative Data Summary:
| Combination | Indication | Outcome |
| Lanreotide + Everolimus | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Median time-to-progression of 25.8 months. |
| Lanreotide + Sunitinib | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Median time-to-progression not reached in the subgroup. |
| Lanreotide + Cabergoline | Acromegaly (poor responders to octreotide) | Significant suppression of GH and normalization of IGF-I in a higher percentage of patients compared to lanreotide alone. |
Experimental Protocol: In Vitro Combination Therapy Evaluation
-
Cell Lines: Utilize neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) that express SSTR2.
-
Treatment: Treat cells with:
-
Lanreotide alone
-
Targeted agent alone (e.g., everolimus)
-
Lanreotide and the targeted agent in combination, either simultaneously or sequentially.
-
-
Assays:
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo): To assess the anti-proliferative effects.
-
Western Blotting: To analyze the phosphorylation status of key proteins in the downstream signaling pathways of both drugs (e.g., AKT, ERK for lanreotide; mTOR pathway proteins for everolimus).
-
Hormone Secretion Assay (if applicable): To measure the secretion of hormones like chromogranin A.
-
Visualizations
Caption: Mechanism of Lanreotide-Induced Tachyphylaxis.
Caption: In Vitro Combination Therapy Workflow.
Caption: Strategies to Minimize Lanreotide Tachyphylaxis.
References
- 1. STARTER-NET: Phase III Study of Everolimus ± Lanreotide for Unresectable or Recurrent GEP-NET | Decera Clinical Education [deceraclinical.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Study protocol for a multi-institutional randomized phase III study comparing combined everolimus plus lanreotide therapy and everolimus monotherapy in patients with unresectable or recurrent gastroenteropancreatic neuroendocrine tumors; Japan Clinical Oncology Group Study JCOG1901 (STARTER-NET study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety results for dose escalation of somatostatin receptor ligands in patients with acromegaly: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of novel lanreotide formulations
Technical Support Center: Novel Lanreotide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of novel lanreotide formulations.
Frequently Asked Questions (FAQs)
Formulation & Development
Q1: What are the primary challenges when developing novel long-acting injectable (LAI) formulations for lanreotide?
A1: Developing novel LAI formulations for a peptide like lanreotide presents several key challenges. Peptide drugs generally have low oral bioavailability and short in-vivo half-lives, necessitating delivery methods like sustained-release injections[1][2][3]. The primary goals are to control the release profile to ensure a therapeutic dose over a long period, avoid an initial "burst release," and maintain the stability of the peptide within the formulation[1]. For depot systems that form in situ, like the lanreotide Autogel, the formulation's interaction with physiological fluids is critical and can be difficult to replicate in vitro, complicating the establishment of a reliable in vitro-in vivo correlation (IVIVC)[4].
Q2: My poly(lactic-co-glycolic acid) (PLGA) microsphere formulation exhibits a high initial burst release. What are the potential causes and solutions?
A2: A high initial burst release from PLGA microspheres is often attributed to the fraction of the drug that is weakly bound or adsorbed onto the surface of the microspheres. This can be caused by:
-
High Drug Loading: Exceeding the encapsulation capacity of the polymer.
-
Manufacturing Process: The choice of solvent, emulsifier, and the evaporation rate can influence drug distribution.
-
Polymer Characteristics: The molecular weight and lactide-to-glycolide ratio of the PLGA can affect the microsphere matrix's integrity and drug encapsulation efficiency.
To mitigate this, consider optimizing the formulation by adjusting the drug-to-polymer ratio, modifying the emulsification/solvent evaporation method, or using a different grade of PLGA to improve encapsulation.
Q3: How critical is the acetate counterion concentration for the self-assembly of an aqueous, excipient-free lanreotide gel?
A3: The acetate counterion concentration is a critical parameter. The self-assembly of lanreotide into the nanotubes that form the gel depot is highly dependent on factors like peptide concentration, temperature, pH, and specifically the nature and content of counterions. These counterions influence the kinetic stability of the aggregates and are decisive for the formulation's pharmacokinetic properties and stability. Variations in acetate content can lead to different supramolecular structures, directly impacting the drug's release profile.
Q4: We are exploring an oral lanreotide formulation. What are the main barriers to achieving sufficient oral bioavailability?
A4: The primary barriers to oral bioavailability for peptides like lanreotide are enzymatic degradation in the gastrointestinal tract and poor permeation across the intestinal epithelium. To overcome these, novel formulation strategies are required, such as the use of permeation enhancers, which can transiently open the tight junctions of the gut epithelium to allow for drug absorption. Other strategies include using metabolism inhibitors, ion pairing, complexation, or encapsulation in particulate carriers like nanoparticles to protect the peptide and enhance its uptake.
Troubleshooting Guides
In Vitro Release Testing
Q1: Our in vitro release assay for a lanreotide depot formulation shows poor reproducibility. What factors should we investigate?
A1: Reproducibility issues in in vitro release testing for depot formulations are common due to their complexity. Key factors to investigate include:
-
Dissolution Medium: Ensure the pH, ionic strength, and composition are tightly controlled. The stability of lanreotide in the chosen medium over the course of the experiment is crucial.
-
Agitation/Flow Rate: The hydrodynamic conditions must be consistent. For methods like USP Apparatus 4 (flow-through cell), the flow rate must be precise. For other methods, the agitation speed (RPM) is critical.
-
Sample Preparation & Handling: The method of injecting the gel-like formulation into the apparatus must be consistent to ensure a similar surface area is exposed to the medium each time.
-
Temperature Control: Small variations in temperature can affect both the diffusion rate and the formulation's viscosity.
-
Analytical Method: Ensure the method used to quantify the released lanreotide (e.g., HPLC) is validated, stable, and not subject to interference from the dissolution medium components.
The FDA guidance for generic lanreotide acetate injection emphasizes the need for a well-designed and validated dissolution testing method.
Bioanalytical Method (LC-MS/MS)
Q2: We are experiencing low and variable recovery of lanreotide from plasma samples during our protein precipitation extraction. How can we improve this?
A2: Low recovery of lanreotide from plasma using protein precipitation can be due to several factors. First, ensure the choice of organic solvent (e.g., acetonitrile) and its ratio to plasma is optimal for precipitating proteins without causing the peptide to co-precipitate. Investigate potential non-specific binding of the peptide to labware by using low-binding tubes. The pH of the sample and the precipitation solvent can also influence recovery. Finally, consider alternative extraction methods like solid-phase extraction (SPE), which may provide a cleaner extract and more consistent recovery for peptides.
In Vivo Pharmacokinetic (PK) Studies
Q3: We observe high inter-subject variability in the pharmacokinetic profiles in our preclinical animal study. What are the common causes?
A3: High PK variability is a known challenge with long-acting injectables. Common causes include:
-
Injection Technique: The depth and location of the subcutaneous injection can significantly impact the formation of the depot and subsequent absorption. It is critical that all personnel are rigorously trained to administer the formulation consistently.
-
Physiological Differences: Variations in local blood flow, skin thickness, and enzymatic activity at the injection site can differ between animals.
-
Formulation Inhomogeneity: Ensure the formulation is uniform before administration.
-
Analytical Variability: Confirm that the variability is not an artifact of the bioanalytical method by re-assaying quality control samples.
A population pharmacokinetic analysis of lanreotide showed a high inter-patient variability for the volume of distribution and the absorption constant, highlighting the inherent variability in the absorption process from the depot.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Lanreotide Depot (Autogel) Following Deep Subcutaneous Injection in Humans.
| Parameter | 60 mg Dose | 90 mg Dose | 120 mg Dose | Reference(s) |
| Mean Cmax (ng/mL) | ~1.8 - 2.5 | ~2.5 - 3.8 | ~3.8 - 8.6 | |
| Median Tmax (hours) | ~7 - 8 | ~7 - 8 | ~7 - 8 | |
| Mean Half-life (days) | ~23 - 33 | ~23 - 30 | ~23 - 30 | |
| Mean Absolute Bioavailability | 73.4% | 69.0% | 78.4% |
Note: Values represent a range compiled from studies in healthy volunteers and patients with acromegaly or GEP-NETs and may vary based on the specific patient population and study design.
Table 2: Comparison of Lanreotide Long-Acting Formulation Characteristics.
| Feature | Microsphere-Based Formulation (e.g., Somatuline LA) | Self-Assembling Depot (e.g., Somatuline Depot/Autogel) | Reference(s) |
| Composition | Lanreotide, PLGA polymer | This compound, Water for Injection | |
| Administration | Intramuscular injection | Deep subcutaneous injection | |
| Preparation | Requires reconstitution before injection | Prefilled, ready-to-use syringe | |
| Manufacturing | Complex process, often requires organic solvents | Based on peptide self-assembly in water | |
| Release Mechanism | Drug diffusion and polymer erosion | Passive diffusion from an in situ formed drug depot | |
| Potential Issues | Potential for burst release, pain at injection site | High viscosity, potential for injection site reactions |
Experimental Protocols
Protocol 1: In Vitro Release Testing for a Lanreotide Depot Formulation
Objective: To determine the in vitro release rate of lanreotide from a self-assembling, sustained-release formulation. This protocol is a generalized approach and must be validated for a specific formulation.
Materials:
-
USP Apparatus 1 (Basket) or 2 (Paddle) with 250 mL vessels.
-
Release Medium: Phosphate buffered saline (PBS), pH 7.4, with 0.02% Tween 80 to prevent adsorption.
-
Lanreotide formulation in pre-filled syringes.
-
HPLC system with a C18 column for quantification.
Methodology:
-
Pre-warm the release medium to 37°C ± 0.5°C.
-
Carefully extrude the entire content of one syringe (e.g., 120 mg lanreotide) directly into the bottom of the dissolution vessel. Ensure minimal disturbance.
-
Immediately start the apparatus at a low, validated agitation speed (e.g., 50 RPM).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for 28-56 days), withdraw a sample (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the samples for lanreotide concentration using a validated HPLC method.
-
Calculate the cumulative percentage of lanreotide released at each time point, correcting for the removed volume and drug concentration.
Protocol 2: Quantification of Lanreotide in Beagle Dog Plasma using UPLC-MS/MS
Objective: To accurately quantify lanreotide concentrations in plasma for pharmacokinetic studies. This protocol is based on a published method.
Materials:
-
UPLC-MS/MS system.
-
C18 column (e.g., Phenomenex Kinetex® C18).
-
Lanreotide reference standard and a suitable internal standard (IS).
-
Beagle dog plasma (K2EDTA).
-
Acetonitrile (ACN), 0.1% formic acid in water.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of IS solution.
-
Add 300 µL of ACN.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a suitable gradient to separate lanreotide and the IS from endogenous plasma components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Optimize the MS parameters (e.g., capillary voltage, source temperature).
-
Monitor the specific precursor-to-product ion transitions (MRM) for lanreotide (e.g., m/z 548.8 → 170.0 for [M+2H]2+) and the IS.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (lanreotide/IS) against the nominal concentration of the calibration standards (e.g., 0.3 to 1000 ng/mL).
-
Use a weighted linear regression to determine the concentrations in the unknown samples.
-
Mandatory Visualizations
References
- 1. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanreotide Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Lanreotide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects of lanreotide in animal models.
I. Troubleshooting Guides
This section offers solutions to common problems observed during in vivo studies with lanreotide.
Issue: Acute Diarrhea and Dehydration in Rodent Models Following Lanreotide Injection
Question: Our rats/mice are experiencing significant diarrhea and subsequent dehydration within 24-48 hours of a single subcutaneous injection of lanreotide. How can we manage this?
Answer:
Acute diarrhea is a common side effect of lanreotide due to its inhibitory effects on various gastrointestinal hormones and secretions.[1][2][3] The following steps can be taken to mitigate this issue:
Immediate Actions:
-
Fluid and Electrolyte Replacement: Provide supplemental hydration. A 0.9% saline or 5% dextrose solution can be administered subcutaneously or intraperitoneally. Monitor for signs of dehydration such as skin tenting and lethargy.
-
Dietary Adjustment: Temporarily switch to a low-fat, easily digestible chow.[4] High-fat diets can exacerbate steatorrhea, a component of lanreotide-induced diarrhea.[3]
Prophylactic Strategies for Future Experiments:
-
Dose Titration: If your experimental design allows, consider a dose-escalation protocol. Starting with a lower dose of lanreotide and gradually increasing to the target dose over several days may allow the animals' GI systems to adapt.
-
Probiotic Co-administration: Supplementing the animals' diet with a multi-strain probiotic formulation for at least one week prior to and during lanreotide treatment may help stabilize the gut microbiota and reduce the severity of diarrhea.
Issue: Chronic Steatorrhea and Weight Loss in Long-Term Lanreotide Studies
Question: In our chronic study (several weeks), mice receiving repeated lanreotide injections are exhibiting greasy, pale stools (steatorrhea) and are failing to gain weight compared to the control group. What is the underlying cause and how can we address it?
Answer:
Lanreotide can inhibit pancreatic enzyme secretion, leading to malabsorption of dietary fats and resulting in steatorrhea and weight loss. This is a manifestation of exocrine pancreatic insufficiency.
Management Protocol:
-
Pancreatic Enzyme Replacement Therapy (PERT): Supplement the animals' feed with pancreatic enzymes. This is a standard approach for managing steatorrhea.
-
Dosage: The appropriate dosage will need to be optimized for your specific animal model and diet. A starting point for mice is to mix a commercially available pancreatic enzyme supplement into the chow at a concentration that provides approximately 4,500 USP units of lipase per 100g of high-fat diet.
-
Administration: Ensure the enzyme supplement is thoroughly mixed with the feed to be ingested with the meal.
-
-
Dietary Fat Modification: While a high-fat diet may be necessary for your study, consider the type of fat. Medium-chain triglycerides (MCTs) are more easily absorbed and may be better tolerated than long-chain triglycerides.
Experimental Protocol: Fecal Fat Analysis
To quantify the severity of steatorrhea and the efficacy of your intervention, a fecal fat analysis can be performed.
-
Sample Collection: Collect fecal pellets from individual animals over a 24-hour period.
-
Sample Preparation: Dry the fecal samples to a constant weight.
-
Fat Extraction: Perform a lipid extraction using a method such as the Soxhlet extraction with an ether solvent.
-
Quantification: Gravimetrically determine the amount of fat extracted and express it as a percentage of the dry weight of the feces.
Issue: Reduced Food Intake and Abdominal Discomfort
Question: We have observed that animals treated with lanreotide appear lethargic, show signs of abdominal hunching, and have reduced their food intake. How can we alleviate this?
Answer:
Abdominal pain and discomfort are known side effects of lanreotide. This can lead to reduced food and water consumption, impacting the overall health of the animal and the validity of the experimental data.
Troubleshooting Steps:
-
Analgesia: For overt signs of pain, consider the use of a non-opioid analgesic. Consult with your institution's veterinary staff to select an appropriate agent that will not interfere with your study parameters.
-
Palatable Diet: Offer a more palatable, soft diet to encourage eating.
-
Environmental Enrichment: Provide appropriate environmental enrichment to reduce stress, which can exacerbate GI discomfort.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lanreotide causes gastrointestinal side effects?
A1: Lanreotide is a somatostatin analogue that binds with high affinity to somatostatin receptors 2 and 5 (SSTR2 and SSTR5). Activation of these receptors in the gastrointestinal tract inhibits the secretion of numerous hormones (e.g., gastrin, cholecystokinin, secretin) and pancreatic enzymes. This leads to decreased gut motility, reduced gallbladder contractility, and impaired digestion and absorption of nutrients, particularly fats, resulting in side effects like diarrhea, steatorrhea, and abdominal pain.
Q2: Are the gastrointestinal side effects of lanreotide dose-dependent in animal models?
A2: Evidence from human studies suggests that some GI side effects, such as diarrhea, abdominal pain, and flatulence, can increase with higher doses. While specific dose-response studies in animal models are not extensively published, it is a reasonable assumption that higher doses of lanreotide will lead to more pronounced inhibition of GI function and therefore more severe side effects. A pilot study to determine the optimal dose that balances therapeutic effect with manageable side effects is recommended for your specific animal model.
Q3: Can probiotics be used to prevent lanreotide-induced diarrhea in animal models?
A3: While direct studies on the use of probiotics to mitigate lanreotide-specific side effects in animals are limited, the principle is sound. Probiotics can help maintain a healthy gut microbiome, which can be disrupted by changes in gut motility and secretions caused by lanreotide. A healthy microbiome can improve intestinal barrier function and modulate local immune responses. For experimental purposes, a multi-strain probiotic containing Lactobacillus and Bifidobacterium species can be administered in the drinking water or feed for at least one week prior to the start of lanreotide treatment and continued throughout the study.
Q4: What is the best way to monitor for lanreotide-induced gastrointestinal toxicity in a long-term animal study?
A4: A multi-faceted approach is recommended:
-
Daily Clinical Observation: Monitor for changes in stool consistency (diarrhea, steatorrhea), appetite, water intake, body weight, and general behavior (activity levels, signs of pain).
-
Fecal Analysis: Periodically perform fecal fat analysis to quantify steatorrhea.
-
Blood Glucose Monitoring: Lanreotide can affect glucose metabolism, so regular monitoring of blood glucose levels is advisable.
-
Gallbladder Ultrasound: In longer-term studies, especially in larger animal models, periodic ultrasound of the gallbladder can be considered to monitor for the development of gallstones (cholelithiasis), a known complication of somatostatin analogue therapy.
III. Data Presentation
Table 1: Hypothetical Incidence of Gastrointestinal Side Effects of Lanreotide in a 4-Week Rat Study
| Side Effect | Lanreotide (10 mg/kg) | Vehicle Control |
| Diarrhea | 65% | 5% |
| Steatorrhea | 40% | 0% |
| Weight Loss (>10%) | 25% | 2% |
| Reduced Food Intake | 30% | 3% |
Table 2: Hypothetical Efficacy of Mitigation Strategies for Lanreotide-Induced Diarrhea in Rats
| Treatment Group | Incidence of Diarrhea | Fecal Water Content (%) |
| Lanreotide Only | 65% | 75 ± 5% |
| Lanreotide + Probiotics | 35% | 60 ± 4% |
| Lanreotide + Low-Fat Diet | 40% | 62 ± 5% |
Table 3: Hypothetical Efficacy of Pancreatic Enzyme Replacement Therapy (PERT) on Steatorrhea in Mice
| Treatment Group | Fecal Fat Content (% of dry weight) | Weekly Weight Change (%) |
| Lanreotide Only | 25 ± 4% | -5 ± 2% |
| Lanreotide + PERT | 8 ± 2% | +2 ± 1% |
| Vehicle Control | 5 ± 1% | +3 ± 1% |
IV. Experimental Protocols
Protocol 1: Prophylactic Probiotic Administration to Mitigate Lanreotide-Induced Diarrhea in Rats
-
Animals: Male Wistar rats (200-250g).
-
Acclimation: Acclimate animals for one week with free access to standard chow and water.
-
Probiotic Supplementation:
-
Treatment Group: Supplement drinking water with a multi-strain probiotic (e.g., containing Lactobacillus rhamnosus, Lactobacillus helveticus, and Bifidobacterium longum) at a concentration of 1x10^9 CFU/mL for 7 days prior to lanreotide administration and throughout the study.
-
Control Group: Receive standard drinking water.
-
-
Lanreotide Administration: Administer a single subcutaneous injection of lanreotide (10 mg/kg) or vehicle.
-
Monitoring:
-
Observe animals twice daily for signs of diarrhea and dehydration for 72 hours.
-
Record daily body weight and food/water intake.
-
Collect fecal samples at 24 and 48 hours post-injection for fecal water content analysis (drying to a constant weight).
-
Protocol 2: Pancreatic Enzyme Replacement Therapy (PERT) for Lanreotide-Induced Steatorrhea in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Diet: Feed a high-fat diet (e.g., 45% kcal from fat) for one week of acclimation and throughout the study.
-
Lanreotide Administration: Administer lanreotide (e.g., 20 mg/kg) via subcutaneous injection every 2 weeks.
-
PERT Supplementation:
-
Treatment Group: Mix a commercially available pancreatic enzyme supplement (e.g., Creon®) into the high-fat diet at a dose calculated to provide approximately 4,500 USP units of lipase per 100g of feed.
-
Control Group: Receive the high-fat diet without PERT.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Collect fecal samples over a 24-hour period weekly for fecal fat analysis.
-
Observe stool appearance for signs of steatorrhea (greasy, pale).
-
V. Visualizations
Caption: Lanreotide's signaling cascade in gastrointestinal cells.
Caption: Workflow for studying lanreotide's GI side effects.
References
Technical Support Center: Long-Term Lanreotide Administration in Rodents
This resource provides researchers, scientists, and drug development professionals with essential information for the successful long-term administration of lanreotide in rodent models. It includes troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key pathway information.
Frequently Asked Questions (FAQs)
Q1: What is lanreotide and how does it work? A1: Lanreotide is a synthetic analog of somatostatin, a naturally occurring hormone.[1][2] It works by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, with high affinity.[3] This binding action inhibits the release of various hormones, including growth hormone (GH), insulin, and glucagon, and can slow down the proliferation of certain tumor cells.[1][4]
Q2: Which lanreotide formulation is best for long-term rodent studies? A2: For long-term studies, a sustained-release formulation like Lanreotide Autogel (also known as Somatuline Depot) is generally preferred. This formulation allows for less frequent injections (e.g., every 4 weeks in clinical settings) compared to immediate-release versions, which reduces animal stress and handling.
Q3: What is a typical dose of Lanreotide Autogel for a mouse or rat tumor model? A3: Dosing can vary significantly based on the tumor model and study objective. However, preclinical studies have used a range of doses. For example, some mouse studies have involved daily subcutaneous doses from 0.5 to 30 mg/kg. It is crucial to perform dose-finding studies or consult literature specific to your rodent model to determine the optimal therapeutic dose.
Q4: How should Lanreotide Autogel be stored and prepared before injection? A4: Lanreotide Autogel should be stored in the refrigerator. Before administration, the sealed pouch should be removed from the refrigerator and allowed to reach room temperature for at least 30 minutes. Injecting cold medication can be painful for the animal. Do not open the sealed pouch until just before injection.
Q5: How frequently should rodents be monitored during a long-term study? A5: Daily clinical observation is essential to assess the health and well-being of the animals. This includes monitoring for changes in behavior, appetite, and physical appearance. Body weight should be measured regularly (e.g., weekly) as it is a key indicator of health. More intensive monitoring may be required immediately after dosing to check for any acute side effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Injection Site Reactions (e.g., swelling, redness, lump) | - Injection volume too large for the site- Irritation from the drug formulation- Needle trauma or incorrect technique- Frequent injections at the same site | - Divide larger volumes across multiple injection sites.- Ensure the substance is at room temperature.- Use a new, sterile needle of an appropriate gauge (e.g., 25-27G) for each animal.- Alternate injection sites between administrations.- A small lump or bleb is expected and indicates a successful subcutaneous injection. |
| Leakage of Substance from Injection Site | - Needle was not inserted deep enough- Injection was too rapid | - Ensure the needle fully penetrates the subcutaneous space.- Inject the solution at a consistent, steady pace.- After removing the needle, apply gentle pressure to the site with sterile gauze. |
| Variable Tumor Growth Inhibition or Biomarker Response | - Inconsistent drug administration/dosing- Animal-to-animal variability- Development of drug resistance- Incorrect formulation or storage | - Ensure precise and consistent dosing for all animals.- Increase the number of animals per group to account for biological variability.- Monitor for changes over time and consider if resistance mechanisms are at play.- Verify that the drug has been stored and prepared according to the manufacturer’s instructions. |
| Animal Distress or Behavioral Changes (Post-injection) | - Pain from injection- Pharmacological effect of lanreotide- Underlying health issue exacerbated by stress | - Refine handling and injection techniques to be as gentle and quick as possible.- Monitor for known side effects like changes in blood glucose.- Conduct a thorough health assessment. If signs of illness are noted, consult with veterinary staff. |
| Unexpected Weight Loss | - Gastrointestinal side effects (e.g., diarrhea, poor absorption)- Reduced food/water intake due to general malaise- Tumor progression | - Monitor food and water consumption.- Provide supportive care, such as fluid therapy, if necessary.- Assess for signs of steatorrhea (fatty stools) and consult with a veterinarian.- Correlate weight changes with tumor burden and other health parameters. |
Experimental Protocols
Protocol 1: Long-Term Subcutaneous Administration of Lanreotide Autogel
This protocol outlines the procedure for repeated subcutaneous (SC) injections in rodents.
Materials:
-
Lanreotide Autogel pre-filled syringes (e.g., 60, 90, or 120 mg)
-
Appropriate personal protective equipment (gloves, eye protection)
-
70% alcohol wipes (optional)
-
Sterile gauze
-
Sharps container
Procedure:
-
Preparation: Thirty minutes before injection, remove the lanreotide syringe from the refrigerator and let it reach room temperature while still in its sealed pouch.
-
Animal Restraint: Securely and safely restrain the mouse or rat. For SC injections, the loose skin over the shoulders and neck (scruff) is the most common site.
-
Site Preparation: Disinfecting the skin with alcohol is optional for subcutaneous injections but can be done if desired.
-
Injection:
-
Using your non-dominant hand, grasp the loose skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine and directed away from the head. Ensure the needle enters the subcutaneous space and does not go through the other side of the skin fold or into the muscle.
-
Aspirate gently to ensure the needle is not in a blood vessel (you should see negative pressure).
-
Depress the plunger at a steady pace to administer the full dose.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the site with gauze to prevent leakage.
-
Dispose of the needle and syringe in an approved sharps container immediately.
-
Return the animal to its cage and monitor it for any immediate adverse reactions.
-
-
Long-Term Administration: For subsequent injections, alternate between the right and left sides to minimize site irritation.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dosing parameters from various studies.
Table 1: Lanreotide Pharmacokinetic Parameters in Rats Data derived from a study using radiolabeled lanreotide.
| Parameter | Healthy Rats | Rats with Hepatocellular Carcinoma |
| Beta Elimination Half-Life (t½β) | 22.56 hours | 48.14 hours |
| Volume of Distribution (Vd) | 2.06 mL | 5.45 mL |
| Mean Residence Time (MRT) | 66.58 hours | 95.50 hours |
| Source: Molina-Trinidad et al. |
Table 2: Recommended Maximum Subcutaneous Injection Volumes in Rodents
| Species | Max Volume per Site | Needle Gauge (Recommended) |
| Mouse | ~1-3 mL (disperse >1mL over multiple sites) | 25-27G |
| Rat | ~5 mL (disperse >2mL over multiple sites) | 21-26G |
| Source: University Animal Care Guidelines |
Visualizations: Pathways and Workflows
Lanreotide Signaling Pathway
Lanreotide acts primarily through the somatostatin receptor 2 (SSTR2). Its binding initiates a G-protein coupled cascade that inhibits adenylyl cyclase, reducing intracellular cAMP levels. This leads to downstream effects on ion channels and protein phosphatases, ultimately inhibiting hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of Lanreotide via the SSTR2 receptor.
Experimental Workflow for Long-Term Study
A successful long-term study requires careful planning from initial setup to final analysis. This workflow outlines the critical stages.
Caption: General workflow for a long-term lanreotide efficacy study in rodents.
Troubleshooting Logic for Injection Site Issues
This diagram provides a logical flow for addressing common issues observed at the injection site.
References
identifying potential drug interactions with lanreotide in preclinical settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential drug-drug interactions (DDIs) with lanreotide in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lanreotide is anticipated to cause drug interactions?
A1: Lanreotide, a somatostatin analog, primarily interacts with somatostatin receptors (SSTRs), with high affinity for SSTR2 and SSTR5.[1][2] This interaction leads to the inhibition of various hormones, including growth hormone (GH). The suppression of GH can, in turn, decrease the metabolic clearance of drugs metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3] Therefore, the main anticipated mechanism of DDI is indirect, through modulation of CYP enzyme activity.
Q2: Is lanreotide itself extensively metabolized by CYP enzymes?
A2: Peptide drugs like lanreotide are generally not major substrates for CYP enzymes.[4] They are primarily degraded by peptidases in the gastrointestinal tract and other tissues. Less than 5% of lanreotide is excreted in the urine, and less than 0.5% is found unchanged in feces, suggesting significant metabolism, but not primarily via CYPs.
Q3: What are the key in vitro assays recommended for assessing the DDI potential of lanreotide?
A3: The key in vitro assays include:
-
CYP450 Inhibition Assays: To determine if lanreotide directly inhibits major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).
-
CYP450 Induction Assays: To evaluate if lanreotide induces the expression of key CYP enzymes, typically conducted in primary human hepatocytes.
-
Drug Transporter Interaction Assays: To assess whether lanreotide is a substrate or inhibitor of important efflux (e.g., P-glycoprotein [P-gp], Breast Cancer Resistance Protein [BCRP]) and uptake transporters (e.g., Organic Anion Transporting Polypeptides [OATPs]).
Q4: Are there specific challenges when conducting these assays with a peptide drug like lanreotide?
A4: Yes, challenges with peptide drugs in in vitro assays can include poor membrane permeability, potential for non-specific binding to labware, and degradation by proteases in the assay system.[5] It is crucial to use appropriate assay conditions and analytical methods to account for these factors.
Q5: What in vivo models are suitable for studying lanreotide's DDI potential?
A5: Rodent models, particularly rats, are commonly used to assess the in vivo pharmacokinetic drug interactions of somatostatin analogs. These studies often involve co-administering lanreotide with a known sensitive substrate of a specific CYP enzyme (e.g., midazolam for CYP3A4) and monitoring for changes in the substrate's pharmacokinetic profile.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of lanreotide against major human CYP450 enzymes.
Methodology:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Probe Substrates: Use validated, specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, testosterone for CYP3A4, diclofenac for CYP2C9).
-
Incubation:
-
Prepare a reaction mixture containing HLM or recombinant enzyme, a NADPH-regenerating system, and buffer.
-
Pre-incubate the mixture with varying concentrations of lanreotide for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the probe substrate.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each lanreotide concentration compared to a vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of lanreotide to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in primary human hepatocytes.
Methodology:
-
Test System: Cryopreserved primary human hepatocytes from at least three different donors.
-
Cell Culture: Thaw and plate hepatocytes according to the supplier's instructions and allow them to form a monolayer.
-
Treatment:
-
Treat the cells with varying concentrations of lanreotide, a vehicle control, and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) for 48-72 hours.
-
-
Endpoint Analysis (mRNA):
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes, normalized to a stable housekeeping gene.
-
-
Endpoint Analysis (Enzyme Activity):
-
Incubate the treated cells with a cocktail of specific probe substrates for the CYP enzymes of interest.
-
Analyze the formation of metabolites by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
-
Assess the concentration-response relationship.
-
In Vitro P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine if lanreotide inhibits the P-gp-mediated transport of a probe substrate.
Methodology:
-
Test System: Caco-2 cell monolayers or MDCKII cells overexpressing human P-gp, grown on permeable supports.
-
Transport Assay:
-
Equilibrate the cell monolayers in transport buffer.
-
Add the P-gp probe substrate (e.g., digoxin) to either the apical (A) or basolateral (B) chamber, with and without various concentrations of lanreotide.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
-
Analysis: Quantify the concentration of the probe substrate in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions.
-
Determine the efflux ratio (Papp B-to-A / Papp A-to-B).
-
Calculate the percent inhibition of the probe substrate's efflux by lanreotide and determine the IC50 value.
-
Data Presentation
Table 1: In Vitro CYP450 Inhibition Profile of Lanreotide
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (if determined) |
| CYP3A4 | Midazolam | Data not available | - |
| CYP2D6 | Dextromethorphan | Data not available | - |
| CYP2C9 | Diclofenac | Data not available | - |
| CYP2C19 | S-Mephenytoin | Data not available | - |
| CYP1A2 | Phenacetin | Data not available | - |
Table 2: In Vitro CYP450 Induction Profile of Lanreotide in Human Hepatocytes
| CYP Isoform | Positive Control | Fold Induction (Lanreotide) | EC50 (µM) |
| CYP1A2 | Omeprazole | Data not available | Data not available |
| CYP2B6 | Phenobarbital | Data not available | Data not available |
| CYP3A4 | Rifampicin | Data not available | Data not available |
Table 3: In Vitro Drug Transporter Interaction Profile of Lanreotide
| Transporter | Assay Type | Probe Substrate | Role of Lanreotide | IC50 / Km (µM) |
| P-gp (ABCB1) | Inhibition | Digoxin | Data not available | Data not available |
| P-gp (ABCB1) | Substrate | - | Data not available | Data not available |
| BCRP (ABCG2) | Inhibition | Estrone-3-sulfate | Data not available | Data not available |
| BCRP (ABCG2) | Substrate | - | Data not available | Data not available |
Troubleshooting Guides
Troubleshooting In Vitro CYP Inhibition Assays with Lanreotide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Peptide instability (protease degradation).- Non-specific binding to plates/tips.- Poor solubility of lanreotide at high concentrations. | - Use protease inhibitors in the incubation mixture.- Use low-binding plates and pipette tips.- Visually inspect for precipitation; use a suitable co-solvent if necessary, ensuring it doesn't affect enzyme activity. |
| No inhibition observed at expected concentrations | - Lanreotide is not a direct inhibitor.- Incorrect assay conditions (e.g., substrate concentration too high). | - Confirm the primary DDI mechanism is likely indirect (GH suppression).- Ensure the probe substrate concentration is at or below its Km value. |
| Apparent activation of CYP activity | - Complex allosteric effects.- Analytical interference. | - Re-evaluate the data with different kinetic models.- Check for any interference of lanreotide or its metabolites with the analytical method. |
Troubleshooting In Vitro Drug Transporter Assays with Lanreotide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of lanreotide | - Non-specific binding to the cell monolayer or plate.- Cellular metabolism of the peptide. | - Use low-binding plates.- Include a mass balance study to track the compound.- Analyze for major metabolites if analytical standards are available. |
| Inconsistent efflux ratios | - Compromised cell monolayer integrity.- Variability in transporter expression. | - Measure transepithelial electrical resistance (TEER) or Lucifer yellow permeability to confirm monolayer integrity.- Use cells with consistent passage numbers and confirm transporter expression levels. |
| High background in transport assays | - Passive diffusion of the probe substrate.- Non-specific binding. | - Select a probe substrate with low passive permeability.- Pre-treat plates with a blocking agent if non-specific binding is suspected. |
Visualizations
Signaling Pathway
Caption: Lanreotide's indirect DDI mechanism.
Experimental Workflow
Caption: Preclinical DDI assessment workflow.
Troubleshooting Logic
Caption: Logic for troubleshooting in vitro assays.
References
- 1. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 2. mdpi.com [mdpi.com]
- 3. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic evaluation of lanreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of lanreotide acetate under various experimental conditions
Welcome to the Technical Support Center for the stability testing of lanreotide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound drug substance should be stored at -20°C, protected from light. The prolonged-release formulation, Somatuline® Depot, is stable for up to 24 months when stored at 2°C to 8°C (36°F to 46°F)[1].
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation under several conditions. The primary degradation pathways include oxidation, hydrolysis under alkaline conditions, and thermal degradation[2]. The disulfide bond is a known site of instability, and racemization of amino acids can occur during synthesis, leading to epimeric impurities[2].
Q3: What analytical techniques are most suitable for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound and its impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products[2].
Q4: What are the known impurities of this compound?
A4: Impurities can originate from the synthesis process or from degradation. Known impurities include process-related impurities and degradation products. Forced degradation studies have identified at least eight degradation impurities[2]. These can include oxidized forms, products of hydrolysis, and aggregates such as dimers.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between basic analytes and acidic silanols on the column packing.- Column contamination or void formation.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Add a competing base like triethylamine (TEA) to the mobile phase.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Replace the guard column or the analytical column if contaminated or void. |
| Poor Resolution | - Inadequate separation of lanreotide from its impurities.- Suboptimal mobile phase composition or gradient. | - Optimize the gradient profile (slope and duration).- Adjust the mobile phase pH or organic modifier concentration.- Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler method.- Flush the column with a strong solvent. |
| Baseline Drift | - Changes in mobile phase composition or temperature.- Column bleed. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Use a high-quality, low-bleed column. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is based on a method for separating lanreotide from its impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., UltiMate 3000 RSLC)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18SCX (4.6 x 250 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: Triethylammonium phosphate buffer solution, sodium perchlorate buffer solution, and acetonitrile in a volume ratio of 0.1:0.1:1.
-
Mobile Phase B: Triethylammonium phosphate buffer solution, sodium perchlorate buffer solution, and water in a volume ratio of 0.1:0.1:1.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0 min: 20% Mobile Phase A
-
25 min: 45% Mobile Phase A
-
35 min: 80% Mobile Phase A
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in water to obtain a concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Acidic Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
2. Alkaline Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at room temperature for a specified period.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
4. Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Dissolve the sample in an appropriate solvent before analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Representative Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Representative % Degradation | Major Degradation Products Observed |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5-10% | Hydrolysis products |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | ~15-25% | Disulfide bond cleavage, deamidation products |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~10-20% | Oxidized methionine and tryptophan residues |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | ~5-15% | Aggregates, fragmentation products |
| Photolytic Degradation | ICH Q1B | - | - | <5% | Photodegradation products |
Note: The percentage degradation values are representative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Forced degradation workflow for this compound.
Caption: Logic diagram for HPLC troubleshooting.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Lanreotide Acetate and Octreotide LAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent long-acting somatostatin analogs (SSAs): lanreotide acetate (formulated as Lanreotide Autogel/Depot) and octreotide LAR (long-acting release). Both are synthetic versions of the natural hormone somatostatin and are crucial in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Their primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, to inhibit hormone secretion and cell proliferation.[2][3] This comparison focuses on their in vivo performance, supported by available experimental and clinical data, detailed methodologies for key experiments, and visualizations of relevant biological and experimental pathways.
Mechanism of Action: The Somatostatin Receptor Signaling Pathway
Both lanreotide and octreotide exert their effects by mimicking natural somatostatin.[1] They bind with high affinity to SSTR2 and with moderate affinity to SSTR5.[2] This binding activates a G-protein coupled receptor cascade, primarily through the Gαi subunit, which inhibits adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream cellular functions, including the inhibition of hormone secretion and antiproliferative effects through cell cycle arrest and apoptosis.
Caption: Somatostatin receptor signaling pathway activated by lanreotide or octreotide.
Comparative Efficacy Data
Direct head-to-head in vivo preclinical studies comparing the antitumor efficacy of this compound and octreotide LAR in animal models are limited in publicly available literature. However, extensive clinical data from trials in patients with neuroendocrine tumors provide valuable insights into their comparative antiproliferative effects. The following table summarizes key efficacy data from major clinical trials.
| Efficacy Parameter | This compound | Octreotide LAR | Study/Indication | Notes |
| Median Progression-Free Survival (PFS) | Not Reached (vs. 18.0 mo for placebo) | 14.3 months (vs. 6 mo for placebo) | CLARINET (GEP-NETs), PROMID (Midgut NETs) | The CLARINET study demonstrated a significant prolongation of PFS for lanreotide. The PROMID study showed a significant delay in tumor progression with octreotide LAR. |
| Median PFS (Retrospective Study) | 29.8 months | 36.0 months | GEP-NETs (G1/G2) | A retrospective analysis showed no significant difference in PFS between the two drugs (p=0.8). |
| Tumor Shrinkage (Acromegaly) | 34.9% | 28.5% | Post-operative Acromegaly | No statistically significant difference was observed between the two treatments (P=0.166). |
| Biochemical Control (Acromegaly) | 78.1% of patients | 63.9% of patients | Post-operative Acromegaly | The rate of achieving biochemical cure was similar between the two groups (P=0.454). |
Experimental Protocols
To evaluate and compare the in vivo efficacy of somatostatin analogs like lanreotide and octreotide, a xenograft tumor model is a standard preclinical approach. This involves implanting human tumor cells into immunocompromised mice.
Key Experiment: Xenograft Tumor Growth Inhibition Study
1. Cell Culture and Animal Model:
-
Human neuroendocrine tumor cells (e.g., BON-1, QGP-1) expressing SSTR2 are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
A specific number of tumor cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
-
Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, this compound, octreotide LAR).
4. Drug Administration:
-
This compound: Administered via deep subcutaneous injection at a specified dose and schedule (e.g., once every 28 days).
-
Octreotide LAR: Administered via intramuscular injection at a specified dose and schedule (e.g., once every 28 days).
-
The vehicle control group receives injections of the formulation excipients without the active drug.
5. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition. Tumor volumes are measured throughout the study.
-
Secondary Endpoints:
-
Body weight of the animals (to monitor toxicity).
-
Biomarker analysis: At the end of the study, blood samples can be collected to measure levels of relevant hormones (e.g., chromogranin A, serotonin).
-
Histology/Immunohistochemistry: Tumors can be excised for analysis of proliferation markers (e.g., Ki-67) and apoptosis.
-
6. Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the mean tumor volumes between the treatment groups and the control group.
Caption: A typical experimental workflow for comparing SSA efficacy in a xenograft model.
Conclusion
References
Validating the Antiproliferative Effects of Lanreotide Using Molecular Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of lanreotide, a synthetic somatostatin analog, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the validation of its therapeutic potential.
Introduction to Lanreotide and its Mechanism of Action
Lanreotide is a long-acting synthetic analog of the natural hormone somatostatin.[1][2] It exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of various cells, including many types of tumor cells.[2] Lanreotide exhibits a high binding affinity for SSTR2 and a moderate affinity for SSTR5, which are frequently overexpressed in neuroendocrine tumors (NETs).[3]
The binding of lanreotide to these receptors triggers a cascade of intracellular events that lead to its antiproliferative effects. These effects are mediated through both direct and indirect mechanisms:
-
Direct Effects: Activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis (programmed cell death).[4] This is achieved through the modulation of key signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and survival.
-
Indirect Effects: Lanreotide can also inhibit the secretion of various growth factors and hormones that promote tumor growth, as well as suppress tumor angiogenesis, the formation of new blood vessels that supply nutrients to the tumor.
Comparison of Antiproliferative Effects: Lanreotide vs. Other Somatostatin Analogs
The primary alternatives to lanreotide in clinical use are octreotide and pasireotide. While all three are somatostatin analogs, they exhibit different binding affinities for the various SSTR subtypes, which can influence their therapeutic efficacy.
Quantitative Comparison of In Vitro Antiproliferative Activity
The following table summarizes the binding affinities (IC50 values) of lanreotide, octreotide, and pasireotide for the five SSTR subtypes. Lower IC50 values indicate higher binding affinity.
| Somatostatin Analog | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Lanreotide | >1000 | 1.2 | 8.3 | >1000 | 9.5 |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 7.1 |
| Pasireotide | 1.5 | 1.0 | 0.2 | >100 | 0.1 |
Data compiled from various in vitro studies.
Clinical Efficacy in Neuroendocrine Tumors
Clinical trials have provided evidence for the antiproliferative effects of both lanreotide and octreotide in patients with NETs. The CLARINET trial demonstrated that lanreotide significantly prolonged progression-free survival (PFS) in patients with gastroenteropancreatic NETs (GEP-NETs) compared to placebo. Similarly, the PROMID trial showed the antiproliferative efficacy of octreotide in patients with midgut NETs. Real-world data suggests that lanreotide and octreotide have comparable efficacy in terms of PFS in patients with GEP-NETs. Pasireotide has also shown antitumor effects, particularly in NETs with high SSTR5 expression.
Molecular Markers for Validating Antiproliferative Effects
Several molecular markers can be utilized to validate the antiproliferative effects of lanreotide in preclinical and clinical settings.
-
Somatostatin Receptors (SSTR2 and SSTR5): The expression levels of these receptors on tumor cells are a key determinant of lanreotide's efficacy. Their presence can be assessed by immunohistochemistry (IHC) or Western blotting.
-
Ki-67: This protein is a well-established marker of cell proliferation. A decrease in the Ki-67 labeling index following lanreotide treatment indicates an inhibition of cell proliferation.
-
p21 (CDKN1A): This protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. Upregulation of p21 expression is indicative of lanreotide-induced cell cycle inhibition.
-
Chromogranin A (CgA): This is a neuroendocrine secretory protein that is often elevated in patients with NETs. While primarily a diagnostic and prognostic marker, changes in its levels can sometimes correlate with treatment response.
-
Apoptosis Markers (e.g., Cleaved Caspase-3, TUNEL assay): An increase in the expression of pro-apoptotic proteins like cleaved caspase-3 or a higher number of TUNEL-positive cells confirms the induction of apoptosis by lanreotide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the antiproliferative effects of lanreotide.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of lanreotide, octreotide, or pasireotide for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value for each compound.
Western Blotting for SSTR2 and p21
This technique is used to detect and quantify the expression of specific proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SSTR2 (1:1000), p21 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Ki-67 and p21 mRNA
qPCR is used to measure the gene expression levels of specific targets.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for Ki-67, p21, and a housekeeping gene (e.g., GAPDH).
-
Ki-67 Forward Primer: 5'-AAGCCAGAGGCATCACTGAA-3'
-
Ki-67 Reverse Primer: 5'-TGGCTCTTGCTTCCTCTTCA-3'
-
p21 Forward Primer: 5'-GGCAGACCAGCATGACAGATT-3'
-
p21 Reverse Primer: 5'-GAAGATCAGCCGGCGTTTG-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Immunohistochemistry (IHC) for Chromogranin A
IHC is used to visualize the expression and localization of proteins in tissue samples.
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Chromogranin A (1:200) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB chromogen.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Analysis: Analyze the staining intensity and distribution under a light microscope.
Visualizing Signaling Pathways and Workflows
Signaling Pathway of Lanreotide's Antiproliferative Effects
Caption: Lanreotide's antiproliferative signaling cascade.
Experimental Workflow for Validating Antiproliferative Effects
Caption: Workflow for assessing lanreotide's effects.
Logical Relationship between Lanreotide Treatment and Molecular Markers
References
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
A Comparative Analysis of Lanreotide and Pasireotide on Somatostatin Receptor Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the somatostatin analogs lanreotide and pasireotide, focusing on their differential interactions with the five somatostatin receptor (SSTR) subtypes. This analysis is supported by a compilation of experimental data on binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Comparison of Lanreotide and Pasireotide
The following table summarizes the binding affinities (Ki, nM) and functional activities (IC50, nM for cAMP inhibition) of lanreotide and pasireotide for each of the five human SSTR subtypes. These values are compiled from multiple in vitro studies and represent the mean ± standard error of the mean where available. It is important to note that absolute values may vary between different experimental setups.
| SSTR Subtype | Lanreotide Ki (nM) | Pasireotide Ki (nM) | Lanreotide IC50 (cAMP, nM) | Pasireotide IC50 (cAMP, nM) |
| SSTR1 | >1000[1] | 1.5 ± 0.2[1] | >1000 | 9.3 |
| SSTR2 | 0.25 ± 0.05[1] | 0.16 ± 0.02[1] | 0.3 | 0.5 |
| SSTR3 | 14.1 ± 2.1[1] | 0.5 ± 0.1 | 7.8 | 1.1 |
| SSTR4 | >1000 | >1000 | >1000 | >1000 |
| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 | 2.4 | 0.2 |
Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. IC50 values represent the concentration of the drug that is required for 50% inhibition of a biological function (in this case, cAMP production).
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of lanreotide and pasireotide for SSTR subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14 or a subtype-selective radiolabeled analog) to each well.
-
Add increasing concentrations of the unlabeled competitor (lanreotide or pasireotide).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to measure the ability of lanreotide and pasireotide to inhibit adenylyl cyclase activity and reduce intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
Culture cells stably expressing a single human SSTR subtype.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
2. cAMP Accumulation Assay:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add increasing concentrations of the agonist (lanreotide or pasireotide) to the wells.
-
Stimulate adenylyl cyclase activity with a known activator, such as forskolin.
-
Incubate for a specific time at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., a competitive immunoassay using a labeled cAMP tracer or a luciferase-based biosensor assay).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production).
Mandatory Visualizations
Caption: Differential binding affinities of lanreotide and pasireotide to SSTR subtypes.
Caption: Generalized downstream signaling pathways activated by lanreotide and pasireotide.
Comparative Analysis of Signaling Pathways
Both lanreotide and pasireotide exert their effects by binding to and activating SSTRs, which are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins. This activation initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
The primary and most well-characterized signaling pathway for all SSTR subtypes is the inhibition of adenylyl cyclase . Upon ligand binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity and gene expression.
In addition to cAMP inhibition, SSTR activation by both lanreotide and pasireotide can modulate the activity of various ion channels . This includes the activation of inwardly rectifying potassium (K+) channels, which leads to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx. These effects on ion channel activity are crucial for the rapid inhibition of hormone exocytosis.
Furthermore, both somatostatin analogs can influence mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. The modulation of these pathways is thought to be a key mechanism underlying their anti-proliferative and pro-apoptotic effects. For instance, activation of SSTRs can lead to the dephosphorylation and inactivation of key components of the MAPK pathway, thereby inhibiting cell growth.
While both drugs utilize these general pathways, the broader receptor binding profile of pasireotide suggests a more complex and potentially potent modulation of these signaling cascades. Pasireotide's high affinity for SSTR1, SSTR3, and SSTR5, in addition to SSTR2, allows it to engage a wider range of receptor-specific signaling complexes, which may contribute to its distinct clinical efficacy and side-effect profile. For example, the potent activation of SSTR5 by pasireotide is believed to be a key factor in its efficacy in certain pituitary tumors that may not respond as well to the more SSTR2-selective lanreotide. Conversely, the strong interaction of pasireotide with SSTR5 on pancreatic islet cells is also implicated in its higher propensity to cause hyperglycemia compared to lanreotide.
References
Lanreotide's Synergistic Potential in Oncology: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the synergistic effects of lanreotide, a somatostatin analog, in combination with various chemotherapy and targeted agents for the treatment of neuroendocrine tumors (NETs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, offering a detailed comparison of lanreotide's performance in combination therapies.
Preclinical Evidence: Synergism with PI3K/mTOR Pathway Inhibitors
A significant body of preclinical evidence points to the synergistic anti-proliferative effects of lanreotide when combined with inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. One key study investigated the combination of lanreotide with the PI3K inhibitor BYL719 (alpelisib) and the mTOR inhibitor everolimus in bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, NCI-H720 and NCI-H727.[1][2][3][4][5]
The combination of BYL719 and everolimus with lanreotide resulted in a significant dose-dependent decrease in cell proliferation. Notably, a synergistic antiproliferative effect was observed in the H720 cell line at a lanreotide concentration of 10 nM when pre-treated with BYL719 and everolimus. In the H727 cell line, a synergistic effect was seen at 1,000 nM of lanreotide with the same pretreatment.
Quantitative Analysis of Synergy
| Cell Line | Combination | Lanreotide Concentration (nM) | Effect |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 10 | Synergistic |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 100 | Additive |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 1,000 | Additive |
| NCI-H720 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 10,000 | Additive |
| NCI-H727 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 10 | Additive |
| NCI-H727 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 100 | Additive |
| NCI-H727 | Lanreotide + BYL719 (1 µM) + Everolimus (1 nM) | 1,000 | Synergistic |
Experimental Protocol: In Vitro Proliferation Assay
Cell Lines:
-
NCI-H720 (human bronchopulmonary carcinoid)
-
NCI-H727 (human bronchopulmonary carcinoid)
Treatments:
-
Lanreotide: Concentrations ranging from 10 nM to 10,000 nM.
-
BYL719 (Alpelisib): 1 µM.
-
Everolimus: 1 nM.
Methodology:
-
Cells were seeded in 96-well plates.
-
For combination treatments, cells were pre-incubated with BYL719 and everolimus for 48 hours.
-
Lanreotide was then added at various concentrations, and cells were incubated for an additional 120 hours.
-
Cell proliferation was assessed using a WST-1 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability.
-
Synergism and additivity were determined by comparing the growth inhibition of the combination treatment to the sum of the individual treatments.
Signaling Pathway and Experimental Workflow
The synergistic effect of combining lanreotide with PI3K/mTOR inhibitors is rooted in their complementary mechanisms of action. Lanreotide, by activating somatostatin receptors (SSTRs), can inhibit tumor growth. The study found that treatment with the PI3K inhibitor BYL719 upregulated the expression of SSTR2, a primary target of lanreotide, potentially sensitizing the tumor cells to its effects. Concurrently, inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, further enhances the anti-proliferative effect.
Caption: Signaling pathway of lanreotide synergy with PI3K/mTOR inhibitors.
Caption: Experimental workflow for in vitro synergy studies.
Clinical Trials: Lanreotide in Combination with Chemotherapy and Targeted Agents
Several clinical trials have evaluated the efficacy and safety of lanreotide in combination with other anti-cancer agents in patients with neuroendocrine tumors.
Lanreotide and Temozolomide
Two notable phase II trials, SONNET and ATLANT, investigated the combination of lanreotide with the alkylating agent temozolomide.
SONNET Trial (NCT02231762): This open-label, multicenter, prospective study evaluated lanreotide autogel (120 mg) plus temozolomide in patients with progressive, advanced/metastatic grade 1/2 gastroenteropancreatic (GEP) NETs.
ATLANT Trial (NCT02698410): This single-arm, open-label, multicenter pilot study assessed the efficacy and safety of lanreotide autogel (120 mg) in combination with temozolomide in patients with progressive, unresectable, locally advanced/metastatic, well-/moderately-differentiated thoracic neuroendocrine tumors (T-NETs).
| Trial | Indication | N | Primary Endpoint | Results |
| SONNET | Progressive GEP-NETs (G1/G2) | 57 | Disease Control Rate (DCR) at 6 months | DCR at 6 months: 73.5%Median PFS: 11.1 months |
| ATLANT | Progressive Thoracic NETs | 40 | DCR at 9 months | DCR at 9 months: 35.0%Median PFS: 37.1 weeks |
Experimental Protocol: SONNET and ATLANT Trials
Patient Population:
-
SONNET: Patients with progressive, advanced/metastatic, grade 1/2 GEP-NETs or of unknown primary.
-
ATLANT: Patients with unresectable, locally advanced/metastatic, well-/moderately-differentiated T-NETs with radiological progression.
Treatment Regimen:
-
Lanreotide Autogel: 120 mg administered subcutaneously every 28 days.
-
Temozolomide:
-
SONNET: 150 mg/m²/day for 5 consecutive days every 28 days for the first month, increased to 200 mg/m²/day if tolerated.
-
ATLANT: 250 mg/day for 5 consecutive days every 28-day cycle.
-
Endpoint Definitions:
-
Disease Control Rate (DCR): The percentage of patients with a complete response, partial response, or stable disease.
-
Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.
References
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Lanreotide Acetate vs. Next-Generation Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-acting somatostatin analog (SSA), lanreotide acetate, with next-generation SSAs. The focus is on providing a data-driven analysis of key performance metrics, detailed experimental methodologies, and a clear visualization of the underlying biological pathways to inform research and development decisions.
Introduction
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly, primarily through their interaction with somatostatin receptors (SSTRs) to inhibit hormone secretion and cell proliferation.[1] this compound, a first-generation SSA, has a well-established clinical profile. However, the development of next-generation SSAs with altered receptor binding profiles and novel delivery mechanisms necessitates a thorough comparative evaluation. This guide benchmarks this compound against the prominent next-generation analog, pasireotide, and introduces emerging novel agents.
Mechanism of Action and Signaling Pathways
Both lanreotide and next-generation SSAs mimic the natural hormone somatostatin, binding to SSTRs, which are G-protein coupled receptors.[2] This binding initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced hormone secretion.[3][4] The activation of SSTRs can also modulate other signaling pathways, including the MAPK and PI3K/Akt pathways, and activate protein tyrosine phosphatases, contributing to their anti-proliferative effects.[3]
Below is a generalized signaling pathway for somatostatin analogs.
Comparative Analysis of Binding Affinity
The therapeutic efficacy of somatostatin analogs is closely linked to their binding affinity for the five SSTR subtypes. Lanreotide primarily targets SSTR2 and, to a lesser extent, SSTR5. In contrast, the next-generation analog pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
| Somatostatin Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | >1000 | 1.1 | 14.2 | >1000 | 8.0 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Pasireotide to Human Somatostatin Receptor Subtypes. Data compiled from multiple sources for illustrative comparison. Ki values represent the concentration of the drug that is required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for SSTR Affinity
The binding affinities of somatostatin analogs to SSTR subtypes are typically determined using a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., lanreotide, pasireotide) for a specific SSTR subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.
-
Radioligand: A high-affinity, radioactively labeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14 or 125I-[Leu8, D-Trp22, Tyr25]-Somatostatin-28).
-
Test Compounds: this compound, pasireotide, and other analogs at various concentrations.
-
Assay Buffer: Typically 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer.
-
Competition: Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the SSTR.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 25-37°C).
-
Separation: The reaction is terminated by rapid filtration through the glass fiber filters, separating the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Clinical Performance: Head-to-Head Trials
The clinical superiority of next-generation SSAs over lanreotide has been investigated in key clinical trials, most notably the PAOLA study in acromegaly and the CLARINET study in NETs.
Acromegaly: The PAOLA Study
The Phase III PAOLA trial compared the efficacy and safety of pasireotide LAR with continued treatment with octreotide LAR or lanreotide Autogel in patients with inadequately controlled acromegaly.
Study Design:
-
Population: 198 patients with acromegaly inadequately controlled on first-generation SSAs.
-
Intervention: Patients were randomized to receive pasireotide LAR (40 mg or 60 mg) or continue their previous SSA treatment (active control).
-
Primary Endpoint: Proportion of patients achieving biochemical control (mean growth hormone [GH] levels <2.5 µg/L and normal insulin-like growth factor 1 [IGF-1] levels) at 24 weeks.
| Outcome at 24 Weeks | Pasireotide LAR 40 mg (n=65) | Pasireotide LAR 60 mg (n=65) | Active Control (Lanreotide/Octreotide) (n=68) |
| Biochemical Control | 15.4% | 20.0% | 0% |
| GH <2.5 µg/L | 35.4% | 43.1% | 13.2% |
| Normal IGF-1 | 24.6% | 26.2% | 0% |
Table 2: Key Efficacy Outcomes from the PAOLA Study.
The PAOLA study demonstrated that pasireotide LAR provided superior biochemical control compared to continued treatment with first-generation SSAs in this patient population.
Neuroendocrine Tumors: The CLARINET Study
The Phase III CLARINET study evaluated the antiproliferative effect of lanreotide Autogel in patients with advanced, well- or moderately-differentiated, non-functioning, somatostatin receptor-positive enteropancreatic neuroendocrine tumors.
Study Design:
-
Population: 204 patients with non-functioning GEP-NETs.
-
Intervention: Patients were randomized to receive lanreotide Autogel 120 mg or placebo every 28 days for 96 weeks.
-
Primary Endpoint: Progression-free survival (PFS).
| Outcome | Lanreotide Autogel 120 mg (n=101) | Placebo (n=103) |
| Median PFS | Not Reached | 18.0 months |
| PFS Rate at 24 Months | 65.1% | 33.0% |
| Hazard Ratio for Progression or Death | 0.47 (95% CI, 0.30-0.73; P<0.001) | - |
Table 3: Key Efficacy Outcomes from the CLARINET Study.
The CLARINET study established the significant antiproliferative effect of lanreotide in this patient population, demonstrating a substantial improvement in progression-free survival compared to placebo.
Emerging Next-Generation Somatostatin Analogs
The landscape of somatostatin analog therapy is evolving with the development of novel agents designed to offer improved efficacy, different delivery routes, and better side-effect profiles.
-
Paltusotine: A novel, oral, non-peptide selective SSTR2 agonist currently in development for the treatment of acromegaly. Its oral administration offers a significant potential advantage in patient convenience over injectable formulations.
-
Mycapssa® (oral octreotide): The first and only oral somatostatin analog approved by the FDA for the long-term maintenance treatment of acromegaly in patients who have previously responded to and tolerated treatment with injectable octreotide or lanreotide.
Conclusion
This compound remains a valuable therapeutic option for patients with NETs and acromegaly. However, the emergence of next-generation somatostatin analogs, such as pasireotide, offers alternatives with distinct receptor binding profiles that may provide enhanced efficacy in certain patient populations. The ongoing development of oral formulations like paltusotine and Mycapssa® signals a significant shift towards more patient-friendly treatment regimens. For researchers and drug development professionals, a thorough understanding of the comparative pharmacology, clinical efficacy, and underlying mechanisms of action of these agents is crucial for advancing the therapeutic landscape for these conditions. This guide provides a foundational dataset and framework for such evaluations.
References
Lanreotide in Neuroendocrine Neoplasms: A Comparative Analysis of Therapeutic Efficacy
A comprehensive review of lanreotide's anti-tumor activity across different neuroendocrine tumor (NET) subtypes, supported by clinical trial data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
Lanreotide, a long-acting somatostatin analog, has demonstrated significant anti-tumor effects in the management of well-differentiated neuroendocrine tumors. Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are frequently overexpressed on NET cells.[1][2][3][4][5] This interaction triggers a cascade of intracellular signaling events that ultimately inhibit hormone secretion and cell proliferation. This guide provides a comparative analysis of lanreotide's efficacy in different NET populations, with a focus on gastroenteropancreatic (GEP-NETs) and bronchopulmonary (BP-NETs) tumors, supported by data from pivotal clinical trials.
Comparative Efficacy of Lanreotide: GEP-NETs vs. Bronchopulmonary NETs
Clinical evidence for the anti-proliferative effects of lanreotide is most robust for GEP-NETs and, more recently, for BP-NETs. The pivotal Phase III trials, CLARINET and SPINET, have established its role in improving progression-free survival (PFS) in these patient populations.
Quantitative Analysis of Clinical Trial Data
The following tables summarize the key efficacy data from the CLARINET (for GEP-NETs) and SPINET (for BP-NETs) trials.
Table 1: Efficacy of Lanreotide in Gastroenteropancreatic Neuroendocrine Tumors (CLARINET Trial)
| Endpoint | Lanreotide (n=101) | Placebo (n=103) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | Not Reached | 18.0 months | 0.47 (0.30-0.73) | <0.001 |
| 24-Month PFS Rate | 65.1% | 33.0% | ||
| Subgroup Analysis: Median PFS by Tumor Origin | ||||
| Pancreatic (n=91) | Not Reached | 12.1 months | 0.58 (0.32-1.04) | |
| Midgut (n=73) | Not Reached | 18.0 months | 0.35 (0.16-0.78) | |
| Hindgut (n=14) | 13.9 months | Not Reached | 1.47 (0.39-5.55) |
Table 2: Efficacy of Lanreotide in Bronchopulmonary Neuroendocrine Tumors (SPINET Trial)
| Endpoint | Lanreotide (n=51) | Placebo (n=26) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (Overall) | 16.6 months | 13.6 months | 0.90 (0.46-1.88) | 0.769 |
| Subgroup Analysis: Median PFS by Histology | ||||
| Typical Carcinoid | 21.9 months | 13.9 months | ||
| Atypical Carcinoid | 13.8 months | 11.0 months |
Note: The SPINET trial did not meet its primary endpoint for statistical significance in the overall population, which may be attributed to lower-than-expected enrollment. However, the data suggests a clinical benefit, particularly in patients with typical carcinoid tumors.
Experimental Protocols
The methodologies employed in the CLARINET and SPINET trials were crucial for evaluating the efficacy and safety of lanreotide.
CLARINET Study Protocol
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, Phase III trial.
-
Patient Population: 204 patients with unresectable, well- or moderately-differentiated, non-functioning, locally advanced or metastatic GEP-NETs. Tumors originated in the pancreas, midgut, or hindgut.
-
Intervention: Patients were randomized to receive either lanreotide Autogel 120 mg or placebo, administered via deep subcutaneous injection every 28 days for 96 weeks.
-
Primary Endpoint: Progression-free survival (PFS), defined as the time from randomization to disease progression or death.
-
Tumor Assessment: Tumor progression was assessed by independent central review using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.0.
SPINET Study Protocol
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled Phase III study.
-
Patient Population: Patients with well-differentiated, metastatic and/or unresectable, typical or atypical bronchopulmonary NETs with positive somatostatin receptor imaging.
-
Intervention: Patients were randomized 2:1 to receive either lanreotide 120 mg or placebo, plus best supportive care, every 28 days.
-
Primary Endpoint: Progression-free survival (PFS), assessed by central review using RECIST v1.1.
-
Tumor Assessment: Tumor assessments were performed every 12 weeks.
Signaling Pathways and Mechanism of Action
Lanreotide exerts its anti-tumor effects by activating SSTRs, which initiates a series of intracellular signaling events. The binding of lanreotide to SSTR2 and SSTR5 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream pathways, including the MAPK and PI3K/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Lanreotide signaling pathway in neuroendocrine tumor cells.
Experimental Workflow for Assessing Lanreotide Efficacy
The evaluation of lanreotide's anti-tumor activity in a clinical trial setting follows a structured workflow, from patient recruitment to data analysis.
Caption: Generalized experimental workflow for a randomized controlled trial of lanreotide.
References
Assessing the Off-Target Effects of Lanreotide Acetate in Sensitive Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanreotide acetate, a synthetic somatostatin analog, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its primary therapeutic action is mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), triggering a cascade of intracellular events that inhibit hormone secretion and cell proliferation.[1][2] While these on-target effects are well-documented, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile, especially in sensitive cell lines that may exhibit unexpected responses.
This guide provides a comparative analysis of this compound, examining its known on-target mechanisms alongside potential off-target and receptor-independent effects. We compare its activity with other widely used somatostatin analogs, octreotide and pasireotide, and provide detailed experimental protocols for assessing these effects in a laboratory setting.
Comparative Analysis of Somatostatin Analogs
The therapeutic effects of somatostatin analogs are largely dictated by their binding affinities to the five SSTR subtypes. While lanreotide and octreotide are considered first-generation analogs with a high affinity for SSTR2, pasireotide, a second-generation analog, exhibits a broader binding profile.[3]
| Feature | This compound | Octreotide | Pasireotide |
| Primary Receptor Affinity | SSTR2 > SSTR5[1][2] | SSTR2 > SSTR5 | SSTR5 > SSTR2 > SSTR3 > SSTR1 |
| Known On-Target Effects | Inhibition of cell proliferation, induction of apoptosis, and hormone secretion. | Similar to lanreotide, with well-documented anti-proliferative and anti-secretory effects. | Potent inhibition of hormone secretion, including ACTH, and anti-proliferative effects. |
| Potential Off-Target Mechanisms | Crosstalk with TGF-β signaling pathway, self-assembly into nanotubes. | Crosstalk with TGF-β signaling pathway. | Broader SSTR engagement may lead to different off-target signaling compared to first-generation analogs. |
On-Target Signaling Pathways of this compound
The binding of lanreotide to SSTR2 and SSTR5 initiates several downstream signaling cascades that culminate in its therapeutic effects. These are primarily mediated through G-protein coupled receptor (GPCR) signaling.
Figure 1: On-target signaling of this compound.
Potential Off-Target and Receptor-Independent Effects
While SSTR binding is the primary mechanism of action, emerging evidence suggests that lanreotide may exert effects through alternative pathways.
Crosstalk with TGF-β Signaling
In certain cancer cell lines, particularly those with low SSTR expression, somatostatin analogs, including lanreotide, may modulate the transforming growth factor-β (TGF-β) signaling pathway. This interaction can influence cell proliferation, differentiation, and apoptosis, potentially contributing to the therapeutic effects of lanreotide in a receptor-independent or accessory manner.
Figure 2: Potential crosstalk with TGF-β signaling.
Self-Assembly into Nanotubes
A unique physicochemical property of lanreotide is its ability to self-assemble into nanotubes in aqueous solutions. This phenomenon is the basis for its long-acting depot formulation. While the primary role of these nanotubes is sustained drug release, their physical presence and interaction with the cellular microenvironment could potentially lead to off-target effects that are not directly related to SSTR signaling. The biological consequences of these nanotube structures at the cellular level are an area of ongoing research.
Experimental Data Summary
The following tables summarize hypothetical comparative data for this compound and its alternatives in sensitive neuroendocrine tumor cell lines.
Table 1: Comparative Anti-Proliferative Effects (IC50, µM) in NET Cell Lines
| Cell Line | SSTR2 Expression | This compound | Octreotide | Pasireotide |
| BON-1 | Moderate | 0.8 | 1.2 | 0.5 |
| QGP-1 | Low | >10 | >10 | 5.8 |
| NCI-H727 | High | 0.5 | 0.7 | 0.3 |
Table 2: Comparative Pro-Apoptotic Effects (% Apoptotic Cells vs. Control) at 1 µM
| Cell Line | This compound | Octreotide | Pasireotide |
| BON-1 | 25% | 20% | 35% |
| QGP-1 | 5% | 3% | 15% |
| NCI-H727 | 30% | 28% | 45% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of on- and off-target effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: MTT assay workflow.
Protocol:
-
Seed sensitive neuroendocrine tumor cells (e.g., BON-1, NCI-H727) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, octreotide, and pasireotide in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the somatostatin analogs. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Culture cells on coverslips or in chamber slides and treat with the desired concentrations of somatostatin analogs for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash again with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction by washing the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Western Blot for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Protocol:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The assessment of this compound's off-target effects is a critical step in understanding its complete pharmacological profile. While its on-target actions via SSTR2 and SSTR5 are well-established, potential interactions with other signaling pathways, such as TGF-β, and the cellular consequences of its self-assembling properties warrant further investigation. The comparative analysis with other somatostatin analogs highlights the nuances in their receptor affinities and potential for differential off-target effects. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these effects in sensitive cell lines, ultimately contributing to a more comprehensive understanding of this important therapeutic agent.
References
Comparative Safety Profiles of Lanreotide and Other Somatostatin Analogs in Animal Models: A Comprehensive Guide
This guide provides a detailed comparison of the preclinical safety profiles of lanreotide and other commercially available somatostatin analogs (SSAs), namely octreotide and pasireotide. The information is curated for researchers, scientists, and drug development professionals to offer a clear perspective on the toxicological and safety-pharmacological characteristics of these therapeutic peptides as observed in animal models. It is important to note that direct head-to-head comparative safety studies in animal models are not extensively available in published literature. Therefore, this comparison is synthesized from individual studies, and any cross-study interpretations should be made with caution, considering the variability in experimental designs.
Quantitative Safety Data Summary
The following table summarizes the key non-clinical safety findings for lanreotide, octreotide, and pasireotide from various animal studies. Due to the heterogeneity of study designs, direct comparison of dose levels should be approached with caution.
| Safety Parameter | Lanreotide | Octreotide | Pasireotide |
| Animal Models Used | Mice, Rats, Rabbits, Guinea Pigs, Beagle Dogs[1] | Rats, Guinea Pigs, Dogs[2][3][4] | Data primarily from human studies; animal data not detailed in available sources[5] |
| Acute Toxicity | No significant acute toxicity was observed in beagle dogs at dosages up to 22 mg/kg with a long-acting formulation. | Specific LD50 values are not readily available in the reviewed literature. | The maximum tolerable dose was not established in a first-in-human study with single subcutaneous doses up to 1200 μg. |
| Chronic Toxicity | No significant chronic toxicity was noted in beagle dogs at dosages up to 22 mg/kg with a long-acting formulation. | Isolated studies have suggested a mild degree of bone marrow suppression at supratherapeutic doses. | Long-term animal toxicity data is not detailed in the available public literature. |
| Carcinogenicity | In a 104-week mouse study, daily subcutaneous doses of 30 mg/kg/day led to cutaneous and subcutaneous tumors (fibrosarcomas and malignant fibrous histiocytomas) at the injection site. | Carcinogenicity data from animal studies is not detailed in the reviewed sources. | Carcinogenicity data from animal studies is not detailed in the reviewed sources. |
| Reproductive Toxicity | An immediate-release formulation reduced female fecundity in rats and rabbits and caused seminiferous tubule atrophy/degeneration in males. No teratogenicity was observed. | Classified as FDA Pregnancy Category B, indicating that animal reproduction studies have not demonstrated a fetal risk. | Reproductive toxicology data from animal studies is not detailed in the reviewed sources. |
| Organ-Specific Effects | Repeated doses were associated with an increase in gallbladder weight in preclinical models. Local skin and muscle irritation tests in rabbits showed good safety. | Pretreatment in guinea pigs was shown to decrease peptide-induced histamine release from the bladder. | The most notable effect observed in early human studies is transient hyperglycemia. |
| Immunogenicity | Active systemic anaphylaxis tests in guinea pigs and passive cutaneous anaphylaxis tests in rats showed good safety for a long-acting formulation. | Information on immunogenicity in animal models is not detailed in the reviewed sources. | Information on immunogenicity in animal models is not detailed in the reviewed sources. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to give context to the summarized data.
Lanreotide Microspheres Safety and Toxicity Studies
-
Objective: To evaluate the in vivo release, safety, and toxicology of long-acting lanreotide acetate poly(lactic-co-glycolic acid) (PLGA) microspheres.
-
Animal Models:
-
Acute and Chronic Toxicity: Beagle dogs.
-
Safety Pharmacology: Guinea pigs (active systemic anaphylaxis), rats (passive cutaneous anaphylaxis), rabbits (hemolytic test, local skin irritation, muscle stimulation).
-
-
Methodology:
-
Chronic Toxicity (Beagle Dogs): this compound PLGA microspheres were administered at dosages up to 22 mg/kg. The study duration and specific parameters monitored are not detailed in the abstract.
-
Safety Tests:
-
Active Systemic Anaphylaxis: Conducted in guinea pigs.
-
Passive Cutaneous Anaphylaxis: Conducted in rats.
-
Hemolytic Test: Performed in rabbits.
-
Local Irritation: Assessed after subcutaneous administration in rabbits.
-
Muscle Stimulation Test: Conducted in rabbits.
-
-
-
Key Findings: The lanreotide microspheres demonstrated a good safety profile across all conducted tests. No significant acute or chronic toxicity was observed in beagle dogs.
Octreotide Effect on Inflammatory Mediator Release
-
Objective: To determine if in vivo treatment with octreotide could reduce the in vitro release of inflammatory mediators from the bladder.
-
Animal Model: Female guinea pigs.
-
Methodology:
-
A treatment group of guinea pigs was injected with octreotide (20 mg/kg, intramuscularly). A control group received no treatment.
-
Following euthanasia, the urinary bladders were removed from both groups.
-
The isolated bladders were incubated with inflammatory peptides (Substance P, neurokinin A, or bradykinin) with or without the cyclooxygenase inhibitor indomethacin.
-
The release of histamine, prostaglandins (PGE2 and PGF2α), and leukotriene B4 (LTB4) into the incubation medium was measured.
-
-
Key Findings: In vivo pretreatment with octreotide was found to decrease the peptide-induced release of histamine.
Visualizations
To aid in the understanding of the mechanisms of action and the assessment of safety, the following diagrams illustrate the somatostatin receptor signaling pathway and a generalized workflow for the preclinical safety evaluation of SSAs.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Preclinical Safety Evaluation Workflow for SSAs.
References
- 1. Preparation, characterization and related in vivo release, safety and toxicity studies of long acting lanreotide microspheres [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of octreotide, a somatostatin analogue, on release of inflammatory mediators from isolated guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of somatostatin analogues on alpha- and beta-cells of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Lanreotide-Induced Apoptosis in Tumor Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms underlying lanreotide-induced apoptosis in tumor cells. We delve into the critical signaling pathways, present quantitative data from key studies, and offer detailed experimental protocols to support further investigation.
Lanreotide, a long-acting synthetic analog of somatostatin, has demonstrated potent anti-proliferative and pro-apoptotic effects in various tumor models. Its primary mechanism of action involves binding to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5 (SSTR2 and SSTR5), initiating a cascade of intracellular events that culminate in programmed cell death. This guide will compare lanreotide's apoptotic efficacy with other somatostatin analogs, namely octreotide and pasireotide, and provide the necessary tools for researchers to investigate these mechanisms further.
Comparative Efficacy of Somatostatin Analogs in Inducing Apoptosis
The decision to use a particular somatostatin analog in a research or clinical setting often depends on its receptor binding profile and its demonstrated efficacy in specific tumor types. While all three analogs—lanreotide, octreotide, and pasireotide—can induce apoptosis, their potency and mechanisms can differ.
| Drug | Primary SSTR Targets | Notable Apoptotic Effects | Reference Cell Lines/Model |
| Lanreotide | SSTR2, SSTR5 | Increased proportion of apoptotic sub-G1 cells by 23% in combination with radiation.[1] | GH3 (rat pituitary tumor) |
| Showed a dose- and time-dependent anti-tumor effect with an IC50 of 25 μM for proliferation inhibition in everolimus-resistant cells.[2] | BON-1 (human pancreatic neuroendocrine tumor) | ||
| Octreotide | SSTR2, SSTR5 | Significantly increased the apoptotic index (AI) in Colon 38 tumors.[3] | Colon 38 (murine colon adenocarcinoma) |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | Demonstrated superior efficacy in reducing cell viability compared to octreotide in meningioma primary cultures.[4] | Human meningioma primary cultures |
| Induced apoptosis in nonfunctioning pituitary tumors, with a more pronounced effect in female models potentially linked to higher Sstr3 expression.[5] | MENX rat model of nonfunctioning pituitary tumors |
Key Signaling Pathways in Lanreotide-Induced Apoptosis
The pro-apoptotic effects of lanreotide are primarily mediated through the activation of SSTR2. This triggers a complex signaling network that disrupts pro-survival pathways and activates apoptotic machinery.
SSTR2-Mediated Signaling
Upon binding of lanreotide to SSTR2, a conformational change in the receptor leads to the activation of intracellular signaling cascades. A key event is the recruitment and activation of protein tyrosine phosphatases (PTPs), such as SHP-1 (Src homology region 2 domain-containing phosphatase-1). SHP-1 can dephosphorylate and inactivate key components of pro-survival signaling pathways.
Lanreotide binding to SSTR2 activates SHP-1, a key step in initiating apoptosis.
Inhibition of the PI3K/Akt/mTOR Pathway
One of the major pro-survival pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway. Lanreotide, through SSTR2 activation and subsequent SHP-1 activity, can lead to the dephosphorylation and inactivation of Akt. This, in turn, inhibits the downstream signaling of mTOR, a central regulator of cell growth, proliferation, and survival. The inhibition of this pathway is a critical component of lanreotide's anti-tumor effects.
Lanreotide inhibits the pro-survival PI3K/Akt/mTOR pathway, leading to apoptosis.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and survival. Lanreotide has been shown to modulate this pathway, often leading to the activation of pro-apoptotic kinases like JNK (c-Jun N-terminal kinase) and p38 MAPK, while inhibiting the pro-survival ERK1/2 pathway.
Regulation of Apoptotic Proteins
Ultimately, the signaling cascades initiated by lanreotide converge on the regulation of key apoptotic proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, with caspase-3 being a key executioner caspase.
Experimental Protocols
To facilitate further research into the apoptotic mechanisms of lanreotide and other somatostatin analogs, we provide the following detailed protocols for key experimental assays.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS (Fixative)
-
Permeabilization solution: 0.1% Triton X-100 in 0.1% sodium citrate
-
TdT reaction buffer
-
TdT enzyme
-
Fluorescently labeled dUTP (e.g., FITC-dUTP)
-
Propidium Iodide (PI) or DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure for Cultured Cells:
-
Culture cells to the desired confluency and treat with lanreotide or other compounds.
-
Harvest cells and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in the TdT reaction buffer containing TdT enzyme and FITC-dUTP.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Counterstain with PI or DAPI.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Workflow for the TUNEL assay to detect apoptotic DNA fragmentation.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing CaCl2)
-
Flow cytometer
Procedure:
-
Treat cells with lanreotide or other compounds.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This technique is used to quantify the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
Lanreotide induces apoptosis in tumor cells through a multi-faceted mechanism that is primarily initiated by its binding to SSTR2. The subsequent activation of phosphatases like SHP-1 leads to the inhibition of critical pro-survival signaling pathways, including the PI3K/Akt/mTOR cascade, and the modulation of the MAPK pathway. This intricate signaling network culminates in the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of executioner caspases.
While lanreotide and octreotide share a similar affinity for SSTR2, the broader receptor profile of pasireotide may offer therapeutic advantages in certain tumor types. The experimental protocols provided in this guide offer a robust framework for researchers to further dissect the molecular intricacies of somatostatin analog-induced apoptosis and to evaluate the comparative efficacy of these agents in various cancer models. A deeper understanding of these mechanisms is crucial for the development of more effective and targeted cancer therapies.
References
- 1. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 3. Effects of somatostatin analogs octreotide and lanreotide on the proliferation and apoptosis in colon 38 tumor: interaction with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. db-thueringen.de [db-thueringen.de]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lanreotide Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Lanreotide Acetate are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although not classified as a hazardous chemical by the OSHA Hazard Communication Standard, it is suspected of damaging fertility or the unborn child.[1][2]
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (inspected prior to use).[1][3] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Protective Clothing | Laboratory coat. For larger spills, fire/flame resistant and impervious clothing may be necessary. |
| Respiratory Protection | For dust or aerosols, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended. |
Step-by-Step Disposal Protocol for this compound
The recommended disposal method for this compound, including expired materials and contaminated packaging, is through a licensed hazardous material disposal company or by incineration in a facility equipped with an afterburner and scrubber. Discharging this compound into drains, water courses, or onto the ground must be avoided.
1. Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused or expired product, contaminated materials (e.g., vials, syringes, PPE), and materials used for spill cleanup.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Licensed Waste Disposal:
-
Engage a licensed and reputable hazardous waste disposal company.
-
Ensure the company is qualified to handle pharmaceutical waste and can provide documentation of proper disposal.
-
Follow all federal, state, and local regulations for the transport and disposal of this material.
3. Incineration:
-
If incineration is the chosen method by the disposal company, it should be performed in an incinerator with an afterburner and scrubber to manage potentially toxic fumes.
4. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep or vacuum the spilled material and collect it in a suitable container for disposal.
-
Clean the surface thoroughly to remove any residual contamination.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A key regulation is the 2019 Hazardous Waste Pharmaceutical Final Rule, which explicitly prohibits the disposal of hazardous waste pharmaceuticals into sewer systems. While this compound is not listed as an acute hazardous waste (P-listed) or hazardous waste (U-listed), its reproductive toxicity warrants handling it with a high degree of caution and disposing of it as chemical waste through appropriate channels rather than as common trash.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Lanreotide Acetate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lanreotide Acetate. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is classified with specific hazards according to the Globally Harmonized System (GHS).[1] Understanding these is the first step in safe handling. The primary health hazard is that it is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[1][2] The toxicological properties have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin. It may also cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.
GHS Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Occupational Exposure and Storage Data
Adherence to established limits and storage conditions is critical for safety and product integrity. No specific occupational exposure limits have been established for this compound. Therefore, exposure should be minimized through engineering controls and personal protective equipment.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No data available; no specific limit values have been established. | |
| Recommended Storage (Powder) | < -15°C or -20°C. | |
| Recommended Storage (In Solvent) | -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light). | |
| Shipping Conditions | Room temperature is acceptable for periods of less than two weeks. |
Operational and Disposal Plans
The following sections provide step-by-step guidance for handling this compound from receipt to disposal.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific handling task and a risk assessment should be performed before use. All personnel must be trained in the proper use and removal of PPE.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing/Handling Powder | Laboratory fume hood or other local exhaust ventilation. | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Inspect gloves prior to use. | Tightly fitting safety goggles or face shield (conforming to EN 166 or NIOSH). | Lab coat (fire-resistant recommended) and impervious clothing. NIOSH-approved N100 or FFP3 particulate respirator as a backup to engineering controls. |
| Handling Solutions | Well-ventilated area. | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Safety glasses with side-shields. | Lab coat. |
| Spill Cleanup | Ensure adequate ventilation. | Heavy rubber gloves. | Safety goggles. | Full protective gear, including a NIOSH-approved respirator or self-contained breathing apparatus for large spills. |
// Define nodes with specified colors and high-contrast text A [label="Risk Assessment & Review SDS", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Implement Engineering Controls\n(Fume Hood, Ventilated Enclosure)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Select & Don Appropriate PPE\n(Gloves, Lab Coat, Eye Protection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Safe Handling of this compound\n(Weighing, Reconstitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Decontaminate Work Surfaces", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Doff & Dispose of Contaminated PPE", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Dispose of Chemical Waste\n(Follow Local Regulations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Emergency Response\n(Spill or Exposure)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Define edges and logical flow A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; D -> H [style=dashed, color="#5F6368", label="In case of incident"]; }
Caption: Workflow for Safe Handling of this compound.
Safe Handling Protocol
-
Preparation: Before handling, obtain and read all safety information. Ensure engineering controls like a fume hood are functioning correctly. Prepare all necessary materials and designate a specific area for handling.
-
Donning PPE: Don the appropriate PPE as determined by the task (see PPE Selection table).
-
Handling: Avoid all direct contact with the skin, eyes, and clothing. Avoid breathing dust, fumes, or aerosols. When weighing or handling the powder, do so in a ventilated enclosure. Do not eat, drink, or smoke in the handling area.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
-
Doffing PPE: Remove and properly dispose of contaminated PPE, ensuring the outer surfaces do not contact bare skin.
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Get immediate medical attention. |
Spill, Storage, and Disposal Workflow
-
Spill Cleanup: In case of a spill, avoid dust formation. Wear appropriate PPE, including a respirator and chemical-impermeable gloves. For powders, gently sweep or vacuum up the material and place it into a sealed, labeled container for disposal. For liquids, use an absorbent material. Decontaminate the surface and prevent runoff into drains.
-
Storage: Keep containers tightly closed in a dry, well-ventilated, and locked area. Store at recommended temperatures (< -15°C) and protect from heat and humidity.
-
Disposal: Dispose of waste material and contaminated packaging at a licensed hazardous waste disposal facility. Do not allow the product to enter drains or waterways. All disposal practices must comply with federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
